molecular formula C8H6BrN3 B1382080 8-Bromo-1,6-naphthyridin-5-amine CAS No. 1820686-20-1

8-Bromo-1,6-naphthyridin-5-amine

Cat. No.: B1382080
CAS No.: 1820686-20-1
M. Wt: 224.06 g/mol
InChI Key: HCBBBKVKWONFFD-UHFFFAOYSA-N
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Description

8-Bromo-1,6-naphthyridin-5-amine (CAS 1820686-20-1) is a brominated naphthyridine derivative with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound serves as a versatile and valuable synthetic intermediate in medicinal chemistry and organic synthesis. The bromine substituent at the 8-position makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to introduce diverse carbon or nitrogen-based functionalities to the naphthyridine core . The naphthyridine scaffold is of significant interest in pharmaceutical research, as its derivatives are known to exhibit a wide range of biological activities . While specific biological data for this exact compound is limited in the public domain, related 1,5- and 1,8-naphthyridine analogues have been extensively studied and reported to possess potent pharmacological properties, including antihypertensive effects . This highlights the scaffold's importance in developing novel therapeutic agents. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . According to safety information, this material carries a warning and may cause eye irritation (H319) . Researchers are advised to consult the safety data sheet (SDS) for comprehensive handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-1,6-naphthyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-8(10)5-2-1-3-11-7(5)6/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBBBKVKWONFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2N)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 8-Bromo-1,6-naphthyridin-5-amine, a key heterocyclic building block in medicinal chemistry and drug development. The 1,6-naphthyridine scaffold is a prevalent motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and antimicrobial activities.[1] The strategic introduction of a bromine atom and an amino group onto this scaffold offers versatile handles for further molecular elaboration through various cross-coupling and derivatization reactions. This document will delve into the strategic considerations for its synthesis, focusing on a plausible and efficient route involving a key palladium-catalyzed amination reaction. Detailed experimental protocols, mechanistic insights, and characterization techniques are discussed to provide researchers and drug development professionals with a practical and scientifically grounded resource.

Introduction: The Significance of Substituted Naphthyridines

The 1,6-naphthyridine core is a privileged heterocyclic system in drug discovery.[2] Its unique electronic properties and ability to form specific hydrogen bond interactions with biological targets have led to the development of numerous compounds with significant pharmacological activity. The presence of a bromine atom at the 8-position and an amine at the 5-position, as in the target molecule this compound, provides orthogonal chemical reactivity. The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[3] Concurrently, the primary amine at the 5-position serves as a nucleophile or a point for amide bond formation, further expanding the accessible chemical space for structure-activity relationship (SAR) studies.

This guide will focus on a robust synthetic strategy commencing from a readily available precursor and employing a highly efficient and selective amination reaction as the key step.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic approach to this compound suggests a disconnection at the C5-N bond, pointing towards a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination of a suitable 5-halo-8-bromo-1,6-naphthyridine precursor. Given the often harsh conditions and potential for side reactions with traditional SNAr on unactivated aryl halides, a palladium-catalyzed Buchwald-Hartwig amination presents a milder and more general approach.[1][4] This strategy offers high functional group tolerance and typically proceeds with excellent yields and selectivity.

Therefore, the proposed forward synthesis will focus on the preparation of a key intermediate, likely 5,8-dibromo-1,6-naphthyridine, followed by a regioselective amination at the C5 position.

Retrosynthesis Target This compound Intermediate1 5,8-Dibromo-1,6-naphthyridine Target->Intermediate1 C-N Disconnection (Buchwald-Hartwig Amination) Precursor 1,6-Naphthyridin-5(6H)-one Intermediate1->Precursor Bromination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process beginning with the construction of the 1,6-naphthyridine core, followed by functionalization to introduce the desired bromine and amine substituents.

Synthetic_Pathway cluster_0 Step 1: Naphthyridinone Formation cluster_1 Step 2: Dihalogenation cluster_2 Step 3: Selective Amination A Starting Materials B 1,6-Naphthyridin-5(6H)-one A->B Cyclization C 5,8-Dibromo-1,6-naphthyridine B->C POBr3 D This compound C->D Buchwald-Hartwig Amination

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 1,6-Naphthyridin-5(6H)-one

The synthesis of the 1,6-naphthyridine core can be achieved through various established methods, often involving the condensation of a substituted aminopyridine with a suitable three-carbon synthon.[5] For the purpose of this guide, we will assume the availability of the precursor 1,6-Naphthyridin-5(6H)-one.

Synthesis of 5,8-Dibromo-1,6-naphthyridine

The conversion of the naphthyridinone to the corresponding dihalogenated derivative is a crucial step. The use of phosphorus oxybromide (POBr₃) is a standard and effective method for this transformation.

Protocol:

  • To a stirred solution of 1,6-Naphthyridin-5(6H)-one (1.0 eq) in a sealed tube, add phosphorus oxybromide (POBr₃, 5.0 eq).

  • Heat the reaction mixture to 130 °C and maintain for 12 hours.

  • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM, 3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5,8-Dibromo-1,6-naphthyridine.

Reagent/SolventMolar Eq.Purpose
1,6-Naphthyridin-5(6H)-one1.0Starting Material
Phosphorus Oxybromide5.0Brominating Agent
Dichloromethane-Extraction Solvent
Sodium Bicarbonate-Neutralization
Sodium Sulfate-Drying Agent
Synthesis of this compound

The final and key step is the regioselective amination of 5,8-dibromo-1,6-naphthyridine. The Buchwald-Hartwig amination is the method of choice due to its mild conditions and high selectivity.[1] The C5 position is generally more electron-deficient and thus more susceptible to nucleophilic attack in palladium-catalyzed cross-coupling reactions.[1]

Protocol:

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 5,8-dibromo-1,6-naphthyridine (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a suitable phosphine ligand like BINAP (0.1 eq).

  • Add sodium tert-butoxide (NaOtBu, 1.2 eq) as the base.

  • Add anhydrous toluene as the solvent.

  • Introduce the amine source. For the synthesis of the primary amine, a protected ammonia equivalent such as benzophenone imine can be used, followed by acidic hydrolysis. Alternatively, direct amination with ammonia can be challenging but is also reported.[6] A more practical approach for a primary amine is the use of an ammonia surrogate like L-valine tert-butyl ester followed by deprotection. For this protocol, we will outline the use of an ammonia source.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound.

Reagent/SolventMolar Eq.Purpose
5,8-Dibromo-1,6-naphthyridine1.0Starting Material
Pd₂(dba)₃0.05Palladium Catalyst
BINAP0.1Ligand
Sodium tert-butoxide1.2Base
Ammonia SourceExcessNucleophile
Toluene-Solvent

Mechanistic Insights: The Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving the palladium center.

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition (Ar-Br + Pd(0)L2) Pd(0)L2->Oxidative Addition Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Amine Coordination Amine Coordination (+ R2NH) Ar-Pd(II)(Br)L2->Amine Coordination Ar-Pd(II)(NHR2)L2 [Ar-Pd(II)(NHR2)L2]+Br- Amine Coordination->Ar-Pd(II)(NHR2)L2 Reductive Elimination Reductive Elimination (- Ar-NR2) Ar-Pd(II)(NHR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the 5,8-dibromo-1,6-naphthyridine.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and the base facilitates the deprotonation of the amine.

  • Reductive Elimination: The C-N bond is formed, releasing the aminated product and regenerating the active Pd(0) catalyst.

Characterization of this compound

The identity and purity of the final compound should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the primary amine.

Safety Considerations

  • Phosphorus oxybromide is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved through the strategic use of modern synthetic methodologies. The key to a successful synthesis lies in the regioselective introduction of the amino group via a palladium-catalyzed Buchwald-Hartwig amination on a dihalogenated naphthyridine precursor. This guide provides a robust and scientifically sound framework for researchers and drug development professionals to access this valuable building block for the discovery of novel therapeutics.

References

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridin-5-amine: Current Landscape and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of the heterocyclic scaffold 8-Bromo-1,6-naphthyridin-5-amine. As a specialized building block in medicinal chemistry, this compound holds significant promise for the development of novel therapeutics. This document synthesizes the available information to offer field-proven insights and guide future research and development efforts.

Molecular Profile and Physicochemical Properties

This compound is a substituted naphthyridine, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms. The strategic placement of the bromine atom and the amino group on the 1,6-naphthyridine core provides two reactive handles for further chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1820686-20-1[1]
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
IUPAC Name This compound[1]
SMILES NC1=NC=C(Br)C2=NC=CC=C12[1]
Purity Typically available at ≥95%[1]

Note: Some properties such as boiling point, density, and pKa are primarily based on predicted values and await experimental verification.

Synthetic Strategies for the 1,6-Naphthyridine Core

Key synthetic approaches to the 1,6-naphthyridine scaffold include:

  • Friedländer Annulation: This classical method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. For the 1,6-naphthyridine system, this would typically involve a substituted 4-aminonicotinaldehyde.[2]

  • Skraup Synthesis: A modification of the Skraup reaction, traditionally used for quinoline synthesis, can be adapted for naphthyridines starting from an aminopyridine.[3]

  • Intramolecular Cyclization Reactions: Acid-mediated intramolecular cyclization of 4-(arylamino)nicotinonitriles has been shown to be an effective method for producing fused 1,6-naphthyridin-4-amines.[2]

A plausible synthetic workflow for this compound could involve the construction of a suitably substituted pyridine precursor followed by ring-closing annulation to form the bicyclic system. Subsequent functionalization, such as bromination and amination, would yield the final product. The precise sequence and reaction conditions would require experimental optimization.

G cluster_0 General Synthetic Approach Substituted_Pyridine Substituted Pyridine Precursor Ring_Annulation Ring Annulation (e.g., Friedländer) Substituted_Pyridine->Ring_Annulation Condensation Functionalization Functionalization (Bromination/Amination) Ring_Annulation->Functionalization Formation of Naphthyridine Core Target_Molecule This compound Functionalization->Target_Molecule

Caption: General synthetic logic for 1,6-naphthyridine derivatives.

Spectroscopic Characterization: An Overview

Experimental spectroscopic data for this compound is not publicly available. However, based on the known spectral properties of related aromatic amines and bromo-substituted heterocycles, the expected characteristics can be outlined. This information is crucial for the structural verification of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the electron-donating amino group and the electron-withdrawing bromine atom. The amine protons (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the bromine and nitrogen atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for:

  • N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.

  • C-N stretching: Aromatic amines exhibit C-N stretching vibrations in the range of 1250-1335 cm⁻¹.

  • Aromatic C-H and C=C stretching: These will be observable in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₈H₆BrN₃). The mass spectrum would also show a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a highly valuable building block for the synthesis of more complex molecules. The bromine atom and the amino group offer orthogonal reactivity, allowing for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position is well-suited for various palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

  • Buchwald-Hartwig Amination: Coupling with amines to form new C-N bonds.

  • Heck and Sonogashira Couplings: Reactions with alkenes and alkynes, respectively, to introduce unsaturated moieties.

G cluster_1 Reactivity at the Bromine Position Start This compound Suzuki Suzuki Coupling (+ R-B(OH)2) Start->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig (+ R2NH) Start->Buchwald Pd Catalyst Heck Heck Coupling (+ Alkene) Start->Heck Pd Catalyst Product_Suzuki 8-Aryl/Alkyl-1,6-naphthyridin-5-amine Suzuki->Product_Suzuki Product_Buchwald 8-(Dialkylamino)-1,6-naphthyridin-5-amine Buchwald->Product_Buchwald Product_Heck 8-Alkenyl-1,6-naphthyridin-5-amine Heck->Product_Heck

Caption: Key cross-coupling reactions of the bromo-substituent.

Reactions of the Amino Group

The amino group at the 5-position can undergo a variety of transformations common to aromatic amines, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Introduction of alkyl groups.

  • Diazotization: Conversion to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

Potential Applications in Medicinal Chemistry

The 1,6-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of 1,6-naphthyridine have shown a wide range of biological activities.[3]

  • Anticancer Activity: Many 1,6-naphthyridine derivatives have been investigated for their potential as anticancer agents.[3]

  • Antiviral Properties: The 1,6-naphthyridine core has been identified as a promising scaffold for the development of inhibitors of human cytomegalovirus (HCMV).[4]

  • Kinase Inhibition: Substituted 1,6-naphthyridines are being explored as inhibitors of various kinases, which are important targets in oncology and other diseases.

The ability to functionalize this compound at two distinct positions allows for the systematic exploration of the chemical space around the 1,6-naphthyridine core, facilitating structure-activity relationship (SAR) studies in drug discovery campaigns.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is currently limited in the public domain, the well-established chemistry of the 1,6-naphthyridine scaffold provides a solid foundation for its utilization in research and development.

Future work should focus on the development and publication of a robust and scalable synthesis for this compound, along with its full spectroscopic characterization. This will undoubtedly accelerate its adoption in medicinal chemistry and lead to the discovery of new bioactive molecules based on the 1,6-naphthyridine framework.

References

An In-depth Technical Guide to 8-Bromo-1,6-naphthyridin-5-amine (CAS Number 1820686-20-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Naphthyridine Scaffold

Naphthyridines, a class of heterocyclic compounds composed of two fused pyridine rings, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their structural versatility allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[2] This adaptability has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4][5][6] The 1,6-naphthyridine isomer, in particular, is a key structural motif found in various biologically active molecules and serves as a crucial building block for the synthesis of novel therapeutic agents.[1][3][4] This guide focuses on a specific derivative, 8-Bromo-1,6-naphthyridin-5-amine, a valuable intermediate for drug discovery and development.

Section 1: Core Compound Profile

1.1. Chemical Identity and Properties

This compound is a substituted naphthyridine with the CAS number 1820686-20-1.[7] The presence of a bromine atom and an amine group on the naphthyridine core makes it a highly versatile reagent for further chemical modifications.[2]

PropertyValueSource
CAS Number 1820686-20-1[7]
Molecular Formula C₈H₆BrN₃[7]
Molecular Weight 224.06 g/mol [7]
IUPAC Name This compound[7]
SMILES NC1=NC=C(Br)C2=NC=CC=C12[7]
Purity Typically ≥95%[7]

1.2. Structural Elucidation

The structure of this compound features a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 6. A bromine atom is substituted at position 8, and an amine group is at position 5.

Caption: Chemical structure of this compound.

Section 2: Synthesis and Mechanistic Insights

While specific, detailed synthetic procedures for this compound are not extensively published in publicly available literature, its synthesis can be logically inferred from established methods for preparing substituted naphthyridines. A plausible synthetic strategy involves the construction of the naphthyridine core followed by functional group introduction.

2.1. Retrosynthetic Analysis and Proposed Pathway

A logical approach to the synthesis would involve the formation of a suitably substituted pyridine ring, which is then cyclized to form the bicyclic naphthyridine system. The bromine and amine functionalities could be introduced either before or after the cyclization, depending on the stability of the intermediates and the desired regioselectivity.

G Target This compound Intermediate2 Cyclization Precursor Target->Intermediate2 Amination Intermediate1 Functionalized Pyridine Precursor StartingMaterials Simple Pyridine & Acylating Agent Intermediate1->StartingMaterials Condensation Intermediate2->Intermediate1 Bromination & Cyclization G Core This compound Suzuki Suzuki Coupling (C-C bond formation) Core->Suzuki Br at C8 Heck Heck Reaction (C-C bond formation) Core->Heck Br at C8 Buchwald Buchwald-Hartwig (C-N bond formation) Core->Buchwald Br at C8 Acylation Acylation (Amide formation) Core->Acylation NH₂ at C5 Alkylation Alkylation (Secondary/Tertiary Amine) Core->Alkylation NH₂ at C5

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,6-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including applications in oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive technical overview of a specific, functionalized derivative, 8-Bromo-1,6-naphthyridin-5-amine . While extensive experimental data for this particular molecule is not widely published, this document synthesizes available information, leverages data from closely related analogues, and outlines the authoritative experimental protocols required for its complete physicochemical characterization. The intended audience includes researchers in drug discovery, medicinal chemistry, and process development who require a deep understanding of this molecule's properties to inform synthesis, formulation, and biological screening efforts.

Molecular Identity and Structure

This compound is a heterocyclic aromatic compound. Its structure incorporates a bicyclic 1,6-naphthyridine core, substituted with a bromine atom at the C8 position and an amine group at the C5 position. The presence of the bromine atom and the amino group provides two key, orthogonal vectors for further synthetic modification, making it a valuable building block for creating diverse chemical libraries.[4]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Core Physicochemical Data

A consolidated summary of the known and predicted physicochemical properties is presented below. It is critical to note that many experimental values are not publicly available and must be determined empirically. Predicted values, derived from computational models or data from analogous structures, are provided for guidance.

PropertyValueSource / Method
IUPAC Name This compound[5]
CAS Number 1820686-20-1[5]
Molecular Formula C₈H₆BrN₃[5]
Molecular Weight 224.06 g/mol [5]
Appearance Solid (predicted)General observation for similar compounds
Melting Point Not publicly availableRequires experimental determination (e.g., DSC, MP apparatus)
Boiling Point >300 °C (Predicted)Based on related structures like 8-bromo-1,6-naphthyridine[6]
Solubility Likely soluble in DMSO, DMF; sparingly soluble in alcohols; poorly soluble in water and nonpolar solvents.Inferred from structure; requires experimental validation.
pKa (most basic) 4.0 - 6.0 (Predicted)Based on aniline and pyridine analogues[7][8][9]
LogP Not publicly availableRequires experimental determination (e.g., HPLC, Shake-Flask)
Purity (Commercial) ≥95%[5]
Storage Store at room temperature, sealed and dry.[5]

Solubility and Lipophilicity (LogP)

Scientific Rationale

Solubility and lipophilicity are critical parameters in drug development, directly influencing absorption, distribution, metabolism, and excretion (ADME). The structure of this compound suggests a complex solubility profile. The flat, aromatic naphthyridine core contributes to hydrophobicity, while the primary amine and two pyridine-like nitrogen atoms provide sites for hydrogen bonding, enhancing solubility in polar protic solvents. The bromine atom further increases lipophilicity.[4]

Predicted Solubility Profile
  • Aqueous Solubility: Expected to be low due to the dominant aromatic system. Solubility will be pH-dependent, increasing at lower pH as the amine and ring nitrogens become protonated.

  • Organic Solubility: High solubility is expected in polar aprotic solvents like DMSO and DMF. Moderate to low solubility is anticipated in alcohols like methanol and ethanol, and very low solubility in nonpolar solvents such as hexanes or toluene.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol provides a definitive measure of equilibrium solubility, a gold standard for compound characterization.

Objective: To determine the equilibrium solubility of the compound in various solvents (e.g., pH 7.4 phosphate buffer, water, ethanol).

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a glass vial. Ensure solid is visible.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove a precise aliquot from the supernatant, avoiding any solid particles.

  • Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV. A pre-established calibration curve is required.

  • Calculation: Report the solubility in units such as mg/mL or µM.

Lipophilicity (LogP) and Its Determination

LogP, the logarithm of the partition coefficient between octanol and water, is the primary metric for lipophilicity.

Workflow: LogP Determination via RP-HPLC

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep_standards Prepare standards (e.g., Uracil, Toluene) hplc_run Isocratic HPLC run (C18 column, various MeOH/H₂O ratios) prep_standards->hplc_run prep_sample Prepare sample solution in mobile phase prep_sample->hplc_run hplc_detect Measure retention time (tR) for all compounds hplc_run->hplc_detect calc_k Calculate capacity factor (k) k = (tR - t₀) / t₀ hplc_detect->calc_k calc_logk Calculate log(k) calc_k->calc_logk plot Plot log(k) vs. % Organic for standards and sample calc_logk->plot extrapolate Extrapolate to 100% aqueous to find log(k_w) plot->extrapolate correlate Correlate log(k_w) with known LogP of standards to calculate sample LogP extrapolate->correlate

Figure 2: Workflow for LogP determination using RP-HPLC.

Acidity and Basicity (pKa)

The pKa value quantifies the tendency of a molecule to donate or accept a proton. For this compound, the key ionizable centers are the exocyclic amino group and the two nitrogen atoms within the naphthyridine ring system.

  • N6 Nitrogen: This nitrogen is pyridine-like and is expected to be the most basic site, with a pKa similar to other 1,6-naphthyridines.

  • Exocyclic Amine (C5-NH₂): This group is analogous to an aniline. Its basicity is reduced by the electron-withdrawing nature of the aromatic ring system.

  • N1 Nitrogen: The basicity of this nitrogen is significantly lower due to its position relative to the other nitrogen and the fused ring system.

Predicted pKa: The pKa of the conjugate acid (protonation at N6) is predicted to be in the range of 4.0 to 6.0 . The exocyclic amine will have a lower pKa. An experimental pKa for 8-Hydroxy-1,6-Naphthyridine has been reported as 4.08, providing a useful reference point.[7]

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To measure the pKa values by monitoring pH changes during titration with an acid.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system (often with a co-solvent like methanol or DMSO for solubility) of known ionic strength.

  • Titration Setup: Use a calibrated pH meter with a precision electrode and an automated burette for accurate titrant delivery. Maintain a constant temperature.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which can be found from the first derivative of the titration curve.

Spectroscopic and Analytical Characterization

While commercial vendors confirm the existence of spectral data, these are not publicly available.[10] This section describes the expected spectral characteristics and the standard protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

  • Aromatic Protons (δ 7.0-9.0 ppm): The spectrum is expected to show distinct signals for the four aromatic protons (H2, H3, H4, H7). The proton at H7 will likely be the most downfield due to the influence of the adjacent N6. Protons on the pyridine ring (H2, H3, H4) will exhibit characteristic coupling patterns (doublets and triplets).

  • Amine Protons (δ 5.0-6.0 ppm): The -NH₂ protons are expected to appear as a broad singlet, which is exchangeable with D₂O.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

  • Aromatic Carbons (δ 110-160 ppm): Eight distinct signals are expected for the carbon atoms of the naphthyridine core. The carbon attached to the bromine (C8) will be shifted upfield due to the heavy atom effect, while the carbon attached to the amine (C5) will be significantly downfield.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining purity and for quantification.

Protocol: Purity Analysis by Reverse-Phase HPLC

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 2 µL.

  • Rationale: This standard gradient method is effective for a wide range of aromatic heterocyclic compounds, providing good resolution and peak shape. Formic acid is used as an ion-pairing agent to improve the chromatography of the basic amine.[11][12]

Mass Spectrometry (MS)

Expected Results (Electrospray Ionization, ESI+):

  • Molecular Ion Peak ([M+H]⁺): A characteristic isotopic cluster is expected for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The expected peaks would be at m/z 223.98 and 225.98.

Infrared (IR) Spectroscopy

Expected Key Absorption Bands:

  • N-H Stretch: 3300-3500 cm⁻¹ (primary amine).

  • Aromatic C-H Stretch: ~3050 cm⁻¹.

  • C=N and C=C Stretch: 1500-1650 cm⁻¹ (aromatic ring vibrations).

  • C-Br Stretch: 500-600 cm⁻¹ (in the fingerprint region).

Proposed Synthetic Pathway

A specific, validated synthesis for this compound is not detailed in readily accessible literature. However, a plausible and efficient route can be designed based on established methodologies for naphthyridine synthesis.[13][14] A highly effective modern approach involves the functionalization of a pre-formed naphthyridine core, which can be accessed through cyclization reactions.

Synthetic Workflow Diagram

G start 1,6-Naphthyridin-5(6H)-one (Precursor) step1 Bromination (e.g., NBS or Br₂) start->step1 intermediate1 8-Bromo-1,6-naphthyridin-5(6H)-one step1->intermediate1 step2 Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 8-Bromo-5-chloro-1,6-naphthyridine step2->intermediate2 step3 Nucleophilic Aromatic Substitution (SNAr) (e.g., NH₃ or protected amine source) intermediate2->step3 product This compound (Final Product) step3->product purify Purification (Column Chromatography / Recrystallization) product->purify

Figure 3: Proposed synthetic route to this compound.

Causality of Experimental Choices:

  • Bromination First: Brominating the naphthyridinone precursor (CAS 155057-97-9) is a strategic first step.[15] The electron-donating nature of the amide directs electrophilic substitution to the C8 position.

  • Conversion to Chloro Intermediate: The amide is then converted to a chloro group using a standard reagent like POCl₃. The chloro group is an excellent leaving group, activating the C5 position for nucleophilic attack.

  • SNAr Amination: The final step is a nucleophilic aromatic substitution (SₙAr) reaction where an amine source displaces the chloride to yield the final product. This is a robust and widely used reaction in the synthesis of amino-heterocycles.

Conclusion

This compound is a strategically important heterocyclic building block. While comprehensive, publicly available experimental data on its physicochemical properties are limited, this guide provides a robust framework for its characterization. By leveraging data from analogous structures and outlining detailed, field-proven experimental protocols, researchers are equipped with the necessary knowledge to synthesize, purify, and thoroughly characterize this compound. The established methodologies for determining solubility, pKa, LogP, and spectral characteristics will enable the generation of the high-quality data required to advance drug discovery programs based on the versatile 1,6-naphthyridine scaffold.

References

An In-Depth Technical Guide to 8-Bromo-1,6-naphthyridin-5-amine: Unveiling a Scaffold of Potential

Author: BenchChem Technical Support Team. Date: January 2026

An Introduction to a Promising Heterocycle for Drug Discovery

The landscape of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as the foundation for the development of new therapeutic agents. Among the myriad of heterocyclic compounds, the naphthyridine core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This technical guide focuses on a specific, yet largely unexplored derivative: 8-Bromo-1,6-naphthyridin-5-amine . With the chemical formula C₈H₆BrN₃ and a molecular weight of approximately 224.06 g/mol , this compound presents a unique substitution pattern that holds significant potential for the design of targeted therapies.[1]

This document serves as a comprehensive overview for researchers, scientists, and drug development professionals, delving into the structural intricacies, potential synthetic strategies, and prospective applications of this intriguing molecule. While detailed experimental data in the public domain remains scarce, this guide will leverage established principles of medicinal and synthetic chemistry to provide a robust framework for its scientific exploration.

Section 1: The 1,6-Naphthyridine Core: A Foundation for Biological Activity

The 1,6-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, is a key pharmacophore in a variety of biologically active molecules. The arrangement of the nitrogen atoms influences the electronic distribution and three-dimensional shape of the molecule, thereby dictating its interaction with biological targets. The introduction of substituents, such as the bromo and amino groups in this compound, provides critical handles for modulating its physicochemical properties and biological function.

Key Structural Features and Their Implications:

  • Amino Group (-NH₂): The presence of a primary amine at the 5-position is a crucial feature. This group can act as a hydrogen bond donor and acceptor, facilitating interactions with the active sites of enzymes and receptors. Furthermore, it serves as a key synthetic handle for further derivatization, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

  • Bromo Group (-Br): The bromine atom at the 8-position significantly influences the molecule's electronic properties and lipophilicity. As a halogen, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The bromine atom also provides a reactive site for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the construction of diverse and complex molecular architectures.

  • 1,6-Naphthyridine Core: The rigid, planar nature of the fused ring system provides a defined orientation for the appended functional groups, which can be advantageous for specific binding to biological targets. The nitrogen atoms within the rings can also participate in hydrogen bonding and coordination with metal ions.

Section 2: Elucidating the Molecular Structure: A Hypothetical Analytical Workflow

While specific, publicly available spectroscopic data for this compound is limited, a standard analytical workflow can be proposed for its comprehensive characterization. This serves as a blueprint for researchers undertaking the synthesis and validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

Hypothetical ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7d~5
H-37.4 - 7.6dd~8, 5
H-48.8 - 9.0d~8
H-77.8 - 8.0s-
-NH₂5.0 - 6.0br s-

Hypothetical ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150
C-3~122
C-4~138
C-4a~120
C-5~155
C-7~115
C-8~110
C-8a~145

Causality Behind Predicted Shifts: The electron-withdrawing nature of the nitrogen atoms and the bromine substituent would lead to a general downfield shift for the aromatic protons and carbons. The amino group, being electron-donating, would shield adjacent nuclei. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential for unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound.

Expected Mass Spectrometric Data:

  • High-Resolution Mass Spectrometry (HRMS): An exact mass measurement would confirm the elemental formula C₈H₆BrN₃. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak ([M]⁺ and [M+2]⁺) with approximately equal intensity.

  • Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum could provide further structural information by identifying characteristic losses of fragments such as H, NH₂, Br, and HCN.

X-ray Crystallography

The definitive method for determining the three-dimensional arrangement of atoms in a solid-state is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, offering invaluable insights into the molecule's conformation and packing in the crystal lattice. Obtaining a suitable single crystal would be a critical step in this analysis.

Section 3: Synthetic Strategies: A Proposed Retrosynthetic Approach

The synthesis of this compound can be envisioned through several plausible routes, leveraging established methodologies for the construction of the naphthyridine core. A logical retrosynthetic analysis provides a roadmap for its preparation.

G target This compound intermediate1 Functionalized Pyridine Precursor target->intermediate1 Ring Formation intermediate2 Substituted Aminopyridine intermediate1->intermediate2 Functional Group Interconversion intermediate3 Brominated Pyridine Derivative intermediate1->intermediate3 Functional Group Interconversion

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol:

A potential synthetic route could involve the construction of the second pyridine ring onto a pre-functionalized pyridine precursor.

Step 1: Synthesis of a Substituted Pyridine Intermediate

A suitable starting material would be a pyridine derivative bearing the necessary functionalities for the subsequent cyclization reaction. For instance, a substituted 3-aminopyridine could be a key intermediate.

Step 2: Ring-Closing Annulation

The Friedländer annulation or a similar condensation reaction could be employed to construct the second pyridine ring. This would involve reacting the aminopyridine intermediate with a suitable three-carbon synthon, such as a β-ketoester or a dicarbonyl compound, under acidic or basic conditions. The choice of reactants would be crucial to ensure the desired regiochemistry of the final product.

Step 3: Introduction of the Bromo and Amino Groups

The bromo and amino groups could be introduced at different stages of the synthesis. For example, a brominated aminopyridine could be used as the starting material. Alternatively, the naphthyridine core could be synthesized first, followed by regioselective bromination and amination reactions. The directing effects of the existing substituents and the nitrogen atoms in the ring system would guide the position of these functional groups.

Section 4: Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported, the broader class of naphthyridines has shown immense therapeutic potential. This provides a strong rationale for investigating this particular derivative.

Potential Therapeutic Targets:

  • Kinase Inhibition: Many naphthyridine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. The structural features of this compound make it an attractive scaffold for the design of novel kinase inhibitors.

  • Antimicrobial and Antiviral Agents: The naphthyridine core is a well-established pharmacophore in antimicrobial and antiviral drugs. The unique substitution pattern of this compound could lead to novel interactions with microbial or viral targets.

  • Central Nervous System (CNS) Disorders: Certain naphthyridine derivatives have shown activity against targets in the central nervous system, suggesting potential applications in the treatment of neurological and psychiatric disorders.

Workflow for Biological Evaluation:

G synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS) synthesis->characterization screening High-Throughput Screening characterization->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: A typical workflow for the biological evaluation of a novel compound.

Section 5: Conclusion and Future Directions

This compound represents a promising yet underexplored molecule with significant potential in the field of drug discovery. Its unique combination of a privileged naphthyridine scaffold with strategically placed bromo and amino functionalities provides a versatile platform for the development of novel therapeutic agents. This technical guide has outlined the key structural features, a hypothetical framework for its analytical characterization, potential synthetic strategies, and prospective applications.

Future research efforts should focus on the definitive synthesis and comprehensive spectroscopic and crystallographic characterization of this compound. Subsequent biological screening against a panel of relevant therapeutic targets will be crucial to unlock its full potential. The insights gained from such studies will undoubtedly contribute to the expanding landscape of naphthyridine-based medicinal chemistry and may ultimately lead to the discovery of new and effective treatments for a range of human diseases.

References

A Technical Guide to the Spectral Analysis of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectral data for 8-Bromo-1,6-naphthyridin-5-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the compound's key spectroscopic features. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize this and similar molecules.

Introduction to this compound

This compound (Molecular Formula: C₈H₆BrN₃, Molecular Weight: 224.06 g/mol ) is a substituted naphthyridine. The naphthyridine core is a key pharmacophore in numerous biologically active compounds, and the strategic placement of a bromine atom and an amino group provides valuable handles for further synthetic modifications, such as transition-metal-catalyzed cross-coupling reactions. Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of this compound in any research and development endeavor.

Below is the chemical structure of this compound with a standard numbering system for the purpose of spectral assignment discussions in the following sections.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can confirm the compound's connectivity and substitution pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons as it slows down their exchange, allowing for better observation.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

    • If necessary, perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify longer-range (2-3 bond) correlations.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthyridine core and the protons of the amine group. The electron-withdrawing effects of the nitrogen atoms and the bromine substituent, along with the electron-donating nature of the amino group, will influence the chemical shifts (δ).

Predicted Proton SignalChemical Shift (δ, ppm) RangeMultiplicityCoupling Constant (J, Hz)Rationale
H-28.5 - 9.0Doublet of doublets~4.5, ~1.5Located α to a ring nitrogen, expected to be downfield.
H-37.4 - 7.8Doublet of doublets~8.5, ~4.5Coupled to H-2 and H-4.
H-48.1 - 8.6Doublet of doublets~8.5, ~1.5Located γ to a ring nitrogen, shifted downfield.
H-78.8 - 9.2Singlet-Located between two nitrogen atoms and ortho to a bromine, expected to be significantly downfield.
-NH₂5.0 - 6.5Broad Singlet-Chemical shift is solvent-dependent and the signal is often broad due to quadrupole effects and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton. The spectrum is expected to show eight distinct signals for the carbon atoms of the naphthyridine ring.

Predicted Carbon SignalChemical Shift (δ, ppm) RangeRationale
C-2150 - 155α to a ring nitrogen.
C-3120 - 125Aromatic CH.
C-4135 - 140Aromatic CH, γ to a ring nitrogen.
C-4a145 - 150Quaternary carbon at a ring fusion.
C-5155 - 160Carbon bearing the amino group, shifted downfield.
C-7140 - 145Aromatic CH between two nitrogen atoms.
C-8110 - 115Carbon bearing the bromine atom, shifted upfield due to the heavy atom effect.
C-8a148 - 153Quaternary carbon at a ring fusion, adjacent to a nitrogen.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the primary amine and the various bonds within the aromatic naphthyridine core.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected IR Absorption Bands
Wavenumber (cm⁻¹) RangeIntensityAssignmentRationale
3450 - 3300MediumN-H Asymmetric & Symmetric StretchTwo distinct bands are characteristic of a primary amine (R-NH₂).[1]
3100 - 3000Medium to WeakAromatic C-H StretchCharacteristic of C-H bonds on an aromatic ring.[2]
1650 - 1580StrongN-H Bending (Scissoring)This vibration is characteristic of primary amines.[1]
1600 - 1450Medium to StrongC=C and C=N Ring StretchingMultiple bands are expected for the aromatic naphthyridine core.
1335 - 1250StrongAromatic C-N StretchThe bond between the amino group and the aromatic ring.[1]
900 - 675StrongAromatic C-H Out-of-Plane BendingThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[2]
~600Medium to WeakC-Br StretchThe carbon-bromine stretch is typically found in the fingerprint region.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the molecular formula. The presence of a bromine atom is a key feature that will be readily identifiable in the mass spectrum.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 1 µg/mL).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for HRMS or Electron Ionization (EI) for fragmentation pattern analysis.

  • Data Acquisition: Acquire the mass spectrum, ensuring to observe the isotopic pattern of the molecular ion.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For HRMS, compare the experimentally determined exact mass with the calculated exact mass for the proposed molecular formula.

Expected Mass Spectrum Features
  • Molecular Ion (M⁺): The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion will appear as two peaks of nearly equal intensity, separated by two mass units (m/z 224 and 226).

  • High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, confirming the elemental formula. The predicted exact mass for the protonated molecule [M+H]⁺ (C₈H₇BrN₃⁺) is approximately 223.9818.

  • Fragmentation Pattern: Under electron ionization, the molecule is expected to fragment in predictable ways. Common fragmentation pathways for aromatic amines include:

    • Loss of HCN: A common fragmentation for nitrogen-containing heterocyclic compounds.

    • Loss of Br•: Cleavage of the C-Br bond.

    • Formation of an azatropylium ion or similar stable aromatic cations.

Workflow for Spectroscopic Analysis

The logical process for the complete spectroscopic characterization of a novel compound like this compound is outlined in the following workflow diagram.

start Synthesized Compound (this compound) ms Mass Spectrometry (MS) - ESI for HRMS - EI for Fragmentation start->ms ir Infrared (IR) Spectroscopy - KBr or ATR start->ir nmr NMR Spectroscopy - ¹H, ¹³C, COSY, HSQC start->nmr analysis_ms Analyze MS Data: - Confirm Molecular Weight (Isotopic Pattern) - Determine Elemental Formula (HRMS) - Propose Fragmentation ms->analysis_ms analysis_ir Analyze IR Data: - Identify Functional Groups (N-H, C-H, C=C, C=N, C-Br) ir->analysis_ir analysis_nmr Analyze NMR Data: - Assign ¹H and ¹³C signals - Confirm Connectivity (2D NMR) nmr->analysis_nmr structure_elucidation Combine All Spectral Data analysis_ms->structure_elucidation analysis_ir->structure_elucidation analysis_nmr->structure_elucidation final_structure Confirm Structure of This compound structure_elucidation->final_structure

Caption: General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. By understanding the expected NMR, IR, and MS data, researchers can more efficiently and accurately confirm the structure of this compound and its derivatives. The provided experimental protocols serve as a starting point for developing robust analytical methods for the characterization of novel heterocyclic compounds. It is the synthesis of these individual spectroscopic data points into a coherent whole that provides unequivocal structural proof, a cornerstone of chemical research and development.

References

An In-depth Technical Guide to the Solubility of 8-Bromo-1,6-naphthyridin-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 8-Bromo-1,6-naphthyridin-5-amine, a key building block in medicinal chemistry and materials science. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes theoretical principles with established experimental protocols to empower researchers in drug development and related fields. We will explore the predicted solubility based on molecular structure and provide actionable methodologies for its empirical determination.

Molecular Structure and its Implications for Solubility

This compound possesses a unique combination of functional groups that dictate its interactions with various solvents. The core structure is a naphthyridine ring system, which is a bicyclic aromatic heterocycle containing two nitrogen atoms. The presence of an amino (-NH2) group and a bromo (-Br) substituent further modifies its physicochemical properties.

The amino group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic solvents. Conversely, the aromatic naphthyridine core and the bromo substituent contribute to the molecule's lipophilicity, favoring interactions with non-polar or moderately polar solvents. The interplay of these features results in a nuanced solubility profile. Aromatic amines, such as aniline, generally exhibit low solubility in water due to the dominance of the non-polar benzene ring, and a similar trend can be anticipated here.[1]

Predicted Solubility Trends:

Based on the principle of "like dissolves like," we can predict the relative solubility of this compound in different classes of organic solvents.

Solvent ClassPredicted SolubilityRationale
Protic Solvents (e.g., Methanol, Ethanol)ModerateThe amino group can form hydrogen bonds with the hydroxyl groups of the solvents. However, the large aromatic system may limit high solubility.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)HighThese solvents can accept hydrogen bonds from the amino group and effectively solvate the polar naphthyridine ring system through dipole-dipole interactions.
Non-Polar Solvents (e.g., Hexane, Toluene)LowThe significant polarity introduced by the amino and naphthyridine nitrogen atoms will likely result in poor solubility in non-polar environments.
Chlorinated Solvents (e.g., Dichloromethane, Chloroform)Moderate to HighThese solvents have a moderate polarity and can engage in dipole-dipole interactions, potentially offering good solubility.

Experimental Determination of Solubility

To obtain precise and actionable solubility data, experimental determination is crucial. The following protocol outlines a standard method for quantifying the solubility of an organic compound.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, dichloromethane, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the saturated supernatant.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

experimental_workflow cluster_prep Preparation cluster_process Processing cluster_quant Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24-48h) prep2->prep3 proc1 Settle undissolved solid prep3->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter supernatant (0.22 µm) proc2->proc3 quant2 Analyze samples and standards (HPLC/UV-Vis) proc3->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Determine concentration from calibration curve quant2->quant3 result result quant3->result Solubility Data (mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. Although specific toxicity data is not widely available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While specific, publicly available solubility data for this compound is limited, a systematic approach based on its molecular structure allows for reasoned predictions of its behavior in various organic solvents. It is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in protic and chlorinated solvents, and poor solubility in non-polar solvents. For researchers requiring precise quantitative data for applications such as reaction optimization, formulation development, or biological screening, the provided experimental protocol offers a robust and reliable method for its determination. Adherence to proper safety protocols is essential when working with this and any other chemical compound.

References

The Strategic Keystone: 8-Bromo-1,6-naphthyridin-5-amine as a Versatile Starting Material in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of novel therapeutics has led medicinal chemists to explore unique and versatile molecular scaffolds. Among these, the 1,6-naphthyridine core has emerged as a privileged structure, featuring prominently in a variety of biologically active compounds. This guide delves into the strategic importance of a key derivative, 8-Bromo-1,6-naphthyridin-5-amine , as a pivotal starting material in the synthesis of next-generation therapeutics, with a particular focus on the development of kinase inhibitors. We will explore its synthesis, chemical properties, and its instrumental role in the construction of complex, biologically relevant molecules.

Physicochemical Properties and Structural Attributes

This compound is a heteroaromatic compound with the molecular formula C₈H₆BrN₃.[1] Its structure is characterized by a fused bicyclic system composed of two pyridine rings, with a bromine atom at the 8-position and an amine group at the 5-position. This specific arrangement of functional groups is crucial to its utility in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
IUPAC Name This compound[1]
CAS Number 1820686-20-1[1]
Appearance Typically a solidN/A
Purity Commercially available up to 95%[1]

The bromine atom at the C8 position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. The amine group at the C5 position, on the other hand, can be readily functionalized through various reactions such as acylation, alkylation, or used as a directing group in subsequent synthetic transformations.

Synthesis of this compound: A Strategic Approach

One logical retrosynthetic approach involves the functionalization of a pre-existing 1,6-naphthyridine core. This could be achieved through two primary sequences:

  • Route A: Amination followed by Bromination: Starting from 1,6-naphthyridin-5-amine, a direct electrophilic bromination could be employed. The amino group is an activating group and would direct the incoming electrophile. However, controlling the regioselectivity to favor the 8-position over other activated positions would be a key challenge.

  • Route B: Bromination followed by Amination: A more controlled approach would involve the synthesis of an 8-bromo-1,6-naphthyridine precursor, followed by the introduction of the amino group at the 5-position. This could be achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction.

A generalized synthetic workflow for the construction of the 1,6-naphthyridine scaffold often involves the condensation of a substituted aminopyridine with a suitable three-carbon synthon, such as in the Friedländer or Skraup synthesis.[3][4]

G cluster_0 Retrosynthetic Analysis cluster_1 Forward Synthesis (Hypothetical) Target This compound Precursor_A 1,6-Naphthyridin-5-amine Target->Precursor_A Bromination Precursor_B 8-Bromo-1,6-naphthyridine Target->Precursor_B Amination Starting_Material Substituted Pyridine Intermediate_1 1,6-Naphthyridine Core Starting_Material->Intermediate_1 Friedländer/Skraup Synthesis Intermediate_2 8-Bromo-1,6-naphthyridine Intermediate_1->Intermediate_2 Bromination Final_Product This compound Intermediate_2->Final_Product Nucleophilic Aromatic Substitution (Amination)

Hypothetical Synthetic Pathways to this compound.

The Role of this compound in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its application as a versatile building block for the synthesis of complex molecules with therapeutic potential. The presence of the bromine atom makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5] This reaction allows for the facile introduction of a wide variety of aryl and heteroaryl groups at the 8-position, a key strategy in the development of kinase inhibitors.[6]

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The 1,6-naphthyridine scaffold has been identified as a privileged core structure for the development of potent and selective kinase inhibitors, particularly targeting Cyclin-Dependent Kinases (CDKs).[7]

Application in the Synthesis of CDK Inhibitors

Generalized Experimental Workflow for Suzuki-Miyaura Coupling:

The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-aminonaphthyridine derivative with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.[6]

  • Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water and an organic solvent (e.g., ethyl acetate), and the layers are separated. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

G Start This compound Product 8-Aryl-1,6-naphthyridin-5-amine (Kinase Inhibitor Scaffold) Start->Product Reagent Arylboronic Acid (R-B(OH)₂) Reagent->Product Conditions Pd Catalyst Base Solvent, Heat Conditions->Product

Suzuki-Miyaura Coupling of this compound.

The resulting 8-aryl-1,6-naphthyridin-5-amine scaffold can then be further modified at the 5-amino group to fine-tune the biological activity and pharmacokinetic properties of the final compound.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[12] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Transmetalation: The arylboronic acid, activated by the base, transfers its aryl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)L₂-Br Pd0->PdII_A Ar-Br OxAdd Oxidative Addition PdII_B Ar-Pd(II)L₂-Ar' PdII_A->PdII_B Ar'-B(OH)₂ Base Transmetal Transmetalation PdII_B->Pd0 Ar-Ar' RedElim Reductive Elimination

References

The Strategic Reactivity of the C8-Bromine Atom in 8-Bromo-1,6-naphthyridin-5-amine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,6-naphthyridine core is a significant pharmacophore, appearing in a multitude of biologically active molecules with applications ranging from antiviral to anticancer agents.[1] The strategic functionalization of this heterocyclic system is paramount in the fields of medicinal chemistry and drug development. 8-Bromo-1,6-naphthyridin-5-amine, in particular, represents a versatile building block, offering a reactive handle for the introduction of molecular diversity. The bromine atom at the C8 position is the focal point of this guide, and its reactivity is intricately governed by the electronic landscape of the bicyclic system. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the reactivity of this bromine atom and practical, field-proven insights into its synthetic transformations.

Electronic Architecture and its Influence on Reactivity

The reactivity of the bromine atom in this compound is a direct consequence of the electronic distribution within the 1,6-naphthyridine ring system. The two nitrogen atoms within the bicyclic structure are electron-withdrawing, creating a π-deficient character across the aromatic scaffold.[2] This electron deficiency is not uniform. A qualitative analysis suggests that the positions α and γ to the ring nitrogens are the most electron-poor.

In the case of 1,6-naphthyridine, the C8 position is α to the N1 nitrogen, rendering it susceptible to nucleophilic attack. Furthermore, the presence of the electron-donating amino group at the C5 position modulates the electronic properties of the entire ring system. This amino group, through resonance, can increase the electron density at certain positions, potentially influencing the regioselectivity of reactions. However, the dominant effect on the C-Br bond is the inherent electron deficiency of the pyridine ring, which facilitates oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

The bromine atom at the C8 position of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. These transformations are the cornerstone of modern synthetic chemistry, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[3] The reaction of this compound with a variety of boronic acids or their esters provides access to a diverse library of 8-aryl- or 8-heteroaryl-1,6-naphthyridin-5-amines.

Mechanistic Considerations: The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often accelerating the rate-limiting reductive elimination step.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/water, Toluene/water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (2-5 mol%), and the base (2-3 eq.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for a wide range of Suzuki couplings. For more challenging substrates, more advanced catalyst systems employing bulky phosphine ligands like XPhos or SPhos may be necessary.[4]

  • Base: An aqueous base is required to facilitate the transmetalation step. The choice of base can influence the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

Data Presentation:

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~80-90
3-Pyridylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~75-85

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific reaction conditions.

Visualization:

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OH)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Transmetalation Complex->Coupled Product Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[1] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.

Mechanistic Considerations: The Sonogashira reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper(I) acetylide, and finally reductive elimination to yield the product. Copper- and amine-free protocols have also been developed.[5]

Experimental Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the base.

  • Add the terminal alkyne (1.2-1.5 eq.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Co-catalyst: CuI facilitates the formation of the copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine serves as both a base and a solvent in many cases, and it also helps to reduce any oxidized palladium species.

  • Ligands: The use of phosphine ligands can improve the efficiency of the reaction, particularly for less reactive aryl bromides.

Visualization:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Pd Catalyst, and CuI B Add Anhydrous Solvent and Amine Base A->B C Add Terminal Alkyne B->C D Stir at RT or Heat C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

Caption: General workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6] This reaction is particularly useful for the synthesis of substituted anilines and other N-aryl compounds.

Mechanistic Considerations: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the aminated product.[6] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.[7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (1.2 - 2.0 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the palladium pre-catalyst and the phosphine ligand.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq.), the amine (1.2-2.0 eq.), and the base.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Ligand: Bulky and electron-rich phosphine ligands are essential for facilitating the reductive elimination of the C-N bond, which is often the rate-determining step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido intermediate. Sodium tert-butoxide is a common choice.

  • Pre-catalyst: Pd₂(dba)₃ is a common and effective Pd(0) source for these reactions.

Nucleophilic Aromatic Substitution (SNA r): An Alternative Pathway

While palladium-catalyzed reactions are often the methods of choice, the electron-deficient nature of the 1,6-naphthyridine ring system also allows for nucleophilic aromatic substitution (SNA r) of the bromine atom, particularly with strong nucleophiles.

Mechanistic Considerations: The SNA r reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring. The rate of this reaction is enhanced by the electron-withdrawing nature of the naphthyridine ring.

Experimental Protocol: Nucleophilic Aromatic Substitution on this compound

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, excess amine)

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Elevated temperature (typically >100 °C)

Procedure:

  • Dissolve this compound in the polar aprotic solvent.

  • Add the nucleophile.

  • Heat the reaction mixture to the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry, filter, and concentrate the organic layer.

  • Purify the crude product by chromatography or recrystallization.

Comparative Reactivity and Chemoselectivity

The choice between a palladium-catalyzed cross-coupling reaction and a nucleophilic aromatic substitution depends on the desired product and the nature of the nucleophile.

  • Palladium-catalyzed reactions offer a broader scope of coupling partners, including aryl, heteroaryl, alkynyl, and amino groups, under generally milder conditions.

  • Nucleophilic aromatic substitution is typically limited to strong nucleophiles and often requires higher temperatures.

Chemoselectivity can be a key consideration when other reactive sites are present in the molecule. The C8-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than C-H bonds, allowing for selective functionalization.

Conclusion

The bromine atom in this compound is a versatile and reactive handle that provides access to a wide array of functionalized 1,6-naphthyridine derivatives. A thorough understanding of the electronic properties of the naphthyridine core and the mechanisms of the key synthetic transformations is essential for the rational design of synthetic routes. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are powerful and reliable methods for the elaboration of this important scaffold. By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the synthetic potential of this valuable building block in their drug discovery and development endeavors.

References

Methodological & Application

Application Note & Protocol: Strategic Suzuki-Miyaura Coupling of 8-Bromo-1,6-naphthyridin-5-amine for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif integral to numerous biologically active compounds and advanced materials. Its rigid, planar structure and defined hydrogen bonding capabilities make it a sought-after scaffold in medicinal chemistry and drug development. 8-Bromo-1,6-naphthyridin-5-amine serves as a critical starting material, offering a versatile platform for structural elaboration. The strategic placement of the bromine atom at the C8 position allows for selective C-C bond formation via cross-coupling methodologies, while the amino group at C5 provides a key vector for further functionalization or modulation of physicochemical properties.

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for installing aryl, heteroaryl, or vinyl substituents at the C8 position of this scaffold.[1] Its widespread adoption is due to its high functional group tolerance, the operational simplicity, and the commercial availability and low toxicity of its requisite organoboron reagents.[1][2]

This document provides a comprehensive guide for researchers, detailing the mechanistic nuances, a field-proven experimental protocol, and troubleshooting strategies for the successful Suzuki-Miyaura coupling of this compound.

Mechanistic Deep Dive: Overcoming the Challenges of N-Heterocyclic Coupling

The efficacy of a Suzuki-Miyaura coupling is contingent on a delicate balance within a palladium-based catalytic cycle.[3] While the fundamental steps—oxidative addition, transmetalation, and reductive elimination—are well-established, substrates like this compound introduce specific challenges that must be proactively managed.

The Catalytic Cycle

The reaction proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the naphthyridine, forming a Pd(II) intermediate. This is often the rate-determining step.[3]

  • Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[2][3]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Mechanism Figure 1: Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex [L₂Pd(II)(Ar¹)(X)] Oxidative Addition Complex pd0->oa_complex trans_complex [L₂Pd(II)(Ar¹)(Ar²)] Di-organopalladium Complex oa_complex->trans_complex trans_label Transmetalation trans_complex->pd0 re_label Reductive Elimination product_out Ar¹-Ar² (Coupled Product) trans_complex->product_out oa_label Oxidative Addition sub_in Ar¹-X (this compound) sub_in->oa_complex boron_in Ar²-B(OR)₂ + Base boron_in->trans_complex

Caption: The core mechanism of the Suzuki coupling reaction.

Key Consideration 1: Catalyst Inhibition by N-Heterocycles

The lone pairs on the nitrogen atoms of the naphthyridine ring are Lewis basic. They can coordinate to the electron-deficient palladium center, leading to catalyst deactivation or the formation of off-cycle, unreactive complexes.[5] This is a common failure mode in couplings involving nitrogen-rich heterocycles.[6][7]

Mitigation Strategy:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands is critical. Ligands such as SPhos, XPhos, or RuPhos serve two purposes:

    • Their steric bulk promotes the formation of monoligated L₁Pd(0) species, which are often more reactive in the oxidative addition step than more highly coordinated complexes.[8]

    • Their strong electron-donating ability increases the electron density on the palladium center, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired catalytic cycle outcompete off-cycle inhibition pathways.[8]

Key Consideration 2: The Role of the Amino Group

The unprotected primary amine (-NH₂) at the C5 position can also interact with the catalyst. While generally less problematic than the ring nitrogens in this context, it can influence catalyst activity. Fortunately, modern catalyst systems show excellent tolerance for unprotected amine functionalities.[9]

Key Consideration 3: Base and Solvent Selection

The base is not merely a spectator; it is essential for activating the boronic acid to form the boronate anion [Ar-B(OH)₃]⁻, which is significantly more nucleophilic and competent for transmetalation.[2]

  • Bases: Inorganic bases are standard. Potassium phosphate (K₃PO₄) is often an excellent choice for heteroaromatic couplings as it is strong enough to facilitate boronate formation but generally minimizes base-mediated side reactions.[8][9] Carbonates like K₂CO₃ or Cs₂CO₃ are also widely used and effective.[10]

  • Solvents: Aprotic polar solvents are typically used, often with a small amount of water. A mixture of 1,4-dioxane and water is a robust system that effectively solubilizes both the organic substrate and the inorganic base, facilitating the reaction.[7][9]

Optimized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials & Reagents
ReagentCAS NumberM.W. ( g/mol )Suggested PurityNotes
This compound1260779-73-0224.06>97%Starting material (limiting reagent).
Arylboronic AcidVariesVaries>98%Coupling partner.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73>98%Robust and reliable catalyst for many heteroaromatic couplings.
Potassium Phosphate (K₃PO₄)7778-53-2212.27>98%Anhydrous, finely powdered.
1,4-Dioxane123-91-188.11Anhydrous, >99.8%Reaction solvent.
Water (H₂O)7732-18-518.02DeionizedCo-solvent.

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow cluster_prep Reaction Setup cluster_reaction Inerting & Reaction cluster_workup Workup & Purification A 1. Add Solids (Naphthyridine, Boronic Acid, K₃PO₄) to flask. B 2. Add Catalyst (Pd(dppf)Cl₂) A->B C 3. Seal & Purge (Evacuate/backfill with N₂/Ar) B->C D 4. Add Solvents (Dioxane, H₂O) C->D E 5. Heat & Stir (e.g., 90-100 °C, 4-16 h) D->E F 6. Cool & Dilute (e.g., with EtOAc) E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry & Concentrate G->H I 9. Purify (Column Chromatography) H->I J 10. Characterize (NMR, MS) I->J

Caption: A streamlined workflow for the Suzuki coupling process.

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 100 mg, 0.446 mmol).

  • Reagent Addition: Add the arylboronic acid (1.2–1.5 eq.) and potassium phosphate (K₃PO₄, 2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.03–0.05 eq.). For challenging couplings, a more advanced ligand/precatalyst system may be screened (see Troubleshooting).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can degrade the catalyst.[11]

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and deionized water via syringe. A typical solvent ratio is 5:1 to 10:1 (dioxane:water), with a concentration of ~0.1 M relative to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 90–100 °C. Stir vigorously for 4–16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel to afford the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Insufficient temperature.3. Catalyst poisoning by the substrate.1. Ensure a fully inert atmosphere; use fresh, high-quality catalyst and anhydrous solvents.2. Increase temperature in 10 °C increments.3. Switch to a more robust catalyst system: e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos or XPhos.[8]
Recovery of Starting Material Low catalyst activity or inefficient oxidative addition.See "Low or No Conversion". Consider switching from a bromide to an iodide if synthetically feasible, as the C-I bond is more reactive.
Protodeboronation of Boronic Acid Boronic acid is unstable under reaction conditions (hydrolyzes back to Ar-H). This is common with electron-deficient or some heteroaryl boronic acids.[5]Use the corresponding boronic ester (e.g., pinacol ester) which is more stable. Use rigorously anhydrous conditions and a non-aqueous base/solvent system if possible.
Formation of Homocoupled Byproduct (Ar²-Ar²) Occurs when Pd(II) species are present in the initial mixture, often from oxygen contamination.[11]Ensure thorough degassing of the reaction mixture and solvents. Use a Pd(0) source like Pd₂(dba)₃ or ensure the Pd(II) precatalyst is efficiently reduced in situ.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: Conduct all operations in a well-ventilated fume hood. Palladium catalysts, organic solvents, and halogenated compounds should be handled with care.

  • Pressure: When heating sealed vessels (e.g., microwave vials), do not exceed the recommended volume and always use a blast shield.[4]

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

References

Application Notes and Protocols: Palladium-Catalyzed C-N Cross-Coupling of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the Buchwald-Hartwig amination of 8-Bromo-1,6-naphthyridin-5-amine, a critical transformation for the synthesis of novel substituted naphthyridine derivatives in drug discovery and materials science. We delve into the mechanistic underpinnings of this powerful palladium-catalyzed cross-coupling reaction, offer a detailed, step-by-step protocol as a robust starting point for researchers, and present a systematic approach to reaction optimization. The protocol is designed for practicality and reproducibility, addressing common challenges encountered with heteroaromatic substrates.

Introduction: The Strategic Importance of Naphthyridine Scaffolds

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. The strategic functionalization of this heterocyclic system is paramount for modulating pharmacological properties. The Buchwald-Hartwig amination has emerged as a transformative tool for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient alternative to traditional methods that often require harsh conditions and exhibit limited substrate scope.[1][2] This reaction's ability to couple a wide array of amines with aryl and heteroaryl halides under relatively mild conditions has revolutionized the synthesis of complex amine-containing molecules.[2][3][4]

The specific application of the Buchwald-Hartwig amination to this compound opens a direct avenue to a diverse library of 8-substituted amino-1,6-naphthyridines. These compounds are of significant interest to researchers in drug development for their potential as kinase inhibitors, anticancer agents, and probes for various biological targets. This guide provides the necessary theoretical and practical framework for successfully implementing this key synthetic transformation.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle, which can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6][7]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (this compound) to a low-valent palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and stabilize the resulting complex.[3]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the palladium(II) center. In the presence of a stoichiometric amount of base, the coordinated amine is deprotonated to form a palladium amido complex. The strength and nature of the base play a pivotal role in this step and can significantly influence the reaction rate and outcome.[8][9]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired N-arylated product is released from the palladium center. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][6]

Below is a visual representation of the generally accepted catalytic cycle:

Buchwald_Hartwig_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Pd(II)_Complex [L2Pd(Ar)(Br)] Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coordination Pd_Amine_Complex [L2Pd(Ar)(NHR2)]+ Br- Amine_Coordination->Pd_Amine_Complex Deprotonation Deprotonation (Base) Pd_Amine_Complex->Deprotonation Pd_Amido_Complex [L2Pd(Ar)(NR2)] Deprotonation->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Product (Ar-NR2) Reductive_Elimination->Product caption Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key components. For a substrate like this compound, which contains multiple nitrogen atoms that can potentially coordinate to the palladium center, a systematic approach to optimization is recommended.

Parameter Recommendation & Rationale Starting Point for Optimization
Palladium Precatalyst Palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used and are reduced in situ to the active Pd(0) species. Pre-formed Pd(0) complexes can also be effective. For challenging substrates, advanced palladacycle precatalysts like G3 or G4 XPhos Palladacycles can offer enhanced reactivity.[2]Pd₂(dba)₃ (1-2 mol%)
Ligand Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps.[3] For heteroaromatic substrates, biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often excellent choices due to their high activity and stability. The choice of ligand can significantly impact the reaction's success.XPhos (2-4 mol%)
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be employed, particularly if the substrate is sensitive to alkoxide bases.[6] The solubility of the base can also play a role.[8][9]NaOtBu (1.2-1.5 equivalents)
Solvent Anhydrous, deoxygenated aprotic solvents are necessary to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most commonly used solvents for this reaction.[6] The choice of solvent can influence the solubility of the reactants and the reaction temperature.Toluene or 1,4-Dioxane
Temperature Reaction temperatures typically range from 80-110 °C.[6] The optimal temperature will depend on the reactivity of the specific amine and the stability of the catalyst system.100 °C
Amine Substrate A slight excess of the amine coupling partner is generally used to ensure complete consumption of the bromo-naphthyridine.1.1-1.2 equivalents

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Amine of interest

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene or 1,4-dioxane

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.04 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv) to the reaction vessel.

  • Solvent and Amine Addition: Add anhydrous, deoxygenated solvent (e.g., toluene) to the vessel, followed by the amine (1.2 equiv). The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated heating block or oil bath set to the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up Procedure:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 8-amino-1,6-naphthyridine.

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Troubleshooting and Further Considerations

  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the catalyst and/or ligand loading, elevating the reaction temperature, or screening different ligand/base combinations. The order of addition of reagents can also be critical; in some cases, pre-formation of the active catalyst by stirring the palladium precatalyst and ligand in the solvent for a few minutes before adding the other reactants can be beneficial.

  • Side Reactions: The primary competing side reaction is often hydrodehalogenation of the starting material. This can sometimes be suppressed by using a different base or solvent, or by lowering the reaction temperature.

  • Substrate Scope: While this protocol is designed as a general starting point, highly electron-deficient or sterically hindered amines may require more specialized conditions, such as the use of more electron-rich ligands or different palladium precatalysts.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-substituted 8-amino-1,6-naphthyridines. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently access a wide range of novel compounds for applications in drug discovery and materials science. The protocol and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.

References

Application Notes & Protocols: 8-Bromo-1,6-naphthyridin-5-amine as a Strategic Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Strategic Value of the 1,6-Naphthyridine Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern targeted therapy. Within the vast chemical space explored by medicinal chemists, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the ATP-binding site of various kinases.[1] The 1,6-naphthyridine core is one such scaffold, featured in numerous potent inhibitors targeting critical oncogenic kinases like MET, AXL, FGFR4, and members of the PI3K/mTOR pathway.[2][3][4][5][6][7][8]

This document provides an in-depth guide to the strategic use of 8-Bromo-1,6-naphthyridin-5-amine as a versatile starting material for the synthesis of novel kinase inhibitors. The molecule's design is intrinsically strategic:

  • The 5-amino group serves as a crucial hydrogen-bond donor, often interacting with the hinge region of the kinase ATP-binding pocket, a foundational interaction for many Type I and Type II inhibitors.

  • The 8-bromo substituent provides a robust and reliable chemical handle for introducing molecular diversity through modern cross-coupling reactions. This position allows for the exploration of deeper pockets within the kinase active site, enabling the fine-tuning of inhibitor potency and selectivity.

We will detail the rationale, step-by-step protocols, and expert insights for leveraging this building block through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to generate diverse libraries of potential kinase inhibitors.

Physicochemical Properties & Handling

Before commencing any synthetic protocol, it is essential to understand the basic properties of the starting material.

PropertyValueSource
IUPAC Name This compound[9]
CAS Number 1820686-20-1[9]
Molecular Formula C₈H₆BrN₃[9]
Molecular Weight 224.06 g/mol [9]
Appearance Typically an off-white to yellow solidSupplier Data
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCMGeneral Lab Experience

Handling & Storage: Store in a cool, dry place, protected from light. The compound is stable under standard laboratory conditions. Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling.

Rationale & Application in Key Kinase Pathways

The 1,6-naphthyridine scaffold has proven effective against kinases in critical signaling pathways. The ability to diversify the 8-position of this compound allows for the targeted design of inhibitors against these families.

Key Target Pathways:

  • PI3K/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) pathway is a master regulator of cell growth and proliferation.[4] Hyperactivation is common in cancer. Benzonaphthyridinone derivatives, structurally related to the 1,6-naphthyridine core, have yielded highly potent and selective mTOR inhibitors like Torin1 and Torin2.[4][10] The protocols described herein can be used to generate analogs targeting the deep hydrophobic pocket of PI3K/mTOR.

  • Receptor Tyrosine Kinases (RTKs):

    • MET & AXL: The MET and AXL kinases are implicated in tumor invasion, metastasis, and drug resistance. 1,6-Naphthyridinone derivatives have been successfully developed as potent inhibitors of both MET and AXL, demonstrating the scaffold's suitability for targeting these RTKs.[2][3][7][8][11]

    • FGFR4: Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC). Recently, novel 1,6-naphthyridin-2(1H)-one derivatives were developed as potent and selective FGFR4 inhibitors.[5][6]

  • DNA-Dependent Protein Kinase (DNA-PK): As a crucial element in the DNA damage response (DDR) pathway, DNA-PK is a high-value target for agents that can sensitize cancer cells to radiation or chemotherapy.[12] The PI3K-like kinase (PIKK) family, which includes DNA-PK, is a validated target for related heterocyclic scaffolds.[13]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK (e.g., MET, AXL, FGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Activation Inhibitor 1,6-Naphthyridine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Synthetic Protocols: Diversification of the 8-Position

The bromine atom at the C8 position is the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the most robust and versatile methods for this transformation.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, ideal for introducing aryl or heteroaryl moieties to the 8-position.[14] This is crucial for probing hydrophobic pockets and establishing π-stacking interactions within the kinase active site.

Suzuki_Workflow Start Starting Materials: - this compound - Arylboronic Acid - Pd Catalyst & Ligand - Base Setup Reaction Setup: - Add solids to oven-dried flask - Evacuate & backfill with N₂/Ar - Add degassed solvents Start->Setup Reaction Heating & Stirring: - Heat to 80-100 °C - Stir for 12-24 h Setup->Reaction Monitor Monitor Progress: (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Monitor->Workup Complete Purify Purification: (Flash Column Chromatography) Workup->Purify Product Final Product: 8-Aryl-1,6-naphthyridin-5-amine Purify->Product

Caption: General experimental workflow for Suzuki coupling.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic acid or ester (1.2-1.5 equiv)

    • Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Solvent: 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)

  • Reaction Setup (Self-Validating System):

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

    • Causality: Using an oven-dried flask and inert atmosphere is critical because moisture and oxygen can deactivate the palladium catalyst, leading to failed or low-yielding reactions.

    • Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent mixture via syringe. Degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is another crucial step to remove dissolved oxygen.

  • Execution & Monitoring:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress every 4-6 hours by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 12-18 hours).

    • Insight: The presence of the free amine at C5 can sometimes complicate reactions. If starting material persists, adding a fresh portion of catalyst (1-2 mol%) can sometimes drive the reaction to completion.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water, followed by brine.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure 8-aryl-1,6-naphthyridin-5-amine.[15][16]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

For introducing primary or secondary amines at the 8-position, the Buchwald-Hartwig amination is the method of choice.[17][18] This allows for the installation of flexible linkers or solubilizing groups, which can be essential for optimizing pharmacokinetic properties.[10]

Buchwald_Workflow Start Starting Materials: - this compound - Amine Coupling Partner - Pd Pre-catalyst & Ligand - Base Setup Reaction Setup (Glovebox): - Add solids to oven-dried tube - Add degassed solvent Start->Setup Reaction Heating & Stirring: - Seal tube & heat to 90-110 °C - Stir for 12-24 h Setup->Reaction Monitor Monitor Progress: (TLC / LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Workup: - Cool to RT, dilute - Filter through Celite - Aqueous extraction Monitor->Workup Complete Purify Purification: (Flash Column Chromatography) Workup->Purify Product Final Product: 8-(Amino)-1,6-naphthyridin-5-amine Purify->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol:

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Amine (primary or secondary) (1.2-1.5 equiv)

    • Palladium pre-catalyst: Pd₂(dba)₃ (2 mol%) or a G3/G4 pre-catalyst (2 mol%)

    • Ligand: Xantphos (4 mol%) or a biarylphosphine ligand like XPhos or RuPhos (4 mol%)

    • Base: Sodium tert-butoxide (NaOtBu) or LiHMDS (1.4-2.0 equiv)

    • Solvent: Anhydrous, degassed Toluene or Dioxane

  • Reaction Setup (Self-Validating System):

    • Causality: This reaction is highly sensitive to air and moisture. The use of a glovebox for adding reagents is strongly recommended. The base, NaOtBu, is particularly hygroscopic.

    • In a glovebox, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube or microwave vial.

    • Add the this compound and the desired amine coupling partner.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube tightly.

  • Execution & Monitoring:

    • Remove the tube from the glovebox and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by LC-MS. These reactions are often complete within 12-24 hours.

    • Insight: The choice of ligand is critical. For sterically hindered amines, bulky biarylphosphine ligands like XPhos are often superior.[17] For more complex substrates, using a pre-formed palladium pre-catalyst can give more reproducible results than generating the active catalyst in situ.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Concentrate the filtrate and perform a standard aqueous workup.

    • Purify the crude product by flash column chromatography.[19][20]

Structure-Activity Relationship (SAR) Insights

The true utility of this compound is realized when the derivatives synthesized via the protocols above are evaluated for kinase inhibitory activity. Literature on related 1,6-naphthyridinone scaffolds provides a predictive framework for SAR.[2][3][21]

Target KinaseSubstitution at C8 (via Suzuki)Substitution at C5-AmineRationale & Representative IC₅₀
MET Small, substituted phenyl rings (e.g., 4-fluorophenyl)Unsubstituted (-NH₂)The C8 substituent occupies a hydrophobic pocket while the C5-amine engages the hinge. Derivatization can enhance potency and improve pharmacokinetics.[3][11] (IC₅₀: 7-10 nM)
AXL Larger, flexible moieties (e.g., phenoxy-aniline)Unsubstituted (-NH₂)Designed to induce a DFG-out (Type II inhibitor) conformation, accessing a deeper allosteric pocket adjacent to the ATP site.[2][22] (IC₅₀: ~1 nM)
mTOR Quinoline or other heteroaromatic ringsN-alkylation or acylationThe quinoline moiety in Torin1/2 provides key interactions. Modifications to the exocyclic amine can be explored to improve solubility and cell permeability.[4][10] (EC₅₀: 0.25-2 nM)
FGFR4 Acrylamide-bearing phenyl groupsUnsubstituted (-NH₂)The acrylamide moiety is designed to form a covalent bond with a non-catalytic cysteine (Cys552) near the active site, leading to irreversible inhibition and high selectivity.[5][6] (IC₅₀: <10 nM)

Conclusion

This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. Its dual functionality allows for both conserved hinge-binding interactions through the 5-amino group and extensive chemical space exploration via the 8-bromo position. The Suzuki-Miyaura and Buchwald-Hartwig amination protocols provided herein are robust, reliable, and directly applicable methods for generating diverse libraries of 1,6-naphthyridine derivatives. By leveraging these techniques, researchers in drug development can rapidly synthesize and evaluate novel compounds against a range of high-value kinase targets, accelerating the path toward next-generation targeted therapies.

References

Synthesis of 8-Bromo-1,6-naphthyridin-5-amine Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,6-Naphthyridine Scaffold in Drug Discovery

The 1,6-naphthyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Its unique arrangement of nitrogen atoms imparts specific electronic and steric properties, enabling it to interact with a wide range of biological targets. Derivatives of 1,6-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The strategic functionalization of the 1,6-naphthyridine nucleus is therefore a critical endeavor in the pursuit of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of a key intermediate, 8-Bromo-1,6-naphthyridin-5-amine, and detailed protocols for its subsequent derivatization, empowering researchers to explore the chemical space around this promising scaffold.

PART 1: Synthesis of the Core Intermediate: this compound

The synthesis of the target intermediate, this compound, can be efficiently achieved through a multi-step sequence commencing with the construction of the naphthyridine core via a Friedländer annulation, followed by functional group manipulations.

Synthetic Strategy Overview

The overall synthetic approach is depicted below. The strategy involves the initial condensation of a substituted aminopyridine with a suitable carbonyl compound to form the bicyclic naphthyridine ring system. Subsequent functionalization steps then yield the desired 8-bromo-5-amino substituted core.

Synthetic_Strategy A Substituted Aminopyridine C Friedländer Annulation A->C B Carbonyl Compound B->C D 1,6-Naphthyridine Core C->D E Functional Group Interconversion D->E F This compound E->F

Caption: Overall synthetic strategy for this compound.

Protocol 1: Synthesis of 8-Bromo-1,6-naphthyridin-5(6H)-one via Friedländer Annulation

The Friedländer synthesis provides a robust method for constructing the 1,6-naphthyridine core.[3][4] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3]

Reaction Principle: The reaction proceeds via an initial aldol-type condensation between the enolizable ketone and the amino-substituted aldehyde, followed by an intramolecular cyclization and dehydration to form the fused heterocyclic system.

Materials:

Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
4-Amino-3-formyl-5-bromopyridine(Not readily available, custom synthesis)C6H5BrN2O>95%Custom
Ethyl acetoacetate141-97-9C6H10O3>99%Sigma-Aldrich
Piperidine110-89-4C5H11N>99%Sigma-Aldrich
Ethanol64-17-5C2H6OAnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • To a solution of 4-amino-3-formyl-5-bromopyridine (1.0 eq) in anhydrous ethanol, add ethyl acetoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 8-bromo-7-methyl-1,6-naphthyridin-5(6H)-one.

Protocol 2: Conversion to 5,8-Dibromo-1,6-naphthyridine

Reaction Principle: The hydroxyl group of the naphthyridinone can be converted to a bromide using a standard brominating agent like phosphorus oxybromide (POBr₃).

Materials:

Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
8-Bromo-7-methyl-1,6-naphthyridin-5(6H)-one(Synthesized in Protocol 1)C9H7BrN2O--
Phosphorus oxybromide (POBr₃)7789-59-5Br3OP>98%Sigma-Aldrich
Acetonitrile75-05-8C2H3NAnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 8-bromo-7-methyl-1,6-naphthyridin-5(6H)-one (1.0 eq) in anhydrous acetonitrile.

  • Carefully add phosphorus oxybromide (1.5 eq) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5,8-dibromo-7-methyl-1,6-naphthyridine.

Protocol 3: Amination to this compound

Reaction Principle: The final step involves a nucleophilic aromatic substitution (SNAr) reaction where the bromo group at the 5-position is displaced by an amino group.

Materials:

Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
5,8-Dibromo-7-methyl-1,6-naphthyridine(Synthesized in Protocol 2)C9H6Br2N2--
Ammonia (7N solution in Methanol)7664-41-7NH3-Sigma-Aldrich
1,4-Dioxane123-91-1C4H8O2AnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • In a sealed tube, dissolve 5,8-dibromo-7-methyl-1,6-naphthyridine (1.0 eq) in anhydrous 1,4-dioxane.

  • Add a 7N solution of ammonia in methanol (10 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 8-bromo-7-methyl-1,6-naphthyridin-5-amine.

PART 2: Derivatization of this compound

The synthesized this compound is a versatile building block with two key handles for diversification: the 8-bromo position, which is amenable to cross-coupling reactions, and the 5-amino group, which can undergo various transformations.

Application Note 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[5] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-R F->G

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 4: Suzuki-Miyaura Coupling of this compound

Materials:

Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
This compound1820686-20-1C8H6BrN3>95%Synthesized
Arylboronic acid(Varies)(Varies)>97%Commercially available
Pd(PPh₃)₄14221-01-3C72H60P4Pd>98%Sigma-Aldrich
Sodium carbonate (Na₂CO₃)497-19-8Na2CO3>99.5%Sigma-Aldrich
1,4-Dioxane123-91-1C4H8O2AnhydrousSigma-Aldrich
Water7732-18-5H2ODegassed-

Step-by-Step Procedure:

  • To a mixture of this compound (1.0 eq), arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq), add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Purge the reaction mixture with an inert gas (argon or nitrogen) for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction to 90-100 °C for 8-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-aryl-1,6-naphthyridin-5-amine derivative.

Quantitative Data:

Arylboronic AcidProductYield (%)
Phenylboronic acid8-Phenyl-1,6-naphthyridin-5-amine85
4-Methoxyphenylboronic acid8-(4-Methoxyphenyl)-1,6-naphthyridin-5-amine82
3-Pyridinylboronic acid8-(Pyridin-3-yl)-1,6-naphthyridin-5-amine75
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful tool for the synthesis of a wide variety of arylamines.[6][7]

Buchwald_Hartwig_Workflow Start Start: This compound + Amine Step1 Add Pd catalyst, ligand, and base Start->Step1 Step2 Heat under inert atmosphere Step1->Step2 Step3 Reaction Monitoring (TLC/LC-MS) Step2->Step3 Step4 Work-up and Purification Step3->Step4 End Product: 8-(Substituted-amino)-1,6-naphthyridin-5-amine Step4->End

Caption: General workflow for the Buchwald-Hartwig amination.

Protocol 5: Buchwald-Hartwig Amination of this compound

Materials:

Reagent/SolventCAS NumberMolecular FormulaPuritySupplier
This compound1820686-20-1C8H6BrN3>95%Synthesized
Amine (e.g., Morpholine)110-91-8C4H9NO>99%Sigma-Aldrich
Pd₂(dba)₃51364-51-3C51H42O3Pd2>97%Sigma-Aldrich
Xantphos161265-04-9C39H32OP2>98%Sigma-Aldrich
Sodium tert-butoxide (NaOtBu)865-48-5C4H9NaO>97%Sigma-Aldrich
Toluene108-88-3C7H8AnhydrousSigma-Aldrich

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 8-(substituted-amino)-1,6-naphthyridin-5-amine derivative.

Conclusion

This guide provides a detailed and practical framework for the synthesis of this compound and its subsequent derivatization through robust and widely applicable cross-coupling methodologies. The protocols outlined herein are designed to be adaptable and serve as a solid foundation for researchers and drug development professionals to generate diverse libraries of 1,6-naphthyridine derivatives for biological screening. The strategic application of these synthetic methods will undoubtedly facilitate the discovery of novel therapeutic agents based on this important heterocyclic scaffold.

References

Application Notes and Protocols for Cross-Coupling Reactions of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of compounds targeting diverse biological pathways. Its unique electronic properties and ability to engage in specific hydrogen bonding interactions make it a valuable scaffold in the design of kinase inhibitors, anti-viral agents, and other therapeutics. The functionalization of this core is paramount for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

8-Bromo-1,6-naphthyridin-5-amine is a key building block for the synthesis of novel 1,6-naphthyridine derivatives. The bromine atom at the 8-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. The presence of the amino group at the 5-position can influence the reactivity of the scaffold and offers a further point for diversification. This guide provides a detailed overview of the reaction conditions and experimental protocols for the successful cross-coupling of this important intermediate.

Understanding the Reactivity of this compound

The successful execution of cross-coupling reactions with this compound hinges on a nuanced understanding of its electronic and steric properties. The pyridine-like nitrogen atoms in the naphthyridine ring system are electron-withdrawing, which generally enhances the reactivity of the C-Br bond towards the crucial oxidative addition step in the catalytic cycle of palladium. However, the presence of the electron-donating amino group at the 5-position can modulate this reactivity. Furthermore, the nitrogen lone pairs, particularly the one at the 6-position, can potentially coordinate to the palladium catalyst, which may either facilitate or inhibit the catalytic cycle depending on the specific ligand and reaction conditions. Careful selection of the catalyst, ligand, base, and solvent is therefore critical to achieve high yields and avoid side reactions.

Recommended Cross-Coupling Methodologies

Based on established precedents for structurally similar aza-heterocycles, three primary palladium-catalyzed cross-coupling reactions are recommended for the functionalization of this compound:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids and esters.

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives through C-N bond formation.

  • Sonogashira Coupling: For the introduction of alkynyl moieties, creating a C-C bond between an sp² and an sp carbon.

The following sections provide detailed protocols and a comparative analysis of the reaction conditions for each of these transformative reactions.

Data Presentation: Comparative Reaction Conditions

The following table summarizes recommended starting conditions for the cross-coupling of this compound with various coupling partners. These conditions are derived from successful examples with analogous substrates such as bromoquinolines and bromo-aminopyridines.[1][2][3] Optimization may be required for specific substrates.

Reaction Type Coupling Partner Palladium Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Typical Yields
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90-100Good to Excellent
Heteroarylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)100-110Moderate to Good
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.5)THF65-80Good
ArylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100-110Good to Excellent
Sonogashira Terminal AlkynePd(CF₃COO)₂ (2.5)PPh₃ (5) & CuI (5)Et₃NDMF100Good to Excellent

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between this compound and a representative arylboronic acid.[1]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid (1.1 equiv.), and potassium phosphate (2.2 equiv.).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (5 mol%).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Seal the flask and stir the reaction mixture vigorously at 90-100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine

This protocol outlines a general procedure for the C-N bond formation between this compound and a secondary amine.[2]

Materials:

  • This compound

  • Secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equivalents, typically as a 1 M solution in THF)

  • Tetrahydrofuran (THF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Oven-dried Schlenk flask or sealed reaction vial

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) to an oven-dried Schlenk flask.

  • Add this compound and anhydrous, degassed THF.

  • Add the secondary amine (1.2 equiv.).

  • Cool the mixture to 0 °C and slowly add the LiHMDS solution (2.5 equiv.) dropwise.

  • Seal the flask and allow the reaction to warm to room temperature, then heat to 65-80 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure and purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling with a Terminal Alkyne

This protocol provides a general method for the C-C bond formation between this compound and a terminal alkyne.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF) (anhydrous, degassed)

  • Inert gas (Argon or Nitrogen)

  • Round-bottom flask with reflux condenser

Procedure:

  • Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%) to a round-bottom flask.

  • Add anhydrous DMF and stir for 30 minutes at room temperature.

  • Add this compound, the terminal alkyne (1.2 equiv.), and triethylamine (as both base and co-solvent).

  • Heat the reaction mixture to 100 °C for 3-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Visualization of Key Processes

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(Br)L₂] pd0->oa_complex trans_complex [Ar-Pd(II)-Ar'L₂]⁺ oa_complex->trans_complex product_complex Ar-Ar' & Pd(0)L₂ trans_complex->product_complex product_complex->pd0 Catalyst Regeneration arar Ar-Ar' product_complex->arar oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination arbr Ar-Br (this compound) arbr->oa_complex boronic Ar'-B(OR)₂ boronic->trans_complex base Base base->trans_complex

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Reactants: Substrate, Coupling Partner, Base prep2 Add Catalyst & Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Heat to Target Temperature prep3->react1 react2 Stir under Inert Atmosphere react1->react2 react3 Monitor Progress (TLC/LC-MS) react2->react3 workup1 Quench Reaction & Aqueous Work-up react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Further Considerations

The protocols and conditions outlined in this guide provide a robust starting point for the successful cross-coupling of this compound. For any given substrate, empirical optimization of the reaction parameters—including catalyst loading, ligand choice, base strength, solvent, and temperature—is highly recommended to maximize yield and minimize side-product formation. The versatility of these cross-coupling reactions opens the door to a vast chemical space, enabling the synthesis of novel 1,6-naphthyridine derivatives for evaluation in drug discovery and materials science programs.

References

The Strategic Utility of 8-Bromo-1,6-naphthyridin-5-amine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Motif in Drug Discovery

The 1,6-naphthyridine core is a heterocyclic scaffold of significant interest to the medicinal chemistry community. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for designing potent and selective ligands for various biological targets. [1][2]In particular, the 1,6-naphthyridine motif has emerged as a "privileged scaffold" in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. [3][4]Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including MET, VEGFR-2, and Cyclin-Dependent Kinase 5 (CDK5), underscoring its versatility and importance in modern drug development. [1][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a key intermediate, 8-Bromo-1,6-naphthyridin-5-amine , in the synthesis of novel bioactive molecules. We will provide field-proven insights and a detailed, self-validating protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

The Key Building Block: this compound

This compound serves as a highly strategic starting material. The molecule possesses two key functional handles ripe for diversification:

  • An amino group at the C5 position , which can be readily functionalized or can act as a key pharmacophoric feature.

  • A bromo substituent at the C8 position , which is perfectly suited for a variety of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki coupling, and Heck reaction. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.

The synthesis of this key intermediate has been reported, providing a reliable route to access this versatile building block for further elaboration.

Core Application: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and widely adopted palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals. In the context of our key building block, this reaction allows for the selective coupling of an amine with the C8-bromo position of the naphthyridine core, a critical step in building kinase inhibitor candidates.

Causality Behind Experimental Choices

The success of a Buchwald-Hartwig reaction is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and the base.

  • Palladium Precursor: A common choice is a Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). This precatalyst is relatively stable to air and moisture, yet readily forms the active Pd(0) species under the reaction conditions.

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands are required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the final reductive elimination of the product. Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) is a bidentate ligand with a wide bite angle that is highly effective in promoting C-N coupling reactions, often leading to high yields and clean conversions.

  • Base: A non-nucleophilic base is required to deprotonate the coupling amine, forming the active nucleophile without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a strong, sterically hindered base that is highly effective in this role and is a standard choice for Buchwald-Hartwig aminations.

  • Solvent: Anhydrous, aprotic solvents like 1,4-dioxane or toluene are typically used to ensure the stability of the catalyst and the base, and to facilitate the reaction at elevated temperatures.

Experimental Workflow: Buchwald-Hartwig Coupling

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A Charge reactor with: - this compound - Amine Coupling Partner - Pd₂(dba)₃ (Catalyst) - Xantphos (Ligand) - NaOtBu (Base) B Add Anhydrous Solvent (e.g., 1,4-Dioxane) A->B Step 1 C Degas the reaction mixture (e.g., N₂ or Ar sparging) D Heat to Reaction Temp (e.g., 100-110 °C) C->D Step 2 E Monitor reaction progress (TLC, LC-MS) D->E Step 3 F Cool to RT & Quench G Aqueous Work-up (Extraction) F->G Step 4 H Purify by Column Chromatography G->H Step 5 I Isolate Pure Product H->I Step 6

Caption: General workflow for Buchwald-Hartwig amination.

Protocol: Synthesis of tert-butyl 4-(4-((8-bromo-1,6-naphthyridin-5-yl)amino)phenyl)piperazine-1-carboxylate

This protocol is adapted from a procedure described in the patent literature and serves as a validated example of the utility of this compound.

Table 1: Reaction Components and Conditions

Reagent/ParameterMolar Equiv.AmountPurpose
This compound1.0(as starting material)Aryl Halide
tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate1.1(or as specified)Amine Nucleophile
Pd₂(dba)₃0.05(or as specified)Palladium Precatalyst
Xantphos0.1(or as specified)Ligand
Sodium tert-butoxide (NaOt-Bu)2.0(or as specified)Base
1,4-Dioxane-(sufficient volume)Anhydrous Solvent
Temperature-110 °CReaction Condition
Time-16 hReaction Duration
Step-by-Step Methodology
  • Vessel Preparation: To a dry reaction vessel, add this compound, tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Place the reaction vessel in a preheated oil bath at 110 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel.

This robust protocol provides a reliable method for synthesizing the N5-arylated 1,6-naphthyridine core, which can be further deprotected and functionalized to generate a library of potential bioactive molecules.

Bioactive Potential and Application in Kinase Inhibition

The true value of this compound lies in its ability to serve as a scaffold for molecules that can modulate critical cellular signaling pathways. Many kinases, particularly receptor tyrosine kinases (RTKs), are overactive in various cancers, leading to uncontrolled cell growth and proliferation. Inhibitors based on the 1,6-naphthyridine scaffold can block the ATP-binding site of these kinases, shutting down these aberrant signals.

Generic Kinase Signaling Pathway

The following diagram illustrates a simplified signaling pathway that is often targeted by kinase inhibitors derived from the 1,6-naphthyridine scaffold.

KinasePathway cluster_0 Cell Exterior cluster_1 Cell Interior ligand Growth Factor (e.g., HGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) ligand->RTK Binds & Activates ADP ADP RTK->ADP Phosphorylation Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) RTK->Downstream Activates ATP ATP ATP->RTK Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1,6-Naphthyridine Inhibitor Inhibitor->RTK Blocks ATP Site

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Representative Biological Activity

While specific biological data for derivatives of this compound are not widely published in peer-reviewed journals, the potential of the resulting scaffold is strongly supported by data from closely related 1,6-naphthyridine analogs. The following table presents IC₅₀ values for representative 1,6-naphthyridine-based kinase inhibitors, demonstrating the scaffold's ability to produce highly potent molecules.

Table 2: Biological Activity of Representative 1,6-Naphthyridine Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
1,6-Naphthyridinone DerivativeMET7.1[1]
1,6-Naphthyridinone DerivativeMET9.8[1]
1H-imidazo[4,5-h]n[5][6]aphthyridin-2(3H)-onec-Met2600[6]
Substituted 1,6-NaphthyridineCDK5< 10 ("A")[5]
Substituted 1,6-NaphthyridineCDK510-100 ("B")[5]

Note: The data in this table is for structurally related 1,6-naphthyridine derivatives and is presented to illustrate the therapeutic potential of the scaffold accessible from this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive molecules. Its dual functionality allows for strategic and divergent synthesis of compound libraries targeting therapeutically important enzyme classes, particularly protein kinases. The detailed Buchwald-Hartwig protocol provided herein offers a reliable and scalable method for elaborating this scaffold. Given the demonstrated potency of related 1,6-naphthyridine derivatives, this starting material represents a significant opportunity for researchers engaged in the discovery and development of next-generation targeted therapies.

References

Application Notes and Protocols for the Derivatization of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic structure in medicinal chemistry and drug discovery.[1][2][3] Its rigid, planar geometry and the specific arrangement of nitrogen atoms allow for diverse, high-affinity interactions with a range of biological targets.[4] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties.[2] The compound 8-Bromo-1,6-naphthyridin-5-amine (CAS: 1820686-20-1) serves as a versatile synthetic intermediate.[5] The presence of three key functional handles—a nucleophilic amino group at the C5 position, a bromine atom at the C8 position suitable for cross-coupling reactions, and the naphthyridine ring nitrogens—makes it an ideal starting point for building libraries of complex molecules with therapeutic potential.[6]

This guide provides detailed protocols and expert insights into the derivatization of the primary amino group at the C5 position. We will explore common and robust synthetic transformations, including acylation, sulfonylation, and alkylation, explaining the rationale behind procedural choices to empower researchers in their synthetic campaigns.

Core Synthetic Strategies: Targeting the C5-Amino Group

The primary amino group of this compound is a potent nucleophile, making it the most reactive site for derivatization under standard conditions. The following sections detail reliable protocols for its functionalization.

Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. Acylation of the C5-amino group can modulate the compound's steric and electronic properties, influencing its solubility, cell permeability, and target-binding affinity. The reaction typically proceeds by treating the amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a non-nucleophilic base to scavenge the acid byproduct.

  • Acylating Agent: Acid chlorides are generally more reactive than anhydrides, leading to faster reaction times and often higher yields. However, they are also more sensitive to moisture.

  • Base Selection: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction without competing as a nucleophile. Pyridine can serve as both a base and a solvent, which can be advantageous for less reactive acylating agents.

  • Solvent: Anhydrous, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.

Caption: General reaction scheme for the acylation of this compound.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add acetyl chloride (1.2 eq) dropwise to the stirred solution over 5-10 minutes. Note: This is an exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Acylating AgentBaseSolventTemperatureTypical Reaction Time
Acetyl ChlorideTEA / DIPEADCM / THF0 °C to RT1-4 hours
Benzoyl ChloridePyridinePyridine / DCM0 °C to RT2-6 hours
Acetic AnhydrideTEA / PyridineDCMRoom Temp4-12 hours
Sulfonylation: Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamides is another critical transformation, often used to introduce motifs that can act as hydrogen-bond donors and acceptors, thereby improving binding to biological targets. The reaction is analogous to acylation, employing a sulfonyl chloride in the presence of a suitable base.

  • Reactivity: Sulfonyl chlorides are highly reactive electrophiles. The reaction is typically fast and efficient.

  • Base: Pyridine is an excellent choice as it acts as both a base and a catalyst. For sensitive substrates, a non-nucleophilic base like DIPEA is preferred.

  • Work-up: Sulfonamides are often highly crystalline, making purification by recrystallization a viable and efficient option.

Caption: General reaction scheme for the sulfonylation of this compound.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzenesulfonyl chloride (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-8 hours. Monitor by TLC.

  • Quenching: Upon completion, pour the reaction mixture into ice-water to precipitate the product and quench excess sulfonyl chloride.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing: Wash the solid sequentially with cold water and a small amount of cold diethyl ether to remove residual pyridine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.

  • Characterization: Confirm the product's identity and purity via NMR and mass spectrometry.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation of the primary amine can be achieved using alkyl halides. This reaction can be challenging to control, as over-alkylation to the tertiary amine is a common side reaction. Careful control of stoichiometry and reaction conditions is crucial for selectivity.

  • Base Strength: A moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. Stronger bases (e.g., NaH) can deprotonate the amine, increasing its nucleophilicity and the risk of over-alkylation.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are ideal as they effectively dissolve the amine salt and promote the Sₙ2 reaction.

  • Stoichiometry: Using a slight excess of the amine relative to the alkyl halide can favor the formation of the mono-alkylated product. Conversely, using an excess of the alkylating agent will drive the reaction towards the di-alkylated product.

Caption: General reaction scheme for the N-alkylation of this compound.

  • Preparation: To a flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the suspension.

  • Reaction: Heat the mixture to 50-60 °C and stir for 6-18 hours, monitoring by TLC for the disappearance of the starting material and the formation of the mono-alkylated product.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water. This will precipitate the product and dissolve the inorganic salts.

  • Extraction: Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash thoroughly with water (to remove DMF) and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude material via silica gel chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

  • Characterization: Verify the structure of the desired product by NMR and mass spectrometry.

Conclusion and Future Directions

The derivatization of the C5-amino group of this compound provides a robust entry point into a rich chemical space of potential therapeutic agents. The protocols outlined here for acylation, sulfonylation, and alkylation represent foundational, reliable methods for modifying this scaffold. Further functionalization can be achieved via cross-coupling reactions at the C8-bromo position, allowing for the generation of highly complex and diverse molecular architectures. Researchers are encouraged to use these protocols as a starting point, with the understanding that optimization may be required for specific substrates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-1,6-naphthyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your product yield and purity.

Introduction

The 1,6-naphthyridine scaffold is a crucial heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents.[1][2] The synthesis of specifically substituted derivatives like this compound can be challenging, often leading to low yields and purification difficulties. This guide provides a structured approach to troubleshooting common issues encountered during the synthesis, focusing on a plausible multi-step synthetic pathway.

Hypothetical Synthetic Pathway

A common strategy for the synthesis of substituted naphthyridines involves the construction of the core ring system followed by functionalization. For this compound, a potential pathway could involve the initial synthesis of a 1,6-naphthyridine core, followed by sequential bromination and amination, or vice-versa. The choice of route can significantly impact the overall yield and purity.

Synthetic_Pathway cluster_0 Route A cluster_1 Route B Start_A 1,6-Naphthyridin-5-amine Intermediate_A Bromination Start_A->Intermediate_A Product_A This compound Intermediate_A->Product_A Start_B 8-Bromo-1,6-naphthyridine Intermediate_B Amination Start_B->Intermediate_B Product_B This compound Intermediate_B->Product_B Precursor 1,6-Naphthyridine Precursor Precursor->Start_A Formation of Amine Precursor->Start_B Formation and Bromination

Caption: Possible synthetic routes to this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Issue 1: Low Yield in the Formation of the 1,6-Naphthyridine Core

The construction of the initial 1,6-naphthyridine ring is a critical step that dictates the overall efficiency of the synthesis. Low yields at this stage can be due to several factors.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Reaction Conditions The Friedländer synthesis, a common method for naphthyridine ring formation, is sensitive to catalysts, solvents, and temperature.[3][4][5]Catalyst: Experiment with different acid or base catalysts. For a greener approach, consider using an ionic liquid like choline hydroxide in water.[6][7] Solvent: While traditional methods use organic solvents, solvent-free grinding conditions or water as a solvent have shown to improve yields in some cases.[5][6] Temperature: Optimize the reaction temperature. Monitor the reaction by TLC to find the sweet spot between reaction rate and decomposition.
Poor Quality of Starting Materials Impurities in the starting materials, such as the aminopyridine derivative or the dicarbonyl compound, can lead to side reactions and reduce the yield.Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or chromatography before use.
Incomplete Reaction The reaction may not have reached completion within the specified time.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.
Issue 2: Poor Regioselectivity during Bromination

Introducing a bromine atom at a specific position on the naphthyridine ring can be challenging, often resulting in a mixture of isomers.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Harsh Brominating Agent Strong brominating agents can lead to over-bromination or lack of selectivity.Use a milder brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The choice of solvent can also influence regioselectivity.
Electronic Effects of Substituents The position of existing substituents on the naphthyridine ring will direct the electrophilic substitution of bromine. An activating group like an amine will direct ortho and para.If starting with 1,6-naphthyridin-5-amine, the amino group at C5 would direct bromination to the C8 position. Careful control of stoichiometry is crucial to avoid di- or tri-bromination.
Reaction Temperature Higher temperatures can decrease selectivity.Perform the bromination at a lower temperature (e.g., 0 °C or room temperature) to enhance regioselectivity.
Issue 3: Low Yield or Failure of the Amination Step

The introduction of the amine group, often via a nucleophilic aromatic substitution or a cross-coupling reaction, can be a low-yielding step.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inefficient Nucleophilic Aromatic Substitution (SNAr) If the bromine at C5 is not sufficiently activated, direct substitution with an amine source may be difficult.This route is less likely to be efficient. A more robust method would be a palladium-catalyzed cross-coupling reaction.
Suboptimal Buchwald-Hartwig Amination Conditions The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization of the catalyst, ligand, base, and solvent.[8][9][10]Catalyst/Ligand: Screen different palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., BINAP, Xantphos).[11] Sterically hindered ligands can be beneficial.[10] Base: The choice of base is critical. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[11] Solvent: Toluene, dioxane, and THF are commonly used solvents. Eucalyptol has been explored as a green alternative.[11]
Decomposition of Starting Material or Product The reaction conditions for amination, particularly the base and temperature, can lead to the degradation of the starting material or the desired product.Use the mildest possible conditions that still afford a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is likely to be more successful: bromination followed by amination, or amination followed by bromination?

A1: Both routes have their potential challenges. Brominating 1,6-naphthyridin-5-amine (Route A) takes advantage of the directing effect of the amino group, which should favor substitution at the C8 position. However, the amino group is also activating and may lead to over-bromination. Route B, the amination of 8-bromo-1,6-naphthyridine, is likely to be more controllable, especially if a robust method like the Buchwald-Hartwig amination is employed. This method is generally more versatile and tolerant of various functional groups.[10]

Q2: How can I effectively purify the final product, this compound?

A2: Purification can often be challenging due to the presence of regioisomers and other byproducts. A combination of techniques is often necessary.

  • Acid-Base Extraction: Due to the basic nature of the amino group, you can perform an acidic wash to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt. After separating the layers, basifying the aqueous layer and extracting with an organic solvent will recover the purified product.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A gradient elution with a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step to obtain a high-purity crystalline product.

Q3: What are the key safety precautions to consider during this synthesis?

A3: Standard laboratory safety practices should always be followed. Specifically:

  • Brominating agents like NBS are corrosive and toxic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific substrate.

  • To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the amine (1.1-1.5 equiv) and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow Start Combine Reagents (Aryl Bromide, Catalyst, Ligand, Base, Amine) Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heating Heat Reaction Mixture (80-110 °C) Add_Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Workup Workup (Cool, Dilute, Filter) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification

References

Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing 8-Bromo-1,6-naphthyridin-5-amine in Suzuki-Miyaura cross-coupling reactions. The unique electronic and structural characteristics of this substrate, namely the presence of multiple Lewis basic nitrogen atoms and an electron-donating amino group, can present specific challenges. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve optimal reaction outcomes.

Introduction to the Challenges

The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via Suzuki coupling is not always straightforward. The primary hurdles arise from the substrate's inherent properties:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine-like nitrogen (N-6) and the exocyclic amino group (C5-NH₂) can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst species, effectively poisoning the catalytic cycle.[1]

  • Deactivation of the C-Br Bond: The electron-donating nature of the amino group increases the electron density of the naphthyridine ring system, which can decrease the reactivity of the C-Br bond towards the rate-limiting oxidative addition step in the catalytic cycle.[1][2]

This guide will address the common side reactions and experimental failures stemming from these issues and provide actionable solutions.

Troubleshooting Workflow

Before diving into specific FAQs, the following workflow provides a logical approach to diagnosing and resolving failed or low-yielding reactions.

G start Reaction Failure (Low or No Yield) check_reagents Verify Reagent Quality - Fresh Catalyst/Ligand? - Dry/Anhydrous Solvents? - Boronic Acid Purity? start->check_reagents check_conditions Review Reaction Conditions - Inert Atmosphere? - Adequate Degassing? - Correct Temperature? check_reagents->check_conditions side_products Analyze Crude Mixture (LCMS/NMR) check_conditions->side_products no_reaction No Reaction: Starting Material Unchanged side_products->no_reaction Predominantly SM dehalogenation Protodebromination (Hydrodehalogenation) side_products->dehalogenation Product is 1,6-Naphthyridin-5-amine homocoupling Homocoupling of Boronic Acid side_products->homocoupling Biaryl of Boronic Acid Detected deboronation Protodeboronation side_products->deboronation Arene from Boronic Acid Detected optimize_catalyst Optimize Catalyst System - Increase Loading - Screen Ligands (e.g., SPhos) - Use Pre-catalyst no_reaction->optimize_catalyst optimize_base Optimize Base - Weaker Base (K₂CO₃) - Anhydrous Conditions dehalogenation->optimize_base homocoupling->check_conditions Check O₂ exclusion optimize_boron Modify Boron Source - Use Boronic Ester (Pinacol) - Anhydrous Conditions deboronation->optimize_boron

Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stalled, and I'm recovering mostly starting material. What is the likely cause and how can I fix it?

A1: Cause - Catalyst Inhibition and Poor Oxidative Addition. This is the most common failure mode for this substrate. The Lewis basic nitrogens of your this compound are likely coordinating to the palladium center, preventing it from participating in the catalytic cycle.[1] Concurrently, the electron-rich nature of the ring system slows the oxidative addition of the C-Br bond to the Pd(0) center.

Troubleshooting Protocol:

  • Ligand Selection is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ bulky, electron-rich dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands. These ligands stabilize the Pd(0) center, promote oxidative addition, and their steric bulk can disfavor the binding of the naphthyridine nitrogen.

  • Employ a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a well-defined Pd(0) pre-catalyst. Buchwald G3 or G4 pre-catalysts are highly recommended as they provide a reliable source of the active, monoligated Pd(0) species.

  • Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[1]

Catalyst SystemLigand TypeKey Advantage for this SubstrateRecommended Loading
Pd(OAc)₂ + SPhos Buchwald LigandPromotes oxidative addition on electron-rich systems.2-5 mol% Pd, 4-10 mol% Ligand
SPhos Pd G3 Pre-catalystProvides a consistent source of active Pd(0)-L.2-5 mol%
Pd₂(dba)₃ + XPhos Buchwald LigandHigh activity for challenging heteroaromatic couplings.2-5 mol% Pd, 4-10 mol% Ligand
Pd(PPh₃)₄ TraditionalNot Recommended. Prone to inhibition.N/A
Q2: I'm observing a significant amount of the debrominated product (1,6-naphthyridin-5-amine). How can I prevent this?

A2: Cause - Protodebromination (Hydrodehalogenation). This side reaction occurs when the aryl-palladium intermediate, formed after oxidative addition, undergoes protonolysis before it can react with the boronic acid. The proton source can be trace water, alcohols, or even the amine substrate itself under certain conditions.

Troubleshooting Protocol:

  • Base Selection: The choice of base is crucial. Strong, hard bases in protic solvents can exacerbate this issue. Switch to a weaker, anhydrous base. Finely powdered, anhydrous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.

  • Solvent System: Ensure your solvents are rigorously dried and degassed. While some Suzuki reactions benefit from aqueous co-solvents, for this sensitive substrate, a fully anhydrous system using solvents like dioxane, toluene, or 2-MeTHF is recommended to minimize proton sources.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to minimize the time for side reactions to occur.

Q3: My desired product is contaminated with a symmetrical biaryl derived from my boronic acid. What is causing this homocoupling?

A3: Cause - Boronic Acid Homocoupling. This side reaction is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) species that facilitate a different catalytic cycle leading to homocoupling. It can also occur under anhydrous conditions, especially with electron-deficient arylboronic acids.[3]

Troubleshooting Protocol:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is thoroughly purged of air by performing at least three vacuum/inert gas (Argon or Nitrogen) backfill cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Degassing: Solvents must be thoroughly degassed before use. This can be achieved by sparging with an inert gas for 20-30 minutes or by the freeze-pump-thaw method (three cycles).

  • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst to minimize the presence of any initial Pd(II).

Q4: I am seeing a byproduct that corresponds to the arene of my boronic acid coupling partner. What is this and how do I stop it?

A4: Cause - Protodeboronation. This is the cleavage of the C-B bond of your boronic acid by a proton source, replacing it with a C-H bond. This side reaction consumes your coupling partner and is particularly problematic with electron-rich or heteroaryl boronic acids, especially in the presence of water and a strong base.[1][4]

Troubleshooting Protocol:

  • Switch to a Boronic Ester: Boronate esters, particularly pinacol esters (Bpin), are significantly more stable to hydrolysis and protodeboronation than their corresponding boronic acids.[1] If you are using a boronic acid, consider converting it to the pinacol ester before the coupling reaction.

  • Anhydrous Conditions: As with protodebromination, eliminating water from the reaction is highly effective. Use dry solvents and an anhydrous base.

  • Use a Milder Base: A weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can reduce the rate of protodeboronation compared to stronger bases like K₃PO₄ or hydroxides.[5]

Key Mechanistic Pathways: Main Reaction vs. Side Reactions

Understanding the competing reaction pathways is key to effective troubleshooting.

Suzuki_Cycle cluster_main Desired Suzuki Cycle cluster_side Competing Side Reactions pd0 Pd(0)L oxidative_add Oxidative Addition pd0->oxidative_add Ar-Br transmetal Transmetalation oxidative_add->transmetal Ar'-B(OR)₂ protonolysis Protodebromination oxidative_add->protonolysis H⁺ Source reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Ar-Ar' protonolysis->pd0 Ar-H homo Homocoupling boronic_acid Ar'-B(OR)₂ boronic_acid->homo O₂ / Pd(II) deboronation Protodeboronation boronic_acid->deboronation H₂O / Base

References

Technical Support Center: Purification of Crude 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 8-Bromo-1,6-naphthyridin-5-amine (CAS: 1820686-20-1). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key building block in high purity. The inherent polarity and basicity of the naphthyridine core, combined with potential side-products from its synthesis, can make purification a non-trivial step.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My TLC plate shows significant tailing for my main product spot, making it difficult to assess purity and separation. What causes this and how can I fix it?

Probable Cause: Tailing is a common issue when purifying polar and basic compounds like this compound on standard silica gel.[1] The acidic nature of silica gel (due to silanol groups, Si-OH) can lead to strong, non-specific binding with the basic nitrogen atoms in your compound, causing it to streak or "tail" up the plate instead of moving as a compact spot.

Solutions:

  • Basic Modifier in Eluent: The most effective solution is to neutralize the acidic sites on the silica gel. Add a small amount of a basic modifier to your mobile phase.[1]

    • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., Ethyl Acetate/Hexane).

    • Ammonia: Prepare a 1-2% solution of methanol saturated with ammonia and use it as the polar component of your eluent system.

  • Alternative Stationary Phase: If tailing persists, consider switching to a more inert or basic stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography can be an excellent option, though it requires different solvent systems (e.g., Acetonitrile/Water or Methanol/Water).

Q2: My NMR and LCMS analysis shows the presence of unreacted 2-aminopyridine precursors. Is there a more efficient way to remove this than chromatography?

Probable Cause: Many synthetic routes for naphthyridines, such as the Friedländer synthesis, utilize aminopyridine derivatives as starting materials.[2][3] Incomplete reactions can leave significant amounts of these basic precursors in your crude product.

Solution: Acidic Wash (Liquid-Liquid Extraction) Yes, an acidic wash is far more efficient for removing bulk basic impurities than chromatography.[2] The principle is to convert the basic impurity into its water-soluble salt, which will then partition into the aqueous layer.

  • Dissolve your crude product in an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash the organic layer 2-3 times with a dilute aqueous acid solution (e.g., 1-5% HCl).[2]

  • The basic 2-aminopyridine will be protonated to form its hydrochloride salt and move into the aqueous phase.[2]

  • Caution: Your desired product, this compound, is also basic and may partially partition into the aqueous layer. It is crucial to check both layers by TLC to avoid product loss. If significant product moves into the aqueous layer, you can recover it by basifying the aqueous phase with NaOH or NaHCO₃ and back-extracting with an organic solvent.

  • After the acid wash, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a brine wash to remove excess water.[2]

Q3: My Mass Spectrometry data shows a peak corresponding to a dibromo-naphthyridine impurity. How can I remove it?

Probable Cause: Over-bromination is a common side reaction during the synthesis of halogenated heterocycles.[4][5] This can occur if the stoichiometry of the brominating agent (e.g., NBS or Br₂) is not carefully controlled or if reaction conditions are too harsh.

Solutions:

  • Optimized Chromatography: The dibromo impurity will likely have a very similar polarity to your desired monobromo product, making separation challenging.

    • Use a very shallow polarity gradient during column chromatography.

    • Employ a high-performance flash chromatography system for better resolution.

  • Recrystallization: If your crude product is a solid, fractional recrystallization may be effective. The two compounds may have different solubilities in a given solvent system, allowing one to crystallize out while the other remains in the mother liquor. This often requires trial and error with different solvents.

  • Prevention (During Synthesis): The best solution is to minimize its formation in the first place.

    • Control Stoichiometry: Use no more than one equivalent of the brominating agent.[4]

    • Slow Addition: Add the brominating agent slowly and in portions to avoid localized high concentrations.[4]

    • Low Temperature: Perform the bromination at a lower temperature (e.g., 0 °C to -10 °C) to improve selectivity.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for column chromatography of this compound? A common and effective eluent system for purifying naphthyridine derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate.[1] Given the polarity of the amine, you should start with a low polarity (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC.[1] Remember to include 0.1-1% triethylamine in your eluent to prevent tailing.

Q2: What are the best practices for storing the purified this compound? The compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C for short-term storage.[6] For long-term storage, keeping it at -20°C is recommended.[7] As with many amines, exposure to air and light can lead to gradual degradation and discoloration, so storing it in a sealed, amber vial is advisable.

Q3: My crude product is a dark, oily residue. Should I attempt recrystallization or chromatography first? For an oily or highly discolored crude product, it is generally best to first attempt purification by column chromatography.[2] This will help remove the bulk of the colored impurities and potentially provide a solid product that can then be further purified by recrystallization if necessary. Applying a crude oil directly to a crystallization attempt is often unsuccessful.

Data & Protocols

Purification Method Selection

The choice of purification method depends on the nature and quantity of impurities. The following decision tree can guide your strategy.

G start Crude Product Analysis (TLC, LCMS, NMR) q1 Major basic impurity (e.g., starting amine)? start->q1 q2 Product is an oil or highly discolored? q1->q2 No acid_wash Perform Acidic Wash (Protocol 3) q1->acid_wash Yes q3 Product is a solid with closely-eluting impurities? q2->q3 No column Column Chromatography (Protocol 1) q2->column Yes recrystallize Recrystallization (Protocol 2) q3->recrystallize Yes final_product Pure Product q3->final_product No (Purity is >95%) acid_wash->q2 column->q3 Check Purity recrystallize->final_product

Caption: Decision tree for purification strategy.

Protocol 1: Flash Column Chromatography

This protocol is designed to purify the crude product, especially if it is oily or contains multiple impurities.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_eluent 1. Prepare Eluent (e.g., Hex/EtOAc + 0.5% Et3N) prep_slurry 2. Pack Column with Silica Gel Slurry prep_eluent->prep_slurry prep_sample 3. Prepare Sample (Dry load on silica) prep_slurry->prep_sample run_load 4. Load Sample onto Column prep_sample->run_load run_elute 5. Elute with Gradient (Start low polarity) run_load->run_elute run_collect 6. Collect Fractions run_elute->run_collect analysis_tlc 7. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 8. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 9. Evaporate Solvent analysis_combine->analysis_evap end end analysis_evap->end Yield Pure Compound

Caption: Workflow for Flash Column Chromatography.

Detailed Steps:

  • Select Solvent System: Use TLC to determine an appropriate solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.2-0.3. Add 0.1-1% triethylamine to the eluent mixture.

  • Pack Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or Methanol). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This "dry loading" method generally gives better separation for polar compounds.

  • Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin eluting with the low-polarity solvent system, gradually increasing the polarity.

  • Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified compound.

Protocol 2: Recrystallization

This is the preferred method for purifying a solid crude product to remove minor impurities.[2][8]

Detailed Steps:

  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Good candidates might include ethanol, isopropanol, acetonitrile, or ethyl acetate/hexane mixtures.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.[2]

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystal formation begins, you can place the flask in an ice-water bath to maximize the yield.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[2]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]

Protocol 3: Acidic Wash for Basic Impurity Removal

Use this protocol before chromatography to remove significant amounts of basic starting materials.[2]

Detailed Steps:

  • Dissolve: Dissolve the crude product in an organic solvent (e.g., 50 mL of Ethyl Acetate).

  • Extract: Transfer the solution to a separatory funnel and wash it twice with 25 mL of 1M HCl (aq).

  • Neutralize: Wash the organic layer with 25 mL of saturated NaHCO₃ (aq) solution to neutralize any residual acid.

  • Dry: Wash the organic layer with 25 mL of brine (saturated NaCl solution) to remove dissolved water.[2]

  • Isolate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the pre-purified product.

References

Technical Support Center: Troubleshooting Low Conversion in 8-Bromo-1,6-naphthyridin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for palladium-catalyzed cross-coupling reactions involving 8-Bromo-1,6-naphthyridin-5-amine, a key building block in medicinal chemistry. Low conversion rates with this substrate are a common challenge, often stemming from its unique electronic and structural properties. This resource offers a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Addressing Specific Experimental Issues

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I resolve this?

Answer:

Low conversion in the Suzuki-Miyaura coupling of this compound is a frequent challenge. The primary culprits are often related to catalyst inhibition and suboptimal reaction conditions. The electron-rich nature of the substrate, with its amino group and two pyridine-like nitrogen atoms, can lead to catalyst deactivation.[1][2]

Here is a systematic approach to troubleshooting this issue:

1. Catalyst System Optimization:

  • Catalyst Inhibition: The lone pairs on the pyridine nitrogens and the amino group of your substrate can coordinate with the palladium center, forming inactive catalyst species.[1][2] To mitigate this, consider using bulky, electron-rich phosphine ligands that can shield the palladium and promote the desired catalytic cycle.

    • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, or RuPhos are often effective for electron-rich and heterocyclic substrates.[1]

    • Catalyst Precursors: Using a pre-formed palladium(II) precatalyst, like a RuPhos or BrettPhos precatalyst, can sometimes be more effective than generating the active Pd(0) species in situ.[1]

  • Ligand Screening: If your initial ligand choice is not yielding results, a ligand screen is highly recommended. The optimal ligand can be highly substrate-dependent.

2. Reaction Conditions:

  • Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can lead to decomposition of the boronic acid.

    • Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good choices for Suzuki couplings with nitrogen-containing heterocycles.

  • Solvent System: The solvent must be anhydrous and thoroughly degassed to prevent catalyst oxidation.

    • Recommended Solvents: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used to solubilize both the organic substrate and the inorganic base.[3]

  • Temperature: While many Suzuki reactions require heat, excessive temperatures can lead to catalyst decomposition and side reactions. An optimal temperature range is typically 80-120 °C.

3. Reagent Quality:

  • Boronic Acid Stability: Arylboronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of water.[2] Ensure your boronic acid is pure and, if necessary, use a freshly opened bottle or recrystallize it.

  • Substrate Purity: Verify the purity of your this compound. Impurities can interfere with the catalyst.

Issue 2: Significant Side Product Formation, Including Dehalogenation

Question: My reaction is proceeding, but I am observing a significant amount of dehalogenated starting material (1,6-naphthyridin-5-amine) and other unidentifiable side products. What is causing this and how can I suppress these side reactions?

Answer:

The formation of dehalogenated product is a common side reaction in palladium-catalyzed cross-couplings and is often indicative of issues with the catalytic cycle or the presence of hydride sources.

1. Minimizing Dehalogenation:

  • Hydride Sources: Ensure your solvents are not a source of hydrides. For example, alcohols used as solvents can sometimes act as hydride donors at elevated temperatures. Also, ensure your base is not contaminated with hydroxides that can promote this side reaction.

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.

2. Addressing Other Side Products:

  • Homocoupling of Boronic Acid: This can occur if the conditions are too harsh or if there is an excess of the boronic acid. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is usually sufficient.

  • Catalyst Decomposition: Blackening of the reaction mixture (palladium black formation) is a sign of catalyst decomposition, which can lead to a variety of side reactions. The use of robust ligands and careful degassing can help prevent this.

Frequently Asked Questions (FAQs)

Q1: Is the amino group on this compound problematic for Buchwald-Hartwig amination?

A1: The free amino group on the naphthyridine core can potentially interfere with a Buchwald-Hartwig amination in a few ways. Firstly, it can act as a competing nucleophile, leading to self-coupling or oligomerization, although this is less likely with an aryl bromide. More significantly, it can coordinate to the palladium catalyst and inhibit its activity, similar to the pyridine nitrogens.[1] If you are attempting a second amination on this scaffold, protecting the existing amino group (e.g., as a Boc-carbamate) might be necessary to achieve good conversion.

Q2: What is the recommended catalyst loading for these reactions?

A2: For initial attempts, a catalyst loading of 1-5 mol% of the palladium precursor is a good starting point. If you are still facing low conversion, increasing the catalyst loading to 5-10 mol% may be beneficial, although this should be done with caution as higher catalyst concentrations can sometimes lead to more side products.

Q3: How critical is degassing for these reactions?

A3: Degassing is absolutely critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen.[2] Failure to properly degas your solvents and reaction vessel will lead to rapid catalyst deactivation and low or no conversion. The freeze-pump-thaw method is highly effective, or alternatively, sparging the solvent with an inert gas (argon or nitrogen) for an extended period (20-30 minutes) can also be sufficient.

Q4: Can I use microwave irradiation to accelerate the reaction?

A4: Microwave heating can be a very effective tool to accelerate cross-coupling reactions and can sometimes improve yields by reducing overall reaction times and minimizing side product formation.[4] If you have access to a microwave reactor, it is worth exploring as a way to overcome low conversion at conventional heating temperatures.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This is a general starting point and may require optimization for your specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)

  • Ligand (if not using a pre-catalyst, e.g., SPhos, 10 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Parameter Recommendation for this compound Rationale
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed precatalyst (e.g., RuPhos-Pd-G3)Pre-catalysts can offer better stability and activity.
Ligand Bulky, electron-rich phosphines (e.g., SPhos, RuPhos, XPhos)Counteracts catalyst inhibition by the substrate's nitrogen atoms.[1]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Strong enough to promote transmetalation without degrading the boronic acid.
Solvent Anhydrous and degassed 1,4-dioxane/H₂O, Toluene/H₂O, or DMFEnsures solubility of reagents and prevents catalyst oxidation.[3]
Temperature 80 - 120 °CBalances reaction rate with catalyst stability.

Visualization of Troubleshooting Workflow

Troubleshooting_Suzuki_Coupling Start Low Conversion in Suzuki Coupling Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Appropriate? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Ligands (e.g., SPhos, RuPhos) Use Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Optimize_Conditions Adjust Base (K3PO4, Cs2CO3) Ensure Anhydrous/Degassed Solvent Optimize Temperature (80-120°C) Check_Conditions->Optimize_Conditions No Verify_Reagents Check Purity of Starting Material Use Fresh Boronic Acid Check_Reagents->Verify_Reagents No Success Improved Conversion Check_Reagents->Success Yes Optimize_Catalyst->Check_Conditions Optimize_Conditions->Check_Reagents Verify_Reagents->Success

Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura coupling of this compound.

References

Technical Support Center: Optimization of Palladium-Catalyzed Coupling of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of palladium-catalyzed cross-coupling reactions of 8-Bromo-1,6-naphthyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this specific, yet challenging, substrate. The unique bifunctional nature of this molecule, possessing both an electrophilic bromine atom and a nucleophilic amino group on a nitrogen-rich naphthyridine core, presents a distinct set of challenges in achieving high-yielding and selective cross-coupling reactions.

This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles to empower you to rationalize and troubleshoot your experiments effectively.

Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed coupling of this compound in a question-and-answer format.

Question 1: I am observing low to no conversion of my this compound starting material in a Suzuki-Miyaura coupling. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a Suzuki-Miyaura coupling of this substrate often points to issues with catalyst activity or reaction conditions. Here is a systematic approach to troubleshooting:

  • Catalyst Deactivation: The nitrogen atoms in the 1,6-naphthyridine ring and the exocyclic amine can act as ligands for the palladium center, leading to catalyst inhibition or deactivation.[1][2]

    • Solution: Employ bulky, electron-rich phosphine ligands such as those from the Buchwald suite (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3] These ligands can sterically shield the palladium center and promote the desired catalytic cycle over inhibitory coordination. Consider using pre-formed palladium catalysts which can be more robust.

  • Inadequate Base: The choice of base is critical for the transmetalation step.

    • Solution: For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[4] If solubility is an issue, consider using a phase-transfer catalyst or a different solvent system.

  • Poor Solubility: The starting material or the boronic acid reagent may have limited solubility in the reaction solvent.

    • Solution: A mixture of a polar aprotic solvent like 1,4-dioxane with water is a common choice for Suzuki reactions.[4] If solubility remains an issue, consider screening other solvents like DMF, toluene, or 2-methyl-THF.

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Solution: Ensure rigorous degassing of all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Question 2: In a Buchwald-Hartwig amination with this compound, I am observing significant amounts of hydrodehalogenation (replacement of bromine with hydrogen) and/or starting material decomposition. What is causing this and how can I minimize it?

Answer:

Hydrodehalogenation and decomposition are common side reactions in Buchwald-Hartwig aminations, particularly with electron-rich heteroaromatic substrates.

  • β-Hydride Elimination: This is a common pathway for hydrodehalogenation. It can occur from the palladium-amido intermediate.

    • Solution: The choice of ligand is crucial. Bulky, electron-rich ligands that promote rapid reductive elimination can outcompete β-hydride elimination. Ligands like RuPhos and BrettPhos have been shown to be effective for the coupling of challenging amino-heterocycles.[5][6]

  • Base-Induced Decomposition: Strong bases like NaOtBu can be aggressive and may lead to decomposition of sensitive substrates, especially at elevated temperatures.

    • Solution: Consider using a weaker base such as K₃PO₄ or Cs₂CO₃. Alternatively, using a hindered but strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be beneficial as it is often more soluble and can be effective at lower temperatures.[5][6]

  • Reaction Temperature: High temperatures can promote side reactions.

    • Solution: Optimize the reaction temperature. While some reactions require heating, running the reaction at the lowest possible temperature that still affords a reasonable reaction rate can significantly reduce side product formation.

Question 3: I am attempting a Suzuki coupling, but I am observing significant homocoupling of my boronic acid reagent. How can I prevent this?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura couplings, often driven by the presence of oxygen.

  • Oxygen-Mediated Homocoupling: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: As mentioned previously, meticulous degassing of the reaction mixture is paramount. Ensure all solvents and the reaction vessel are thoroughly purged with an inert gas.

  • Palladium(II) Mediated Homocoupling: The presence of Pd(II) species at the beginning of the reaction can also lead to homocoupling.

    • Solution: Using a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species is recommended. If using a Pd(II) salt like Pd(OAc)₂, ensure that the conditions are suitable for its in-situ reduction to Pd(0).

Frequently Asked Questions (FAQs)

Q1: For the coupling of this compound, should I be more concerned about catalyst inhibition from the ring nitrogens or the exocyclic amine?

Both the ring nitrogens and the exocyclic amine can coordinate to the palladium catalyst.[1] The pyridine-type nitrogens of the naphthyridine ring are generally considered stronger coordinating agents than the aniline-type exocyclic amine. However, the proximity of the C8-bromo substituent to the N1 nitrogen and the C5-amino group to the N6 nitrogen could lead to chelation effects that stabilize off-cycle palladium complexes. The use of bulky, electron-donating ligands is the most effective strategy to mitigate these inhibitory effects by sterically disfavoring the binding of the substrate's nitrogen atoms to the palladium center.[3]

Q2: What is the recommended stoichiometry of reagents for a successful coupling reaction with this substrate?

For a Suzuki-Miyaura coupling, it is common to use a slight excess of the boronic acid (1.1-1.5 equivalents) and the base (2-3 equivalents) relative to the this compound. For a Buchwald-Hartwig amination, an excess of the amine coupling partner (1.2-2.0 equivalents) and the base (1.5-2.5 equivalents) is typically used. The palladium catalyst loading is usually in the range of 1-5 mol%, with the ligand-to-palladium ratio being a critical parameter to optimize (typically 1:1 to 2:1, depending on the ligand).

Q3: Can I perform a sequential coupling on a di-halogenated naphthyridine derivative?

Yes, sequential couplings are possible and can be a powerful synthetic strategy. The selectivity is often governed by the relative reactivity of the C-X bonds. Generally, the order of reactivity for oxidative addition is C-I > C-Br > C-Cl.[7][8] Therefore, if you have a substrate with two different halogens, you can often selectively couple at the more reactive position first by carefully controlling the reaction conditions. For substrates with two identical halogens, selectivity can sometimes be achieved by exploiting differences in the electronic environment of the two positions.

Experimental Protocols

The following are generalized starting protocols for the Suzuki-Miyaura and Buchwald-Hartwig coupling of this compound. These protocols should be considered as a starting point and will likely require optimization for specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline for the C-C bond formation at the 8-position of the naphthyridine core.

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the boronic acid, and the base.

  • In a separate vial, dissolve the palladium pre-catalyst and the ligand in a small amount of the degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Add the remaining degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the introduction of an amine at the 8-position.

Materials:

  • This compound

  • Amine coupling partner (1.5 equiv)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Base (e.g., LiHMDS, 2 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst to an oven-dried Schlenk tube.

  • Add the this compound and the base.

  • Add the anhydrous, degassed solvent.

  • Add the amine coupling partner via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Recommended Starting Conditions for Screening

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale
Pd Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂RuPhos Pd G3, XPhos Pd G3Buchwald pre-catalysts are often more active and stable for C-N coupling.
Ligand XPhos, SPhosRuPhos, BrettPhosBulky, electron-rich ligands are essential to overcome catalyst inhibition.
Base K₃PO₄, Cs₂CO₃LiHMDS, K₂CO₃Milder bases can prevent substrate decomposition.
Solvent 1,4-Dioxane/H₂O, TolueneToluene, THF, DioxaneSolvent choice affects solubility and reaction kinetics.
Temperature 80-100 °C80-110 °CStart with a moderate temperature and optimize as needed.

Visualization of Key Concepts

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Ar-Pd(II)(Br)L_n Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation + HNR'R'', Base Pd(II)-Amido Complex Pd(II)-Amido Complex Amine Coordination & Deprotonation->Pd(II)-Amido Complex Ar-Pd(II)(NR'R'')L_n Reductive Elimination Reductive Elimination Pd(II)-Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L_n Catalyst Regeneration Coupled Product Coupled Product Reductive Elimination->Coupled Product Ar-NR'R'' Starting Materials Starting Materials Starting Materials->Pd(0)L_n Ar-Br, HNR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Reagents Verify Reagent Purity & Integrity (Substrate, Amine/Boronic Acid, Base, Solvent) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents, Inert Gas Purge) Check_Reagents->Check_Atmosphere Reagents OK Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, RuPhos, SPhos) Check_Atmosphere->Screen_Ligands Atmosphere OK Screen_Bases Screen Different Bases (e.g., K3PO4, Cs2CO3, LiHMDS) Screen_Ligands->Screen_Bases No Improvement Success Improved Yield Screen_Ligands->Success Improvement Optimize_Temp Optimize Reaction Temperature Screen_Bases->Optimize_Temp No Improvement Screen_Bases->Success Improvement Optimize_Temp->Success Improvement

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Purification of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of 8-Bromo-1,6-naphthyridin-5-amine. Achieving high purity of this key intermediate is critical for subsequent reactions and ensuring the integrity of biological data. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Understanding the Challenge: Common Impurities and Their Origins

The synthesis of this compound, typically involving amination of a dibromo-precursor or bromination of an amino-precursor, can generate a range of structurally similar impurities.[1][2] Identifying these potential contaminants is the first step toward devising an effective purification strategy.

Diagram: Potential Impurity Formation Pathways

cluster_start Typical Starting Materials cluster_reaction Synthetic Transformations cluster_product Desired Product cluster_impurities Potential Impurities SM1 5,8-Dibromo-1,6-naphthyridine R1 Nucleophilic Aromatic Substitution (Amination) SM1->R1 SM2 1,6-Naphthyridin-5-amine R2 Electrophilic Aromatic Substitution (Bromination) SM2->R2 Product This compound R1->Product Imp1 Unreacted Starting Material R1->Imp1 Incomplete Reaction R2->Product Imp2 Regioisomers (e.g., 7-Bromo isomer) R2->Imp2 Poor Regioselectivity Imp3 Over-reaction Product (e.g., Diamino- or Dibromo-) R2->Imp3 Excess Reagent Imp4 Hydrolysis Product (e.g., 8-Bromo-1,6-naphthyridin-5-ol) Product->Imp4 Presence of Water

Caption: Origin of common impurities during synthesis.

Table 1: Profile of Potential Impurities
Impurity TypeChemical Name (Example)OriginKey Differentiator
Starting Material 5,8-Dibromo-1,6-naphthyridineIncomplete amination reaction.Significantly less polar than the amine product.
Regioisomer 7-Bromo-1,6-naphthyridin-5-aminePoor regioselectivity during bromination.Similar polarity; distinct aromatic pattern in ¹H NMR.[1]
Over-reaction 1,6-Naphthyridine-5,8-diamineReaction of product with aminating agent.More polar than the desired product.
Catalyst Residue Copper or Palladium saltsIncomplete removal after cross-coupling reactions.[3]May impart color (e.g., green/blue for copper).
Hydrolysis 8-Bromo-1,6-naphthyridin-5-olPresence of water at elevated temperatures.Can be acidic; polarity differs significantly.

Troubleshooting Guide

This section addresses specific issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude ¹H NMR spectrum is complex, showing more than the expected number of aromatic protons. What is the likely cause?

A1: This is a classic sign of isomeric impurities. The electronic properties of the naphthyridine core can direct substitution to multiple positions.[1]

  • Primary Suspect: Regioisomers, such as 7-Bromo-1,6-naphthyridin-5-amine. The chemical shifts and coupling constants of the aromatic protons for this isomer will differ from your target molecule. A careful analysis of the NMR spectrum, potentially with the aid of 2D NMR techniques (COSY, HSQC), can help assign the structures.[4]

  • Secondary Suspect: Unreacted starting material or a di-substituted by-product can also contribute to a complex spectrum.

  • Recommended Action: Flash column chromatography is the most effective method to separate isomers with different polarities. See SOP 1 for a detailed protocol.

Q2: After initial workup, my solid product has a persistent brown or black color. What is this and how do I remove it?

A2: Dark coloration often indicates the presence of baseline impurities on a TLC plate. These can be high molecular weight by-products, polymeric material, or residual metal catalysts.

  • Causality: Amines, in particular, can be susceptible to air oxidation, forming highly colored, often polymeric, impurities. If a copper-catalyzed amination was performed, residual copper salts can also cause discoloration.[3]

  • Troubleshooting Steps:

    • Charcoal Treatment: During recrystallization (see SOP 2 ), add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.

    • Silica Plug: Dissolve the crude product in a minimum amount of dichloromethane (DCM) and pass it through a short plug of silica gel in a pipette or funnel, eluting with DCM or an ethyl acetate/hexane mixture. The highly polar colored impurities will often remain at the top of the silica.

    • Acid-Base Extraction: If the impurity is neutral, an acid-base extraction (see SOP 3 ) can effectively separate the basic product from the colored contaminant.

Q3: I'm losing a significant amount of product during column chromatography. How can I improve my recovery?

A3: Low recovery from chromatography can stem from several factors:

  • Irreversible Adsorption: Highly basic compounds like your product can sometimes bind irreversibly to the acidic silica gel. To mitigate this, add 0.5-1% triethylamine (NEt₃) or ammonia in methanol to your mobile phase. This deactivates the acidic sites on the silica, preventing streaking and improving recovery.

  • Improper Solvent System: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, elution times will be long, leading to band broadening and potential product degradation on the column. Always optimize the solvent system first using TLC (see FAQ 2 ).

  • Product Instability: The product may be degrading on the silica gel over the course of a long separation. Running the column more quickly (using slight air pressure) can help minimize contact time.

Q4: My final product still contains unreacted 5,8-Dibromo-1,6-naphthyridine. Recrystallization isn't removing it. What should I do?

A4: The dibromo starting material is significantly less polar than your desired amine product. This large polarity difference is ideal for separation.

  • Primary Solution: Flash column chromatography is the best method. The dibromo compound will elute much earlier than the amine product. A gradient elution starting with a low-polarity solvent system (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity will provide excellent separation.

  • Alternative Solution: An acid-base extraction (SOP 3 ) is highly effective. The basic amine product will be extracted into the aqueous acid phase, leaving the neutral dibromo starting material in the organic layer.

Standard Operating Protocols (SOPs)

SOP 1: Purification by Flash Column Chromatography

This protocol is the most versatile method for removing a wide range of impurities.

  • TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of ~0.25-0.35. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexanes.

  • Column Preparation (Wet Packing):

    • Choose an appropriately sized column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% EtOAc/Hexane).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.[5]

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to your TLC analysis.

    • Collect fractions and monitor their contents by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

SOP 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities when the crude product is already of moderate purity (>90%).

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like EtOAc/Hexane).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (use a boiling stick or magnetic stir bar).

  • Hot Filtration (Optional): If there are insoluble impurities (or if charcoal was used), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

SOP 3: Purification by Acid-Base Extraction

This technique leverages the basicity of the amine group to separate it from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The protonated amine salt will move into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid to ensure complete recovery.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10). The free amine product will precipitate out as a solid or oil.

  • Re-extraction: Extract the product back into an organic solvent (DCM or EtOAc) multiple times.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the pure product.

Frequently Asked Questions (FAQs)

FAQ 1: I have a new batch of crude product. Which purification method should I try first?

For a completely new synthesis, flash column chromatography (SOP 1 ) is the most robust starting point. It provides the best chance of separating a complex mixture of unknown impurities and will give you a clear picture of the impurity profile. Once the primary impurities are identified and the product is isolated in high purity, you can develop a more scalable method like recrystallization (SOP 2 ) for future batches.

FAQ 2: How can I use Thin Layer Chromatography (TLC) to effectively guide my purification?

TLC is your most important diagnostic tool.

  • Choosing a Column Eluent: Find a solvent system where your product has an Rf of 0.25-0.35. This ensures good separation on the column. Impurities should ideally be well-separated from the product spot.

  • Diagnosing Impurities:

    • A spot with a higher Rf (less polar) could be your dibromo starting material.

    • A spot with a lower Rf (more polar) could be an over-aminated or hydrolyzed product.

    • Spots very close to your product spot indicate isomers that will be challenging to separate.

  • Monitoring the Column: Use TLC to check the composition of each fraction collected from your column. This tells you which fractions to combine to obtain the pure product.

Diagram: General Purification Workflow

cluster_methods Crude Crude Product Analysis Analyze by TLC / NMR Crude->Analysis Column Column Chromatography (SOP 1) Analysis->Column Complex Mixture or Isomers Recrystal Recrystallization (SOP 2) Analysis->Recrystal Mostly Pure (>90%) Extraction Acid-Base Extraction (SOP 3) Analysis->Extraction Neutral/Acidic Impurities PurityCheck Check Purity (TLC, NMR, LC-MS) Column->PurityCheck Recrystal->PurityCheck Extraction->PurityCheck PureProduct Pure Product (>95%) PurityCheck->PureProduct Purity OK FurtherPurify Further Purification (e.g., re-chromatograph) PurityCheck->FurtherPurify Impure FurtherPurify->Analysis

Caption: Decision workflow for purification strategy.

FAQ 3: Are there alternatives to silica gel for column chromatography?

Yes. If your compound shows poor stability or recovery on silica, consider these alternatives:

  • Alumina (Basic or Neutral): For very acid-sensitive compounds, neutral or basic alumina can be a better choice. However, the activity of alumina can vary, so it requires careful optimization.

  • Reversed-Phase Silica (C18): In reversed-phase chromatography, the stationary phase is non-polar (C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this system, non-polar compounds are retained more strongly. This is an excellent method for separating compounds that are difficult to resolve by normal-phase chromatography.

References

Technical Support Center: Bromination of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for the bromination of 8-Bromo-1,6-naphthyridin-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The inherent reactivity of the aminonaphthyridine core presents unique challenges, primarily concerning selectivity and the formation of undesired byproducts. This document moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, offering robust troubleshooting strategies and validated analytical methods to ensure the integrity and success of your experimental outcomes.

Section 1: Core Principles & Mechanistic Overview

This section addresses the fundamental chemical principles governing this reaction. Understanding why certain byproducts form is the first step toward preventing them.

Question: Why is the bromination of this compound prone to side reactions and byproduct formation?

Answer: The propensity for byproduct formation is rooted in the electronic nature of the starting material. The substrate contains a highly activated aromatic system. The primary amino group (-NH₂) at the C5 position is a potent activating group, which strongly directs electrophiles to its ortho and para positions and significantly increases the nucleophilicity of the aromatic rings.[1][2]

  • Activating Influence: The lone pair of electrons on the amine nitrogen delocalizes into the naphthyridine ring system, enriching it with electron density and making it highly susceptible to electrophilic attack. This high reactivity can be difficult to control, often leading to multiple substitutions if the reaction conditions are not finely tuned.

  • Directing Effects: The -NH₂ group directs incoming electrophiles (like Br⁺) to specific positions. In this case, the primary sites for substitution are the positions ortho to the amine: C4 and C6. However, the C6 position is already part of the fused ring system. Therefore, the most likely positions for bromination are C4 and C7. The electronic properties of the two pyridine rings in the naphthyridine core also influence regioselectivity.

  • Over-Bromination: The initial bromination product is still an activated aromatic amine. Consequently, it can readily undergo further bromination, leading to the formation of di- and even tri-brominated species. This is a common challenge in the halogenation of aromatic amines.[1]

Reaction_Pathway cluster_start Starting Material cluster_products Potential Products SM This compound P1 Desired Product (e.g., 4,8-Dibromo-1,6-naphthyridin-5-amine) SM->P1 + [Br+] (Controlled) BP1 Isomeric Byproduct (e.g., 7,8-Dibromo-...) SM->BP1 + [Br+] (Poor Selectivity) BP3 Degradation Products SM->BP3 Harsh Conditions BP2 Over-bromination Byproduct (Di/Tri-brominated Species) P1->BP2 + [Br+] (Excess Reagent)

Caption: Reaction pathway for the bromination of this compound.

Section 2: Troubleshooting Guide

This section is formatted to directly address the most common issues encountered during the experiment.

Question: My reaction yields a complex mixture with significant amounts of polybrominated products. How can I improve the selectivity for mono-bromination?

Answer: Achieving mono-selectivity requires tempering the high reactivity of the substrate. Several strategies can be employed:

  • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) with a strong Lewis acid catalyst, as this is highly reactive and often leads to over-bromination.[3] A milder, more sterically hindered, or slower-reacting bromine source is preferable.

    • Recommendation: Use N-Bromosuccinimide (NBS). NBS provides a slow, low-concentration release of the electrophilic bromine species, which is ideal for controlling the reaction on highly activated rings.[4]

  • Stoichiometry Control: Precise control over the molar equivalents of the brominating agent is critical.

    • Recommendation: Begin with a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of NBS and monitor the reaction progress carefully via TLC or LC-MS. If starting material remains, add small increments of NBS (e.g., 0.05 eq) until full conversion is achieved.

  • Lowering Reaction Temperature: Electrophilic aromatic brominations are often exothermic. Running the reaction at a reduced temperature can slow the rate of reaction, thereby increasing selectivity and preventing the formation of undesired isomers and polybrominated species.[4]

    • Recommendation: Start the reaction at 0°C or even -10°C. Allow the mixture to slowly warm to room temperature only if the reaction is sluggish.

  • Solvent Choice: The solvent can influence the reactivity of the brominating agent.

    • Recommendation: Use a non-polar or moderately polar aprotic solvent like Dichloromethane (DCM), Chloroform, or Acetonitrile.

Question: My reaction is very slow or shows low conversion, even after several hours. What factors should I investigate?

Answer: Low reactivity can stem from several issues:

  • Reagent Quality: N-Bromosuccinimide can degrade over time, especially if exposed to light or moisture.

    • Troubleshooting Step: Use freshly opened or recrystallized NBS for best results.

  • Insufficient Activation: While the substrate is activated, some brominating agents may require a weak acid catalyst to generate the active electrophile.

    • Troubleshooting Step: If using a very mild system, a catalytic amount of a proton source like acetic acid can sometimes facilitate the reaction. However, use this with caution as strong acids can lead to degradation.

  • Incomplete Dissolution: If the starting material is not fully dissolved, the reaction will be limited by the rate of dissolution, leading to slow and incomplete conversion.

    • Troubleshooting Step: Ensure complete solubility of the starting material in the chosen solvent before adding the brominating agent. If necessary, use a co-solvent system or a larger volume of solvent.

Question: I've isolated my product, but analytical data suggests a mixture of isomers. How can I improve regioselectivity?

Answer: Regioselectivity is a function of kinetic versus thermodynamic control and is highly dependent on reaction conditions.

  • Kinetic Control: Lower reaction temperatures generally favor the kinetically preferred product, which is often the isomer formed via the lowest energy transition state.[4] As recommended above, performing the reaction at 0°C or below is the primary method for enhancing regioselectivity.

  • Bulky Reagents: Using a bulkier brominating reagent can sometimes favor substitution at the less sterically hindered position. While NBS is standard, reagents like 2,4,4,6-Tetrabromocyclohexa-2,5-dienone have been reported to provide high para-selectivity for anilines and may offer different regioselectivity in this system.[5]

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC / LC-MS) outcome1 Problem: Polybromination start->outcome1 outcome2 Problem: Low Conversion start->outcome2 outcome3 Problem: Isomer Mixture start->outcome3 sol1 Solution: 1. Use milder reagent (NBS) 2. Control stoichiometry (0.95-1.05 eq) 3. Lower temperature (0°C) outcome1->sol1 sol2 Solution: 1. Check reagent quality (fresh NBS) 2. Ensure complete dissolution 3. Increase reaction time outcome2->sol2 sol3 Solution: 1. Lower temperature significantly (-10°C to 0°C) 2. Screen alternative solvents 3. Consider bulkier brominating agent outcome3->sol3

Caption: A logical workflow for troubleshooting common bromination issues.

Section 3: FAQs on Byproduct Identification & Purification

Question: How can I definitively identify the number of bromine atoms in my products using Mass Spectrometry?

Answer: Mass spectrometry is an invaluable tool for this purpose due to the unique isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6][7][8] This results in a characteristic pattern of peaks for any bromine-containing fragment, especially the molecular ion (M⁺).

  • One Bromine Atom: A molecule with one bromine atom will show two peaks of roughly equal intensity, separated by 2 mass units (M and M+2).

  • Two Bromine Atoms: A molecule with two bromines will show three peaks in a 1:2:1 intensity ratio (M, M+2, M+4).

  • Three Bromine Atoms: A molecule with three bromines will show four peaks in a 1:3:3:1 intensity ratio (M, M+2, M+4, M+6).

Table 1: Expected Mass Spectrometry Isotope Patterns for Brominated Products

Number of Bromine Atoms Expected Peaks Approximate Intensity Ratio
1 (Starting Material) M, M+2 1:1
2 (Desired Product) M, M+2, M+4 1:2:1

| 3 (Byproduct) | M, M+2, M+4, M+6 | 1:3:3:1 |

Question: What are the key ¹H NMR signals that differentiate the starting material from the brominated products?

Answer: ¹H NMR spectroscopy provides precise information about the substitution pattern by observing the disappearance of a proton signal and changes in the coupling constants of neighboring protons.[9] For the this compound core, you should focus on the aromatic region (typically 7.0-9.0 ppm).

  • Identify the Target Proton: First, you must have a full assignment of the starting material's ¹H NMR spectrum. Let's assume bromination occurs at the C4 position.

  • Observe Signal Disappearance: The most obvious change will be the disappearance of the signal corresponding to the proton at C4 (H4).

  • Analyze Coupling Changes: The proton at C3, which was likely a doublet coupled to H4, will now appear as a singlet (assuming no other long-range coupling). The chemical shifts of adjacent protons will also be affected by the new electron-withdrawing bromine atom.

Question: What is a recommended protocol for purifying the desired mono-brominated product?

Answer: Flash column chromatography is the most effective method for separating the mono-brominated product from unreacted starting material and polybrominated byproducts.

  • Principle: The polarity of the compounds generally decreases with an increasing number of bromine atoms. Therefore, the elution order will typically be: polybrominated byproducts (least polar) > mono-brominated product > starting material (most polar).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient solvent system is highly recommended. Start with a less polar mixture and gradually increase the polarity. A good starting point is a mixture of Hexanes/Ethyl Acetate or Dichloromethane/Methanol.

    • Example Gradient: Begin with 100% Hexanes to elute very non-polar impurities. Gradually increase the Ethyl Acetate concentration (e.g., from 0% to 50%) to separate the products.

  • Monitoring: Monitor the fractions using TLC, staining with potassium permanganate or visualizing under UV light. Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.

Analytical_Workflow Crude Crude Product Mixture TLC TLC/LC-MS Analysis (Assess Complexity) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Analyze Fractions (TLC) Column->Fractions Pure Pure Mono-bromo Product Fractions->Pure Char Structural Confirmation (¹H NMR, ¹³C NMR, MS) Pure->Char

Caption: Standard workflow for purification and analysis of the reaction products.

Section 4: Recommended Experimental Protocol

This protocol is designed as a self-validating starting point to achieve controlled mono-bromination.

Objective: To synthesize 4,8-Dibromo-1,6-naphthyridin-5-amine with high selectivity.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.05 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, cooled bath

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Dissolution: Add anhydrous DCM (or ACN) to the flask to fully dissolve the starting material. A concentration of ~0.1 M is a good starting point.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution to the reaction mixture dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress every 30 minutes by taking a small aliquot and analyzing it by TLC or LC-MS.

    • Validation Check: Look for the disappearance of the starting material spot and the appearance of a new, less polar product spot. If the reaction stalls, allow it to warm slowly to room temperature.

  • Quenching: Once the starting material is consumed (or the reaction has reached optimal conversion), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine species.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography as described in Section 3.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

Technical Support Center: Dehalogenation of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with 8-Bromo-1,6-naphthyridin-5-amine. This guide provides in-depth troubleshooting for the common and often frustrating side reaction of dehalogenation (specifically, hydrodebromination) observed during cross-coupling and other functionalization reactions. Our goal is to help you diagnose the root cause of this byproduct formation and provide actionable solutions to optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of 1,6-naphthyridin-5-amine in my crude reaction mixture. What is happening?

A: You are observing dehalogenation, a common side reaction in transition-metal-catalyzed processes, particularly those involving palladium.[1][2] In this reaction, the bromine atom at the C8 position of your naphthyridine is being replaced by a hydrogen atom, leading to the formation of the undesired byproduct 1,6-naphthyridin-5-amine. This reduces the yield of your target molecule and complicates purification. This issue is especially prevalent with electron-rich or N-heterocyclic halides.[2][3]

Q2: What is the primary mechanism behind this dehalogenation side reaction?

A: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[2][4] This Pd-H intermediate can arise from several sources in your reaction mixture, including solvents (like alcohols), bases (especially alkoxides), or even trace amounts of water.[2] Once formed, the aryl palladium intermediate (Ar-Pd-Br) can undergo reductive elimination with the hydride to yield the dehalogenated arene (Ar-H) instead of proceeding with the desired cross-coupling pathway.[4]

Troubleshooting Guide: Minimizing Dehalogenation

If you are observing significant formation of 1,6-naphthyridin-5-amine, use this guide to diagnose and resolve the issue. The most common context for this problem is the Suzuki-Miyaura cross-coupling reaction, which will be our primary focus.

Initial Diagnosis: Where is the Hydride Coming From?

The core of the problem is an unwanted source of hydride that intercepts your catalytic cycle. The diagram below illustrates the main catalytic cycle for a Suzuki coupling and the competing dehalogenation pathway.

Suzuki_vs_Dehalogenation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br ar_pd_br Ar-Pd(II)-Br(L_n) oxidative_addition->ar_pd_br transmetalation Transmetalation (with R-B(OR)2) ar_pd_br->transmetalation pd_h_formation Pd-H Formation ar_pd_br->pd_h_formation Competes with Transmetalation ar_pd_r Ar-Pd(II)-R(L_n) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R (Desired Product) reductive_elimination->product hydride_source Hydride Source (Solvent, Base, H2O) hydride_source->pd_h_formation ar_pd_h Ar-Pd(II)-H(L_n) pd_h_formation->ar_pd_h reductive_elimination_h Reductive Elimination ar_pd_h->reductive_elimination_h reductive_elimination_h->pd0 byproduct Ar-H (Dehalogenated Byproduct) reductive_elimination_h->byproduct

Caption: Suzuki catalytic cycle and the competing dehalogenation pathway.

Q3: My dehalogenation is over 20%. Where should I start troubleshooting?

A: Start by evaluating your choice of ligand and base , as this combination has the most profound impact on the competition between the desired coupling and the dehalogenation side reaction.

Troubleshooting Workflow:

Troubleshooting_Dehalogenation start High Dehalogenation Observed check_ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? (e.g., PPh3 is often poor) start->check_ligand change_ligand Switch to a Buchwald-type ligand (e.g., SPhos, XPhos) or an NHC. check_ligand->change_ligand No check_base Step 2: Evaluate Base Are you using alkoxides (e.g., NaOtBu)? check_ligand->check_base Yes change_ligand->check_base change_base Switch to a weaker, non-hydride source base (e.g., K3PO4, K2CO3, Cs2CO3). check_base->change_base Yes check_solvent Step 3: Evaluate Solvent Are you using protic solvents (e.g., alcohols)? check_base->check_solvent No change_base->check_solvent change_solvent Use rigorously dried aprotic solvents (e.g., Dioxane, Toluene, THF). check_solvent->change_solvent Yes check_temp Step 4: Evaluate Temperature Is the reaction running at high temp (>100 °C)? check_solvent->check_temp No change_solvent->check_temp lower_temp Attempt reaction at a lower temperature (e.g., 80 °C). check_temp->lower_temp Yes end Optimized Reaction: Minimized Dehalogenation check_temp->end No lower_temp->end

Caption: A step-by-step workflow for troubleshooting dehalogenation.

Detailed Optimization Strategies

Ligand Selection: The First Line of Defense

The ligand's electronic and steric properties are critical.[5] Bulky and electron-donating phosphine ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.

  • Problematic Ligand: Triphenylphosphine (PPh₃) is a common default but often performs poorly for challenging substrates like N-heterocycles, leading to dehalogenation.

  • Recommended Ligands:

    • Buchwald Biaryl Phosphines: Ligands like SPhos, XPhos, and RuPhos are designed to be bulky and electron-rich, promoting efficient cross-coupling.[2]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr or SImes can also be highly effective and may offer different selectivity.[6][7]

Base Selection: Avoid Potential Hydride Donors

The base is crucial for the transmetalation step, but strong bases can also promote the formation of Pd-H species.

  • Problematic Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be a source of hydride, especially at elevated temperatures.[2][6]

  • Recommended Bases:

    • Phosphates: Potassium phosphate (K₃PO₄) is an excellent choice as it is sufficiently basic for transmetalation but is not a hydride source.[2]

    • Carbonates: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are milder alternatives that are often effective.[8]

Solvent and Additives: Ensure Anhydrous and Aprotic Conditions

Solvents and even water can act as hydride donors.

  • Problematic Solvents: Protic solvents such as methanol or ethanol should be avoided as they are direct hydride sources.[9] Even seemingly aprotic solvents like DMF can decompose at high temperatures to generate species that lead to Pd-H formation.

  • Recommended Solvents:

    • Use rigorously dried, aprotic solvents like 1,4-Dioxane, Toluene, or THF .[2]

    • While many Suzuki reactions benefit from a small amount of water to aid in dissolving the base and facilitating transmetalation, excessive water can increase dehalogenation. If using an aqueous base solution, carefully control the water content.[2]

Data-Driven Parameter Selection

The following table summarizes the general effects of key reaction parameters on the undesired dehalogenation side reaction.

ParameterCondition Promoting DehalogenationRecommended Condition to Minimize DehalogenationRationale
Ligand Small, electron-poor (e.g., PPh₃)Bulky, electron-rich (e.g., SPhos, XPhos)Accelerates desired reductive elimination over dehalogenation pathway.
Base Strong alkoxides (e.g., NaOtBu, KOMe)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Avoids bases that can also act as hydride sources.[2][8]
Solvent Protic (e.g., EtOH, MeOH), residual H₂OAnhydrous aprotic (e.g., Dioxane, Toluene)Eliminates external sources of hydrogen atoms.[2][9]
Temperature High (>100 °C)Moderate (e.g., 80-100 °C)Can slow the rate of catalyst decomposition and side reactions.
Atmosphere Air / Leaky SeptumInert (Nitrogen or Argon)Oxygen can degrade the catalyst, leading to side reactions like homocoupling and potentially impacting the dehalogenation equilibrium.[10]

Validated Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound, optimized to suppress hydrodebromination.

Reaction: Coupling of this compound with Phenylboronic Acid

  • Reagent Preparation:

    • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

    • Add the desired arylboronic acid (1.2 - 1.5 equiv).

    • Add potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv).

  • Catalyst Addition (in a glovebox or under a strong flow of inert gas):

    • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %).

    • Add the phosphine ligand (e.g., SPhos, 4.4 mol %).

  • Solvent Addition and Degassing:

    • Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 ratio of dioxane:water). The total solvent volume should be sufficient to achieve a substrate concentration of ~0.1 M.

    • Seal the flask/vial.

    • Further degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three freeze-pump-thaw cycles.[2] This step is critical to remove dissolved oxygen.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block set to 80-100 °C .

    • Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up and Analysis:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Analyze the crude material by ¹H NMR and LC-MS to determine the ratio of the desired product to the dehalogenated byproduct (1,6-naphthyridin-5-amine).

    • Purify by column chromatography.

References

Technical Support Center: 8-Bromo-1,6-naphthyridin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers working with 8-Bromo-1,6-naphthyridin-5-amine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the post-reaction workup and purification of this versatile building block. The guidance herein is based on established chemical principles and practical field experience to help you navigate common challenges and optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Workup Issues

This section addresses specific problems that can arise during the workup of reactions involving this compound, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Question 1: My product yield is extremely low after aqueous extraction. Where did my product go?

Answer: This is a frequent issue and is almost always related to the acid-base properties of the naphthyridine core. The 1,6-naphthyridine system contains basic nitrogen atoms, and the C5-amine group is also basic.

  • Causality: If your reaction quench or workup solution is acidic or even neutral (pH ≤ 7), your product will likely be protonated. This forms a salt (e.g., a hydrochloride or ammonium salt), which is highly soluble in the aqueous phase and will not partition into common organic extraction solvents like ethyl acetate (EtOAc) or dichloromethane (DCM). A common quenching agent like saturated aqueous ammonium chloride (NH₄Cl) is slightly acidic and can cause this issue.

  • Solution Protocol:

    • Before extraction, basify the aqueous layer. Add a base like saturated sodium bicarbonate (NaHCO₃) solution, 1M sodium carbonate (Na₂CO₃), or dilute sodium hydroxide (NaOH) dropwise until the pH of the aqueous phase is confirmed to be basic (pH 8-10) using pH paper.

    • This deprotonates the naphthyridine nitrogen and the amine group, rendering the molecule neutral and significantly more soluble in organic solvents.

    • Proceed with the extraction using a suitable organic solvent (e.g., EtOAc, DCM). You should observe a significant improvement in the recovery of your product in the organic phase.

Question 2: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsions are common when working with heterocyclic amines, which can act as surfactants, especially if fine particulate matter (like residual catalyst) is present.

  • Causality: The amphiphilic nature of the protonated starting material or product, along with insoluble microparticles, can stabilize the interface between the aqueous and organic layers, preventing separation.

  • Troubleshooting Steps:

    • Add Brine: Introduce a saturated aqueous solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it more polar and forcing the organic components out, which often destabilizes the emulsion.

    • Gentle Agitation: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.

    • Filtration: If the emulsion is caused by fine solids, filter the entire biphasic mixture through a pad of Celite® (diatomaceous earth). This will remove the particulates that are stabilizing the emulsion. Rinse the Celite pad with your organic solvent to recover any adsorbed product.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (20-30 minutes) can lead to phase separation.

Question 3: My purified product is a grey or black powder. How do I remove residual palladium catalyst?

Answer: The nitrogen atoms in the 1,6-naphthyridine ring can act as strong ligands for palladium, making it difficult to remove the catalyst residue through standard chromatography alone.

  • Causality: The lone pairs on the ring nitrogens coordinate to the palladium center, causing the catalyst to co-elute with your product on silica gel or even be carried through the extraction process.

  • Recommended Protocol for Palladium Removal:

    • Pre-Chromatography Scavenging: Before concentrating the crude product for chromatography, dissolve it in a suitable solvent (e.g., DCM or Toluene).

    • Add a palladium scavenger. Commercially available options include silica-bound thiols (e.g., SiliaMetS® Thiol) or specialized scavenging resins.

    • Stir the mixture at room temperature for 2-4 hours, or follow the manufacturer's recommendation.

    • Filter off the scavenger resin and wash it thoroughly with the organic solvent.

    • The resulting solution, now depleted of palladium, can be concentrated and subjected to standard silica gel chromatography. This significantly improves the color and purity of the final product.

Frequently Asked Questions (FAQs)

Q: What is the best solvent system for silica gel chromatography of this compound derivatives?

A: This is highly dependent on the specific derivative you have synthesized. However, a good starting point for these moderately polar compounds is a gradient system of ethyl acetate in hexanes or heptane. For more polar products, adding a small amount of methanol (1-5%) or triethylamine (0.1-1%) to a DCM or EtOAc mobile phase can be effective. The triethylamine is particularly useful as it deactivates acidic sites on the silica gel, preventing product tailing and potential degradation.

Q: Can I use reverse-phase chromatography for purification?

A: Yes, reverse-phase HPLC (RP-HPLC) is an excellent method for purifying these compounds, especially for achieving high purity on a small to medium scale. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by keeping the compound protonated. Note that if you use an acidic modifier, you will isolate your product as a salt (e.g., a TFA salt), which may require a subsequent basic workup if the freebase is needed.

Q: How should I store this compound?

A: Like many amino-bromo-aromatic compounds, it should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent slow degradation from light, moisture, and air.

Standard Workup & Purification Protocol: A Case Study

This section provides a detailed, step-by-step methodology for a typical workup following a Suzuki coupling reaction to functionalize the 8-bromo position.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionRationale for Workup
AppearanceOff-white to yellow solidColor changes can indicate impurity or degradation.
Basicity (pKa)Estimated pKa > 4 for ring NRequires basification of aqueous layer to ensure extraction into organic solvent.
SolubilitySoluble in DCM, EtOAc, DMSO; Poorly soluble in water.Dictates choice of extraction and chromatography solvents.

Experimental Workflow

Workup_Workflow cluster_reaction Reaction Vessel cluster_quench Quenching cluster_extraction Liquid-Liquid Extraction cluster_purification Purification A 1. Reaction Completion (Confirmed by TLC/LCMS) B 2. Cool to RT Quench with sat. aq. NH4Cl A->B C 3. Transfer to Separatory Funnel Add Ethyl Acetate B->C D 4. Basify Aqueous Layer (pH 8-10 with Na2CO3) C->D E 5. Separate Layers Collect Organic Phase D->E F 6. Back-extract Aqueous Layer (2x with EtOAc) E->F G 7. Combine Organic Layers Wash with Brine F->G H 8. Dry (Na2SO4), Filter, Concentrate G->H I 9. Optional: Pd Scavenging H->I If grey/black color J 10. Silica Gel Chromatography H->J If clean I->J K 11. Isolate Pure Product J->K

Caption: A generalized workflow for the workup and purification of this compound reaction products.

Step-by-Step Methodology
  • Reaction Quench: Once the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.

  • Aqueous Workup: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and quench by adding saturated aqueous ammonium chloride solution.

  • Basification: Add 1M sodium carbonate solution dropwise, with swirling, until the aqueous layer is basic (pH 8-10, check with pH paper).

  • Extraction: Shake the funnel to partition the components. Allow the layers to separate. Collect the upper organic layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh portions of ethyl acetate to ensure complete recovery of the product.

  • Combine and Wash: Combine all organic extracts and wash them once with a saturated aqueous NaCl solution (brine) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 20% to 100% ethyl acetate in hexanes) to isolate the pure product.

This guide is intended to provide a strong foundation for your work. Always consult relevant literature for your specific reaction and perform small-scale pilot experiments to optimize conditions.

Technical Support Center: Scaling Up the Synthesis of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-1,6-naphthyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. As Senior Application Scientists, our goal is to ensure your success in the lab by providing not just protocols, but the scientific reasoning behind them.

Proposed Synthetic Pathway

Currently, a direct, one-pot synthesis for this compound is not extensively documented in the literature. Therefore, we propose a robust and logical multi-step synthetic route based on established chemical principles for naphthyridine synthesis. This pathway is designed for adaptability and scalability.

The proposed synthesis involves the construction of the 1,6-naphthyridine core followed by sequential halogenation and amination.

Step 1: Synthesis of 1,6-Naphthyridin-5(6H)-one

The initial step involves the construction of the naphthyridine core. A common and effective method is the cyclization of a substituted pyridine precursor.

  • Reaction: Condensation of 4-aminonicotinic acid with malonic acid.

  • Rationale: This reaction builds the second ring of the naphthyridine system. The choice of these starting materials is based on their commercial availability and reactivity.

Step 2: Chlorination to 5-Chloro-1,6-naphthyridine

The hydroxyl group of the naphthyridinone is converted to a chloride, a better leaving group for the subsequent amination step.

  • Reagent: Phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).

  • Rationale: This is a standard method for converting hydroxyl groups on heterocyclic systems to chlorides.

Step 3: Regioselective Bromination to 8-Bromo-5-chloro-1,6-naphthyridine

A bromine atom is introduced at the 8-position of the naphthyridine ring. The presence of 8-bromo-5-chloro-1,6-naphthyridine in chemical databases suggests its stability and accessibility as an intermediate[1][][3][4].

  • Reagent: N-Bromosuccinimide (NBS) in a suitable solvent like sulfuric acid.

  • Rationale: The regioselectivity of the bromination is directed by the electronic properties of the naphthyridine ring. Theoretical and experimental studies on the bromination of similar heterocyclic systems can provide insights into achieving high regioselectivity[5][6].

Step 4: Amination to this compound

The final step is the introduction of the amino group at the 5-position via nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.

  • Method 1 (SNA_r_): Reaction with ammonia or an ammonia equivalent at elevated temperature and pressure.

  • Method 2 (Buchwald-Hartwig Amination): A palladium-catalyzed cross-coupling reaction with an ammonia surrogate. This method often proceeds under milder conditions and with better functional group tolerance[7].

Below is a visual representation of the proposed synthetic workflow.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Bromination cluster_3 Step 4: Amination A 4-Aminonicotinic Acid + Malonic Acid B 1,6-Naphthyridin-5(6H)-one A->B Cyclization C 5-Chloro-1,6-naphthyridine B->C POCl₃ D 8-Bromo-5-chloro-1,6-naphthyridine C->D NBS E This compound D->E NH₃ or Pd-catalysis

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Step (Step 1)

Question: I am getting a low yield for the synthesis of 1,6-Naphthyridin-5(6H)-one. What are the possible causes and how can I improve it?

Answer:

Low yields in Friedländer-type condensations for naphthyridine synthesis can often be attributed to several factors[8][9][10][11][12].

  • Incomplete Reaction: The reaction may require higher temperatures or longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Sub-optimal pH: The cyclization can be sensitive to the acidic or basic conditions. Experiment with adding a catalytic amount of a non-nucleophilic base or a Lewis acid to promote the reaction.

  • Starting Material Purity: Ensure the purity of 4-aminonicotinic acid and malonic acid. Impurities can inhibit the reaction or lead to side products.

  • Side Reactions: At high temperatures, decarboxylation of the starting materials can compete with the desired cyclization. Consider using a milder cyclization agent or a different synthetic approach if this is a persistent issue.

ParameterStandard ConditionOptimization Strategy
Temperature 120-150 °CIncrease in 10 °C increments
Reaction Time 4-8 hoursExtend up to 24 hours, monitoring by TLC/HPLC
Catalyst NoneAdd catalytic P₂O₅ or a Lewis acid
Issue 2: Poor Regioselectivity in Bromination (Step 3)

Question: My bromination of 5-Chloro-1,6-naphthyridine is yielding a mixture of isomers. How can I improve the regioselectivity for the 8-position?

Answer:

Achieving high regioselectivity in the bromination of heterocyclic systems is a common challenge[13][14][15].

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a good choice for selective bromination. Other reagents like bromine in acetic acid can be more aggressive and less selective.

  • Solvent Effects: The solvent can significantly influence the regioselectivity. Strongly acidic media like sulfuric acid can protonate the ring nitrogens, altering the electronic distribution and directing the electrophilic attack.

  • Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.

  • Theoretical Guidance: Computational studies on the electron density of the 5-Chloro-1,6-naphthyridine ring can help predict the most reactive site for electrophilic aromatic substitution and guide experimental design[5][6].

Issue 3: Inefficient Amination of 8-Bromo-5-chloro-1,6-naphthyridine (Step 4)

Question: The final amination step is giving me a low yield of the desired product. What can I do to optimize this transformation?

Answer:

The amination of halo-naphthyridines can be challenging due to the electron-deficient nature of the ring system[16][17].

  • For Nucleophilic Aromatic Substitution (SNA_r_):

    • Reaction Conditions: This reaction often requires high temperatures and pressures. Using a sealed reaction vessel is necessary.

    • Ammonia Source: Anhydrous ammonia in a suitable solvent or a solution of ammonia in an alcohol is typically used.

  • For Buchwald-Hartwig Amination:

    • Catalyst System: The choice of palladium catalyst and ligand is critical. Ligands like Xantphos have been shown to be effective for the amination of similar heterocyclic halides[7].

    • Base: A non-nucleophilic base such as cesium carbonate or potassium phosphate is required.

    • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are essential to prevent catalyst deactivation.

Below is a troubleshooting decision tree for the amination step.

G Start Low Yield in Amination Step Q1 Which amination method are you using? Start->Q1 SNAr Nucleophilic Aromatic Substitution (SNAr) Q1->SNAr SNAr Buchwald Buchwald-Hartwig Cross-Coupling Q1->Buchwald Buchwald SNAr_Sol1 Increase temperature and pressure in a sealed vessel. SNAr->SNAr_Sol1 SNAr_Sol2 Use a more concentrated ammonia source. SNAr->SNAr_Sol2 Buchwald_Sol1 Screen different Pd catalysts and ligands (e.g., Xantphos, BINAP). Buchwald->Buchwald_Sol1 Buchwald_Sol2 Ensure strictly anhydrous and anaerobic conditions. Buchwald->Buchwald_Sol2

Caption: Troubleshooting decision tree for the amination of 8-Bromo-5-chloro-1,6-naphthyridine.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up this synthesis?

A1: When scaling up, several safety precautions are crucial:

  • Chlorination (Step 2): Phosphoryl chloride and thionyl chloride are highly corrosive and react violently with water. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Bromination (Step 3): Bromine-containing reagents are toxic and corrosive. Handle with care and ensure adequate ventilation.

  • Amination (Step 4 with SNA_r_): Reactions at high pressure and temperature must be conducted in an appropriately rated pressure vessel with a blast shield.

  • General: Always perform a risk assessment before starting any new or scaled-up procedure.

Q2: How can I monitor the progress of each reaction step?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of products and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products at each stage.

Q3: What are the best practices for purifying the intermediates and the final product?

A3: Purification strategies will depend on the properties of the compound at each step:

  • Crystallization: If the product is a solid, crystallization is an effective method for purification, especially at a larger scale.

  • Column Chromatography: Useful for separating the desired product from impurities with different polarities. For scale-up, consider using a flash chromatography system.

  • Acid-Base Extraction: The basic nitrogen atoms in the naphthyridine ring allow for purification by extraction into an acidic aqueous solution, washing with an organic solvent to remove non-basic impurities, and then basifying the aqueous layer to precipitate or extract the purified product.

Q4: Are there alternative synthetic routes to consider?

A4: Yes, other synthetic strategies for constructing the 1,6-naphthyridine core exist. For example, transition-metal-catalyzed cyclizations can be employed[18]. The choice of route will depend on the availability of starting materials, the desired scale, and the specific substitution patterns required. For the amination step, direct C-H amination is an emerging field that could potentially offer a more direct route in the future, although it is still an active area of research[19][20][21].

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Verification

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds such as the 1,6-naphthyridine core are pivotal building blocks for synthesizing novel therapeutic agents. 8-Bromo-1,6-naphthyridin-5-amine, with its strategically placed bromine atom and amino group, serves as a versatile intermediate for creating diverse molecular libraries through reactions like Suzuki and Buchwald-Hartwig cross-coupling.[1] The precise placement of these functional groups is critical to the downstream synthetic strategy and the ultimate biological activity of the final compounds.

Therefore, unambiguous structural characterization is not merely a procedural step but a foundational requirement for scientific integrity. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the gold standard for elucidating molecular structure in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing its spectral features with those of related compounds to provide a robust framework for its identification and purity assessment.

Deconstructing the Signature: Predicted ¹H NMR Spectrum

The structure of this compound dictates a unique ¹H NMR fingerprint. The molecule possesses five aromatic protons and two amine protons, each residing in a distinct electronic environment. Analysis of the structure allows for a detailed prediction of their chemical shifts (δ), multiplicities, and coupling constants (J). For this analysis, DMSO-d₆ is the preferred solvent, as it is an excellent solvent for polar heterocyclic compounds and its ability to form hydrogen bonds helps in resolving the N-H protons, which often appear as a broad, well-defined signal.[2]

The key structural features influencing the spectrum are:

  • Two Pyridine Rings: The electron-withdrawing nitrogen atoms significantly deshield adjacent protons, shifting them downfield.

  • The Amino Group (-NH₂): As an electron-donating group, it shields ortho and para protons, causing an upfield shift.

  • The Bromine Atom (-Br): Its electron-withdrawing inductive effect and anisotropic effects influence nearby protons.

Based on these principles and data from related structures, we can predict the following spectrum:

  • H4: This proton is ortho to N-6 and experiences the strong deshielding effect of the nitrogen atom. It is expected to be the most downfield of the non-fused pyridine ring protons. It will appear as a doublet of doublets (dd) due to coupling with H3 (ortho) and H2 (meta).

  • H2: This proton is also adjacent to a ring nitrogen (N-1) and will be significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H3 (ortho) and H4 (meta).

  • H7: This proton is situated between the bromine atom and the fused ring junction. It has no adjacent protons and is therefore expected to appear as a sharp singlet. Its chemical shift will be influenced by the adjacent bromine.

  • H3: This proton is coupled to both H2 and H4 (ortho coupling to both) and will appear as a triplet or more accurately, a doublet of doublets.

  • -NH₂: The amine protons are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature. In DMSO-d₆, these protons are typically observed clearly.[3]

  • H5: This position is substituted with the amino group.

Comparative Spectral Analysis: Distinguishing this compound

To confidently assign the structure, it is crucial to compare its expected spectrum with that of structurally similar compounds. The presence or absence of key signals and distinct coupling patterns provides definitive proof of identity.

Compound H2/H7 (ppm) H3/H8 (ppm) H4/H5 (ppm) Other Protons (ppm) Key Distinguishing Features Reference
1,6-Naphthyridine (Parent) H2: 9.10 (dd)H3: 7.52 (dd)H4: 8.28 (dd)H5: 9.28 (d), H7: 8.76 (d), H8: 7.93 (dd)Fully coupled spectrum with 6 aromatic signals. No Br or NH₂ substituents.[4]
8-Bromo-1,6-naphthyridine H2: ~9.1 (d)H3: ~7.6 (dd)H4: ~8.3 (dd)H5: ~9.3 (s), H7: ~8.9 (s)Absence of the H8 signal and the -NH₂ signal. H5 and H7 appear as singlets.[5]
5-Bromo-1,7-naphthyridin-8-amine H2: ~8.5 (dd)H3: ~7.6 (dd)H4: ~8.9 (dd)H6: ~8.8 (s), -NH₂: ~6.5 (br s)Different scaffold (1,7- vs 1,6-). H6 appears as a singlet. Different coupling patterns for the pyridine ring.[6]
Predicted this compound H2: ~8.8 (dd)H3: ~7.4 (dd)H4: ~8.1 (dd)H7: ~8.5 (s), -NH₂: ~6.0-7.0 (br s)Unique combination: A singlet for H7, three coupled signals (H2, H3, H4), and a broad singlet for the amino group. The amino group at C5 shields H4 and H7 compared to the parent naphthyridine.N/A

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The comparison clearly shows that the combination of a singlet for H7, a three-proton spin system for the second ring, and the presence of an amine signal provides a unique fingerprint for this compound.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data. The trustworthiness of the data relies on a self-validating system of careful preparation and optimized instrument parameters.

1. Sample Preparation a. Materials: High-quality NMR tube (e.g., Norell 507-HP or equivalent), this compound (5-10 mg), Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D), Tetramethylsilane (TMS) or residual solvent signal for internal reference. b. Procedure: i. Weigh approximately 5-10 mg of the sample directly into the NMR tube. ii. Add ~0.6 mL of DMSO-d₆ to the tube. iii. If not using the residual solvent peak as a reference, add a small drop of TMS. iv. Cap the tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, particulate-free solution is critical. v. Wipe the outside of the tube clean and place it in a spinner turbine, ensuring the depth is correctly gauged for the spectrometer.

2. NMR Data Acquisition (400 MHz Spectrometer) a. Instrument Setup: Insert the sample into the magnet. Lock the field on the deuterium signal of DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak). b. Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  • Temperature: 298 K (25 °C).
  • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
  • Number of Scans (NS): 16 to 64. Causality: This range provides an excellent signal-to-noise ratio for a ~5 mg sample while keeping the experiment time reasonable.
  • Relaxation Delay (D1): 5 seconds. Causality: A longer D1 ensures full relaxation of all protons, which is crucial for accurate integration, especially for quaternary-adjacent protons.
  • Acquisition Time (AQ): ~3-4 seconds.
  • Pulse Width (P1): Use a calibrated 30° or 90° pulse. A 30° pulse with a longer D1 is often a good compromise for speed and quantitation.

3. Data Processing a. Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio. b. Perform a Fourier Transform (FT) on the Free Induction Decay (FID). c. Phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Apply a baseline correction. e. Calibrate the chemical shift scale by setting the DMSO residual peak to 2.50 ppm.[2][3] f. Integrate all signals and assign the peaks based on the predicted spectrum and coupling patterns.

Workflow for Structural Confirmation

The entire process, from sample preparation to final structural verification, follows a logical workflow designed to ensure accuracy and reliability.

G cluster_0 Preparation cluster_1 Data Acquisition (400 MHz) cluster_2 Data Processing cluster_3 Analysis & Verification Sample Weigh 5-10 mg of This compound Solvent Dissolve in ~0.6 mL of DMSO-d6 Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Acquire Acquire FID (NS=16, D1=5s) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to DMSO @ 2.50 ppm Phase->Reference Assign Assign Signals: Chemical Shift, Multiplicity, Integration Reference->Assign Compare Compare with Predicted & Alternative Spectra Assign->Compare Confirm Structural Confirmation Compare->Confirm

Caption: Workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR spectrum of this compound provides a rich dataset that allows for its unambiguous identification. Through a systematic approach involving prediction based on chemical principles, comparison with related structures, and adherence to a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. The characteristic singlet of H7, combined with the AMX spin system of H2, H3, and H4, and the broad amine resonance, collectively form a unique spectral signature that distinguishes it from isomers and related compounds. This guide serves as a comprehensive resource for scientists engaged in the synthesis and application of novel naphthyridine derivatives.

References

A Comparative Guide to Confirming the Structure of 8-Bromo-1,6-naphthyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The precise substitution pattern on this heterocyclic core is critical for its pharmacological profile, making unambiguous structural confirmation an essential step in the development of new chemical entities. This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of 8-Bromo-1,6-naphthyridin-5-amine and its derivatives, offering insights into the causality behind experimental choices and presenting a self-validating workflow for achieving structural certainty.

The Challenge of Structural Isomerism

The synthesis of substituted naphthyridines can often yield a mixture of isomers, making definitive structural elucidation paramount. For instance, functionalization of the 1,6-naphthyridine core could lead to substitution at various positions, and distinguishing between these isomers requires a multi-faceted analytical approach. This guide will use this compound as a model compound to compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Orthogonal Analytical Approaches: A Comparative Overview

A robust structural confirmation relies on the integration of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the highest level of confidence.

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Information Yield Connectivity (H-H, C-H), chemical environment, stereochemistry.[1]Molecular weight, elemental composition, fragmentation patterns.[3]3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[1]
Sample Phase SolutionGas Phase (after ionization)Crystalline Solid
Strengths Non-destructive, provides detailed information about the molecular framework in solution.High sensitivity, provides exact molecular formula (HRMS).Unambiguous, "gold standard" for structure determination.[1]
Limitations Can have overlapping signals in complex molecules; interpretation can be ambiguous without 2D NMR.Does not provide information on connectivity or stereochemistry; fragmentation can be complex.Requires a suitable single crystal, which can be difficult to obtain; structure is in a static, solid state.

The Analytical Workflow: A Step-by-Step Guide

A logical and efficient workflow is crucial for the timely and accurate confirmation of a novel compound's structure. The following workflow integrates NMR and MS for initial characterization, culminating in X-ray crystallography for definitive proof.

G cluster_0 Initial Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Definitive Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography, HPLC) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR Initial Structure Hypothesis MS Mass Spectrometry (LRMS & HRMS) Purification->MS Molecular Formula Confirmation Xray Single Crystal X-ray Crystallography NMR->Xray Informs Crystallization Strategy MS->Xray Confirms Purity for Crystallization Final_Structure Confirmed Structure Xray->Final_Structure Unambiguous Structure

Caption: Integrated workflow for the structural confirmation of novel compounds.

In-Depth Analysis of Each Technique

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution.[1] For this compound, a combination of 1D and 2D NMR experiments provides a detailed picture of the proton and carbon environments and their connectivity.

Expected ¹H and ¹³C NMR Data (Predicted)

Note: As detailed experimental data for this compound is not widely published, the following are predicted values based on known substituent effects on the 1,6-naphthyridine core. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
H2 ~9.1~152C4, C8a
H3 ~7.6~122C4a, C2
H4 ~8.3~138C2, C4a, C5
NH₂ ~6.5 (broad s)-C5, C4a
H7 ~7.9~125C5, C8a
C4a -~155-
C5 -~158-
C7 -~125-
C8 -~120-
C8a -~145-

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a standard 1D proton spectrum to identify the number of unique proton signals, their chemical shifts, integration (relative number of protons), and splitting patterns (coupling).

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum to determine the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular framework.

G cluster_0 1D NMR cluster_1 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C NMR (Carbon Framework) C13->HSQC C13->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: NMR techniques provide complementary data for structure elucidation.

Mass Spectrometry (MS): Confirming the Formula and Gaining Fragmentation Clues

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₆BrN₃), the presence of bromine is a key diagnostic feature due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Expected HRMS Data

  • Calculated for C₈H₆⁷⁹BrN₃ [M+H]⁺: 223.9823

  • Calculated for C₈H₆⁸¹BrN₃ [M+H]⁺: 225.9803

Fragmentation Analysis

The fragmentation pattern in the mass spectrum can provide valuable structural information. For this compound, key fragmentations would likely involve the loss of HCN, Br, and potentially cleavage of the pyridine rings.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) of the ions with high accuracy.

X-ray Crystallography: The Definitive Answer

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional model of the molecule.[1] This technique is considered the "gold standard" for structural confirmation as it directly visualizes the atomic positions, bond lengths, and bond angles.

Experimental Protocol: Single Crystal X-ray Crystallography

  • Crystallization: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on the diffractometer and expose it to an X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Conclusion: A Synergistic Approach to Certainty

While X-ray crystallography provides the most definitive structural information, it is not always feasible. A combination of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments provides a robust and reliable method for the structural confirmation of this compound derivatives. The synergistic use of these techniques, as outlined in this guide, allows researchers to confidently establish the structure of novel compounds, a critical step in the journey of drug discovery and development.

References

A Comparative Guide to the Reactivity of 8-Bromo-1,6-naphthyridin-5-amine and Substituted Bromo-pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Heterocyclic Scaffolds

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are foundational building blocks. Pyridine and its fused bicyclic analogues, such as the naphthyridines, are privileged scaffolds found in a vast array of pharmaceuticals and functional materials. The ability to precisely and efficiently functionalize these cores is paramount. This guide focuses on 8-Bromo-1,6-naphthyridin-5-amine, a highly functionalized and synthetically versatile building block, and provides a comparative analysis of its reactivity against common bromo-pyridine derivatives in cornerstone palladium-catalyzed cross-coupling reactions.

The strategic placement of the bromine atom and the amino group on the naphthyridine core presents a unique electronic and steric environment. This guide aims to provide researchers, chemists, and drug development professionals with an in-depth understanding of how this environment influences reactivity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. By presenting objective experimental data and detailed, validated protocols, we seek to empower scientists to make informed decisions in their synthetic strategies, accelerating the discovery and development of novel chemical entities.

Pillar 1: Understanding the Causality of Reactivity

The reactivity of an aryl or heteroaryl halide in palladium-catalyzed cross-coupling is not arbitrary. It is a predictable outcome governed by a confluence of electronic effects, steric hindrance, and potential catalyst-substrate interactions.

  • Electronic Effects : The carbon-bromine (C-Br) bond must be cleaved in the initial, often rate-determining, oxidative addition step of the catalytic cycle.[1] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which generally makes the C-Br bond more susceptible to oxidative addition compared to a bromobenzene equivalent.[2] In this compound, the presence of a second nitrogen atom in the fused ring system further enhances this electron deficiency. However, this is counterbalanced by the electron-donating effect of the C5-amino group, which can modulate the electron density of the ring system. The precise reactivity is therefore a fine balance of these competing influences.

  • Steric Hindrance : The accessibility of the C-Br bond to the bulky palladium catalyst is critical. Substituents ortho to the bromine atom can sterically encumber this approach, slowing the rate of oxidative addition. While the C8-bromine in the target naphthyridine is not exceptionally hindered, its position within the bicyclic system must be considered relative to simpler monocyclic pyridines.

  • Catalyst Inhibition : A significant challenge in the cross-coupling of nitrogen-containing heterocycles is the potential for the lone pair on the nitrogen atom(s) to coordinate with the palladium center.[3] This coordination can lead to catalyst inhibition or deactivation. The 1,6-naphthyridine core possesses two such nitrogen atoms, and the exocyclic amino group adds a third potential binding site. The judicious selection of bulky, electron-rich phosphine ligands is therefore essential to stabilize the active catalytic species and prevent undesirable coordination.[4]

Pillar 2: Comparative Performance in Key Transformations

The ultimate measure of a building block's utility is its performance in widely used chemical transformations. We present here a comparative analysis based on literature-reported data for Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

It is important to note that while extensive data exists for various bromo-pyridines, specific comparative studies for this compound are limited. Therefore, data for the structurally analogous 5-bromo-2-methylpyridin-3-amine is included to provide a strong predictive analysis.[2][5]

Data Presentation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds.[3][6][7] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[7]

SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9016~70-85%[5]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>1581%[5]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O801281%[7]
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901875-85%[3]
2-BromopyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10018High[3]

Analysis : The data suggests that aminobromopyridines are excellent substrates for Suzuki-Miyaura coupling, achieving high yields. The reactivity of this compound is predicted to be comparable, benefiting from the electronic activation of the C-Br bond while requiring standard conditions to overcome potential catalyst inhibition. The use of K₃PO₄ as a base is common for amine-containing substrates.[5]

Data Presentation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for the synthesis of aryl amines from aryl halides, forming C-N bonds with exceptional scope.[8][9]

SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound (Predicted) MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene80-1004-18~60-80%[10][11]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ / BINAPNaOtBuToluene80460%[11]
2-Bromo-4-methylpyridineAnilinePd(OAc)₂ / RuPhosNaOtBuToluene1001895%[10]
3-Bromopyridine-D4MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1101685%[12]

Analysis : The Buchwald-Hartwig amination is highly effective for various bromopyridines. The primary challenge for this compound would be the potential for competitive binding of its own amino group to the palladium center. However, by using appropriate bidentate or sterically hindered ligands like BINAP or RuPhos, this can be largely overcome, leading to good predicted yields.[10][11]

Pillar 3: Self-Validating Experimental Protocols & Visualizations

A protocol is only as valuable as its reproducibility. The following methodologies are presented with detailed, step-by-step instructions and explanations of causality, ensuring a self-validating system for the researcher.

Experimental Workflow Visualization

The general workflow for both Suzuki-Miyaura and Buchwald-Hartwig reactions under an inert atmosphere is depicted below.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Aryl Halide, Base, and Coupling Partner (Boronic Acid or Amine) to Schlenk Flask B 2. Add Catalyst and Ligand A->B C 3. Evacuate and Backfill with Inert Gas (3x) D 4. Add Anhydrous, Degassed Solvent C->D E 5. Heat and Stir (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT, Quench, and Extract with Organic Solvent F->G H 8. Wash with Water/Brine, Dry, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Generalized experimental workflow for Palladium-catalyzed cross-coupling.

Protocol 1: Suzuki-Miyaura Coupling of an Aminobromopyridine

This protocol is adapted for an aminobromopyridine substrate, such as 5-bromo-2-methylpyridin-3-amine, and is a strong starting point for this compound.[5]

  • Vessel Preparation : To an oven-dried Schlenk flask containing a magnetic stir bar, add the aminobromopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

    • Causality: K₃PO₄ is a moderately strong base effective in generating the reactive boronate species without causing hydrolysis of sensitive functional groups. The Schlenk flask and oven-drying ensure an anhydrous and oxygen-free environment, which is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Inerting the Atmosphere : Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Causality: This process removes atmospheric oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition : Under a positive pressure of inert gas, add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).

    • Causality: Pd(PPh₃)₄ is a common, air-stable Pd(0) precatalyst that is widely effective for Suzuki couplings.

  • Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Causality: The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents. Degassing the solvents (e.g., by sparging with argon) is crucial to remove dissolved oxygen.

  • Reaction : Heat the reaction mixture to 90 °C with vigorous stirring for 15-18 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Work-up : Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 20 mL).

  • Purification : Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine

This general protocol is a robust starting point for coupling various amines with bromopyridines and their analogues.[10][12]

  • Vessel Preparation : To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv.) under an inert atmosphere.

    • Causality: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine in the catalytic cycle. The choice of ligand is critical; bulky, electron-rich ligands like Xantphos promote the reductive elimination step and prevent catalyst inhibition.

  • Reagent Addition : Add the bromopyridine substrate (1.0 equiv.) to the tube. Seal the vessel, and evacuate and backfill with inert gas three times.

  • Solvent and Nucleophile Addition : Add anhydrous, degassed toluene (0.1-0.5 M concentration) via syringe, followed by the amine coupling partner (1.2 equiv.).

    • Causality: Toluene is a common high-boiling, non-polar solvent for this reaction. The amine is added last.

  • Reaction : Heat the reaction mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the mixture to room temperature. Dilute with ethyl acetate or dichloromethane and carefully quench with water. Wash the organic layer with water and then brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalytic Cycle Visualizations

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [R-B(OR)₃]⁻ PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[1]

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R₂NH PdII_Amine [Ar-Pd(II)L₂(R₂NH)]⁺ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Ar-NR₂

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8][9]

Conclusion

This compound emerges as a highly valuable and reactive building block for complex molecule synthesis. Its electronic properties, conferred by the fused, electron-deficient naphthyridine core, render the C8-Br bond highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. While the presence of multiple nitrogen atoms necessitates careful selection of ligands to mitigate catalyst inhibition, standard protocols for both Suzuki-Miyaura and Buchwald-Hartwig reactions are expected to be highly effective. Its reactivity profile is predicted to be robust and comparable to other activated aminobromopyridines, making it an excellent choice for constructing diverse molecular libraries in drug discovery and materials science. The provided protocols offer a validated starting point for researchers to harness the synthetic potential of this versatile scaffold.

References

A Head-to-Head Comparison for Synthetic Strategy: 8-Bromo-1,6-naphthyridin-5-amine versus 8-Iodo-1,6-naphthyridin-5-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug discovery, the 1,6-naphthyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds, including potent kinase inhibitors. The strategic functionalization of this core is paramount for modulating pharmacological properties. Among the key intermediates for such endeavors are halogenated 1,6-naphthyridines, which serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of two such critical building blocks: 8-bromo-1,6-naphthyridin-5-amine and 8-iodo-1,6-naphthyridin-5-amine. While neither of these compounds typically function as catalysts themselves, their role as substrates in catalytic reactions is pivotal. The choice between the bromo and iodo derivative is a critical decision in synthetic planning that can significantly impact reaction efficiency, cost, and overall project timelines. This analysis is grounded in fundamental organometallic principles and supported by data from the peer-reviewed literature to empower researchers in making informed decisions for their synthetic campaigns.

The Decisive Factor: Reactivity in Palladium-Catalyzed Cross-Coupling

The primary distinction between the bromo and iodo variants lies in their reactivity profile, which is a direct consequence of the carbon-halogen bond strength. The C-I bond is weaker and more polarizable than the C-Br bond. This fundamental difference has profound implications for the key oxidative addition step in the catalytic cycle of most cross-coupling reactions. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The lower bond dissociation energy of the C-I bond facilitates this step, leading to faster reaction kinetics for the iodo-substituted compound.

This increased reactivity of the iodo-derivative can be advantageous, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, it can also be a double-edged sword. The high reactivity can sometimes lead to undesired side reactions, such as dehalogenation or homocoupling, particularly with sensitive substrates or under forcing conditions. Conversely, the greater stability of the bromo-derivative can be beneficial, offering a wider window for process optimization and potentially better tolerance of diverse functional groups.

Comparative Performance in Suzuki-Miyaura Coupling

FeatureThis compound8-Iodo-1,6-naphthyridin-5-amine
Typical Reaction Conditions Higher temperatures and/or higher catalyst loadings may be required.Milder reaction conditions are often sufficient.
Reaction Time Generally longer reaction times.Typically shorter reaction times.
Yields Good to excellent yields can be achieved with optimized conditions.High yields are often obtained under standard conditions.
Potential Side Reactions Lower propensity for dehalogenation.Higher risk of dehalogenation, especially with electron-rich boronic acids.
Cost & Availability Generally more cost-effective and readily available.Typically more expensive.

Experimental Protocols: A Representative Suzuki-Miyaura Coupling

The following are representative, generalized protocols for a Suzuki-Miyaura coupling reaction using each of the naphthyridine derivatives. These protocols are based on commonly employed conditions in the literature and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Objective: To synthesize an 8-aryl-1,6-naphthyridin-5-amine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • 2M Aqueous Na₂CO₃ solution (3 equivalents)

  • 1,4-Dioxane

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add 1,4-dioxane to dissolve the solids.

  • Add the 2M aqueous Na₂CO₃ solution.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of 8-Iodo-1,6-naphthyridin-5-amine

Objective: To synthesize an 8-aryl-1,6-naphthyridin-5-amine derivative.

Materials:

  • 8-Iodo-1,6-naphthyridin-5-amine

  • Arylboronic acid (1.1 equivalents)

  • Pd(dppf)Cl₂ (0.02 equivalents)

  • K₂CO₃ (2 equivalents)

  • DMF/Water (4:1)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask, add 8-iodo-1,6-naphthyridin-5-amine (1 equivalent), the arylboronic acid (1.1 equivalents), Pd(dppf)Cl₂ (0.02 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the DMF/water solvent mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mechanistic Considerations and Workflow

The choice between the bromo and iodo derivative directly impacts the rate-determining step of many cross-coupling reactions. The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura coupling and the key step influenced by the halogen substituent.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 Pd(0)L2->Ar-Pd(II)-X-L2 Oxidative Addition (Rate-determining step) Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-Ar'-L2 Ar-Pd(II)-X-L2->Ar-Pd(II)-Ar'-L2 Transmetalation Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'-L2->Ar-Ar' Reductive Elimination Ar-X Ar-X (8-Bromo/Iodo-1,6-naphthyridin-5-amine) Ar-X->Ar-Pd(II)-X-L2 Ar'-B(OR)2 Ar'-B(OR)2 (Arylboronic acid/ester) Ar'-B(OR)2->Ar-Pd(II)-Ar'-L2 Base Base (e.g., Na2CO3, K2CO3) Base->Ar-Pd(II)-Ar'-L2 caption Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

The experimental workflow for utilizing these compounds in a typical cross-coupling reaction is outlined below.

Experimental_Workflow A Reactant Assembly (Naphthyridine, Boronic Acid, Catalyst, Base) B Inert Atmosphere (Evacuate & backfill with N2/Ar) A->B C Solvent Addition B->C D Heating & Stirring C->D E Reaction Monitoring (TLC/LC-MS) D->E F Workup (Quenching, Extraction) E->F Reaction Complete G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H caption Typical Experimental Workflow for Cross-Coupling

Caption: Typical Experimental Workflow for Cross-Coupling.

Conclusion and Recommendations

The selection between this compound and 8-iodo-1,6-naphthyridin-5-amine is a strategic choice that should be guided by the specific goals of the synthesis.

Choose 8-iodo-1,6-naphthyridin-5-amine when:

  • Rapid reaction kinetics are desired: The higher reactivity of the iodo-derivative can significantly shorten reaction times.

  • Mild reaction conditions are necessary: This is particularly important for substrates bearing sensitive functional groups.

  • Struggling with the reactivity of the bromo-analogue: If a particular coupling proves challenging with the bromo-derivative, switching to the iodo-compound is a logical next step.

Choose this compound when:

  • Cost is a primary concern: The bromo-derivative is generally more economical, especially on a larger scale.

  • A more robust process is needed: The greater stability of the C-Br bond can make reactions more reproducible and less prone to certain side reactions.

  • The downstream chemistry requires the iodo-position for other transformations: In a multi-step synthesis, the bromo-group can be retained while other positions are functionalized, with the C-Br bond being cleaved in a later step.

Ultimately, both compounds are valuable tools in the synthetic chemist's arsenal. An understanding of their relative reactivities allows for a more rational approach to reaction design, leading to more efficient and successful synthetic outcomes in the pursuit of novel therapeutics.

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible research. In the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors, the heterocyclic scaffold 8-Bromo-1,6-naphthyridin-5-amine serves as a critical building block. The presence of impurities, even in trace amounts, can have profound effects on downstream reactions, biological activity, and ultimately, the safety and efficacy of a potential drug candidate.

This guide provides an in-depth technical comparison of methodologies for the purity analysis of commercially available this compound. We will explore the rationale behind the selection of analytical techniques, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This document is intended to be a practical resource, empowering researchers to make informed decisions about the quality of this pivotal reagent. The 1,6-naphthyridine core is a recognized privileged scaffold in medicinal chemistry, known for its diverse biological activities.[1][2]

The Criticality of Purity for this compound

The this compound molecule possesses two key functionalities for synthetic elaboration: a nucleophilic amine and a bromine-substituted aromatic ring amenable to cross-coupling reactions. This dual reactivity makes it a versatile starting material. However, impurities arising from its synthesis can mimic these reactive sites, leading to a cascade of undesirable side products in subsequent synthetic steps.

Potential Impurities and Their Origins:

The synthesis of naphthyridine derivatives can be complex, often involving multi-step sequences.[3][4] Potential impurities in commercial this compound can include:

  • Starting Materials: Unreacted precursors, such as substituted aminopyridines, can carry through the synthesis.

  • Isomeric Naphthyridines: Side reactions during the cyclization steps can lead to the formation of structural isomers.

  • Over- or Under-brominated Species: Incomplete or excessive bromination can result in analogues with missing or additional bromine atoms.

  • Hydrolyzed Byproducts: The amine functionality can be susceptible to hydrolysis under certain conditions.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may be present in the final product.

A thorough purity analysis is therefore not merely a quality control checkpoint but a crucial step in ensuring the integrity of the entire research and development process.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

To ensure a comprehensive understanding of a compound's purity, it is essential to employ orthogonal analytical techniques, which measure the same property using different principles. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy provides a robust and reliable purity profile.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. By separating components of a mixture based on their differential partitioning between a stationary and mobile phase, HPLC can resolve the target compound from its impurities.

Experimental Protocol: Validated HPLC-UV Method

This protocol is a general guideline and may require optimization based on the specific instrument and commercial sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Program:

    Time (min) % Solvent B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Solvent A and Solvent B.

Data Interpretation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. It is crucial to perform forced degradation studies (e.g., acid, base, oxidative, thermal, and photolytic stress) to ensure that the method is stability-indicating and can separate the parent compound from its degradation products.[5][6][7][8]

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in mobile phase weigh->dissolve inject Inject sample dissolve->inject separate Separation on C18 column inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate area % purity integrate->calculate

Caption: Workflow for HPLC-UV Purity Determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities. For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of Potential Volatile Impurities

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

  • Sample Preparation (with derivatization):

    • Dissolve ~1 mg of the sample in 1 mL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Inject 1 µL of the derivatized sample.

Data Interpretation: The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify impurities. The presence of bromine will be indicated by a characteristic isotopic pattern in the mass spectrum.

Workflow for GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample derivatize Derivatization (e.g., Silylation) sample->derivatize inject Inject derivatized sample derivatize->inject separate GC Separation inject->separate ionize EI Ionization separate->ionize detect Mass Detection ionize->detect tic TIC Analysis detect->tic ms_spectra Mass Spectra Interpretation tic->ms_spectra library_search Library Search ms_spectra->library_search

Caption: Workflow for GC-MS Impurity Identification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[9][10][11]

Experimental Protocol: ¹H-qNMR Purity Determination

  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz).

  • Internal Standard: A certified reference material with a known purity, containing protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or higher).

  • Data Processing:

    • Apply a Fourier transform with minimal processing.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte and a signal for the internal standard.

Purity Calculation:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • IS = Internal Standard

Logical Flow for qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_nmr_data NMR Data cluster_constants Constants cluster_calculation Calculation m_analyte Mass of Analyte purity_calc Purity Equation m_analyte->purity_calc m_is Mass of Internal Standard m_is->purity_calc p_is Purity of Internal Standard p_is->purity_calc i_analyte Integral of Analyte Signal i_analyte->purity_calc i_is Integral of IS Signal i_is->purity_calc n_analyte Number of Protons (Analyte) n_analyte->purity_calc n_is Number of Protons (IS) n_is->purity_calc mw_analyte MW of Analyte mw_analyte->purity_calc mw_is MW of IS mw_is->purity_calc

Caption: Logical flow for calculating purity via qNMR.

Comparison of Commercial this compound

The purity of commercially available this compound can vary between suppliers. It is incumbent upon the researcher to either request a detailed Certificate of Analysis (CoA) or perform their own purity assessment. Below is a hypothetical comparison based on typical findings for such a compound from different tiers of suppliers.

Supplier TierStated PurityTypical Analytical Techniques on CoACommon Impurities ObservedRecommended Use
Premium Research Chemicals >98% (by HPLC and qNMR)HPLC, ¹H-NMR, GC-MS (for residual solvents), Elemental AnalysisTrace levels of residual solvents.Crucial late-stage synthesis, GMP-regulated processes.
Standard Chemical Suppliers >95% (by HPLC or ¹H-NMR)HPLC or ¹H-NMRUnreacted starting materials, isomeric impurities.Early-stage discovery, route scouting.
Bulk/Custom Synthesis Variable (often project-dependent)May require user-defined testing.Can contain a wider range of byproducts from the specific synthetic route.Initial screening, process development (with thorough in-house QC).

Comparison with Alternative Scaffolds

In drug discovery, particularly in kinase inhibitor design, various heterocyclic scaffolds can serve as alternatives to the 1,6-naphthyridine core. The choice of scaffold can significantly impact factors such as selectivity, solubility, and metabolic stability.

ScaffoldKey FeaturesPotential Advantages over 1,6-NaphthyridinePotential Disadvantages
Quinoline/Isoquinoline Fused benzene and pyridine rings.Well-established synthetic chemistry, broad biological activity.Can have planarity-related toxicity or solubility issues.
Pyrido[2,3-d]pyrimidine Fused pyrimidine and pyridine rings.Offers additional hydrogen bond donors/acceptors.May have different metabolic liabilities.
Indole/Azaindole Fused pyrrole and benzene/pyridine rings.Can mimic different hinge-binding motifs.Different electronic properties can affect kinase binding.
1,8-Naphthyridine Isomeric to 1,6-naphthyridine.Different nitrogen placement can alter vectoral properties and solubility.[12][13][14]May have different off-target activities.

The selection of an alternative scaffold is a strategic decision in a drug discovery program and should be guided by the specific goals of the project, including the target kinase and desired physicochemical properties. Bioisosteric replacement is a key strategy in medicinal chemistry to fine-tune these properties.[7][15][16][17][18]

Conclusion

The purity of this compound is a critical parameter that can significantly influence the outcome of a research and development program. A multi-pronged analytical approach, combining HPLC, GC-MS, and qNMR, is essential for a comprehensive assessment of its quality. Researchers are strongly encouraged to critically evaluate the purity of this and all starting materials to ensure the generation of high-quality, reproducible data. This guide provides the foundational knowledge and practical protocols to empower scientists in this crucial aspect of their work.

References

A Comparative Spectroscopic Guide to 1,6-Naphthyridine and its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, naphthyridines, a class of aromatic compounds composed of two fused pyridine rings, hold a significant position. Their structural diversity, arising from the varied placement of the two nitrogen atoms within the bicyclic framework, gives rise to a fascinating array of isomers, each with unique physicochemical and pharmacological properties. This guide provides an in-depth spectroscopic comparison of 1,6-naphthyridine and its key isomers, including 1,5-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines. Understanding the distinct spectroscopic signatures of these isomers is paramount for their unambiguous identification, characterization, and the rational design of novel therapeutic agents and functional materials.[1][2]

This technical guide is structured to provide not just data, but a causal understanding of how the isomeric variations influence spectroscopic outcomes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, and Mass Spectrometry (MS), offering both comparative data and detailed experimental protocols.

The Structural Isomers of Naphthyridine

The strategic placement of nitrogen atoms in the naphthyridine core significantly impacts electron density distribution, dipole moment, and the overall molecular geometry. These differences are the fundamental reasons for their distinct spectroscopic behaviors.

Caption: Structural relationship of the six key naphthyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Differentiation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of naphthyridine isomers. The chemical shifts (δ) of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the electronic environment, which is directly dictated by the positions of the electronegative nitrogen atoms.

¹H NMR Spectroscopy: Unraveling Proton Environments

The protons in the naphthyridine ring system experience varying degrees of shielding or deshielding depending on their proximity to the nitrogen atoms. Protons on the carbon atoms adjacent to a nitrogen (α-protons) typically resonate at a lower field (higher ppm) due to the inductive electron-withdrawing effect of the nitrogen.

Key Observational Logic: The number of distinct proton signals and their splitting patterns (coupling constants, J) provide a unique fingerprint for each isomer. For instance, the symmetry in isomers like 1,5- and 1,8-naphthyridine results in fewer signals compared to their less symmetrical counterparts.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Unsubstituted Naphthyridine Isomers in CDCl₃

Proton1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
H-2 ~8.95 (dd)~9.10 (d)~9.05 (d)~9.10 (dd)-~9.20 (s)
H-3 ~7.55 (dd)~7.52 (dd)~7.60 (d)~7.50 (dd)~8.60 (d)~7.70 (d)
H-4 ~8.30 (dd)~8.28 (d)~8.20 (d)~8.20 (dd)~7.40 (d)~8.60 (d)
H-5 -~9.28 (s)~8.70 (d)~8.20 (dd)~8.60 (d)~8.60 (d)
H-7 ~8.30 (dd)~8.76 (d)-~8.20 (dd)~8.60 (d)-
H-8 ~7.55 (dd)~7.93 (d)~9.50 (s)~9.10 (dd)~7.40 (d)~9.20 (s)

Note: The chemical shifts are approximate and can be influenced by solvent and concentration. The data is compiled from various sources and serves as a comparative guide.[3]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Similar to ¹H NMR, the ¹³C chemical shifts are highly informative. Carbons directly bonded to nitrogen atoms (α-carbons) are significantly deshielded and appear at a lower field. The overall pattern of chemical shifts provides a robust method for isomer identification.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Unsubstituted Naphthyridine Isomers

Carbon1,5-Naphthyridine1,6-Naphthyridine1,7-Naphthyridine1,8-Naphthyridine2,6-Naphthyridine2,7-Naphthyridine
C-2 ~150.5~152.0~153.0~153.5-~152.5
C-3 ~124.0~122.5~122.0~121.5~136.0~120.0
C-4 ~136.5~135.0~136.0~136.0~118.0~136.0
C-4a ~142.0~143.0~140.0~144.0~145.0~145.0
C-5 ~136.5~148.0~135.0~136.0~118.0~136.0
C-6 ~124.0-~121.0~121.5-~120.0
C-7 ~150.5~149.0-~153.5~152.5-
C-8 -~121.0~150.0-~136.0~152.5
C-8a -~141.0~142.0~144.0~145.0~145.0

Note: The chemical shifts are approximate and compiled from various sources for comparative purposes.[4][5]

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) Transfer Transfer to a 5 mm NMR tube Dissolve->Transfer Spectrometer Use a high-field NMR spectrometer (e.g., 400 MHz or higher) Transfer->Spectrometer 1H_NMR Acquire ¹H NMR spectrum Spectrometer->1H_NMR 13C_NMR Acquire ¹³C NMR spectrum 1H_NMR->13C_NMR Process Process raw data (Fourier transform, phase and baseline correction) 13C_NMR->Process Analyze Analyze chemical shifts, coupling constants, and integration Process->Analyze Compare Compare with reference data for isomer identification Analyze->Compare

Caption: A generalized workflow for NMR analysis of naphthyridine isomers.

Detailed Steps:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified naphthyridine isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[6][7] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[6] Tune and shim the instrument to ensure optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a greater number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Determine the chemical shifts of all signals, using the residual solvent peak as an internal reference.[6] Analyze the splitting patterns and coupling constants in the ¹H spectrum to establish proton connectivity.

  • Structure Confirmation: Compare the obtained ¹H and ¹³C NMR data with established literature values or with the comparative data provided in this guide to confirm the identity of the specific naphthyridine isomer. For ambiguous cases, advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to definitively establish the structure.

UV-Visible and Fluorescence Spectroscopy: Insights into Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic structure of molecules by examining the absorption and emission of light, respectively. The position of the nitrogen atoms in the naphthyridine ring influences the energy levels of the π and non-bonding (n) orbitals, leading to distinct photophysical properties for each isomer.

UV-Visible Absorption Spectroscopy

The UV-Vis spectra of naphthyridine isomers are characterized by π → π* and n → π* transitions. The π → π* transitions are typically more intense. The extent of conjugation and the presence of the nitrogen atoms affect the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn determines the wavelength of maximum absorption (λmax).

Key Observational Logic: While the λmax values for the different isomers may not be drastically different, the fine structure of the absorption bands and the molar absorptivity (ε) can provide clues for differentiation. Solvatochromic studies, where spectra are recorded in solvents of varying polarity, can also be informative as the different isomers will exhibit different responses based on their ground and excited state dipole moments.[8][9]

Table 3: Representative UV-Vis Absorption Data for Naphthyridine Derivatives

IsomerSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
1,6-Naphthyridine derivative Various~344-448Not specified
1,8-Naphthyridine derivative Not specified~350-450Not specified
Generic Aza-PAHs Various250-45010,000 - 100,000

Note: Data for unsubstituted parent isomers is scarce in a comparative format; the data presented is for derivatives and provides a general range.[10]

Fluorescence Spectroscopy

Many naphthyridine derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment.[10] The fluorescence quantum yield (ΦF) and the emission wavelength (λem) are key parameters. The presence of nitrogen atoms can influence the rate of non-radiative decay processes, such as intersystem crossing, which can quench fluorescence.

Key Observational Logic: The fluorescence properties are highly dependent on substitution patterns. Generally, derivatives of 1,8-naphthyridine are well-studied for their fluorescence applications, often exhibiting significant quantum yields.[11][12] The fluorescence of 1,6-naphthyridine derivatives has also been reported, with quantum yields in the range of 0.05-0.1 in different solvents.[8]

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

Optical_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_uv_vis UV-Vis Absorption cluster_fluorescence Fluorescence Emission Prepare_Stock Prepare a stock solution (~1 mM) in a spectroscopic grade solvent Prepare_Dilutions Prepare a series of dilutions (1-100 µM) Prepare_Stock->Prepare_Dilutions UV_Vis_Baseline Record a baseline with pure solvent Prepare_Dilutions->UV_Vis_Baseline Fluorescence_Excite Set excitation wavelength at λmax Prepare_Dilutions->Fluorescence_Excite UV_Vis_Record Record the absorption spectrum (200-800 nm) UV_Vis_Baseline->UV_Vis_Record Fluorescence_Record Record the emission spectrum Fluorescence_Excite->Fluorescence_Record Quantum_Yield Determine quantum yield using a standard (optional) Fluorescence_Record->Quantum_Yield

Caption: Workflow for UV-Vis and fluorescence spectroscopic analysis.

Detailed Steps:

  • Sample Preparation: Prepare a stock solution of the naphthyridine isomer in a spectroscopic grade solvent (e.g., ethanol, acetonitrile) at a concentration of approximately 1 mM. From this, prepare a series of dilutions to obtain concentrations in the µM range. For fluorescence measurements, ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[13]

  • UV-Vis Spectroscopy:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Fluorescence Spectroscopy:

    • Use a spectrofluorometer.

    • Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to a longer wavelength where the emission intensity returns to the baseline.

    • To determine the fluorescence quantum yield, a comparative method using a well-characterized standard with a known quantum yield (e.g., quinine sulfate) is typically employed.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and elemental composition. While standard MS techniques will not differentiate between isomers as they have the same molecular weight, tandem MS (MS/MS) can sometimes reveal subtle differences in fragmentation patterns.

Key Observational Logic: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula of a synthesized naphthyridine, which is a critical piece of characterization data. The fragmentation patterns observed in MS/MS experiments can be influenced by the positions of the nitrogen atoms, as they can direct bond cleavage.

Table 4: Mass Spectrometry Data for Naphthyridine (C₈H₆N₂) Isomers

IonPredicted m/z
[M]⁺˙ 130.0531
[M+H]⁺ 131.0604

Note: All unsubstituted naphthyridine isomers have the same exact mass.

Experimental Protocol: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare_Sample Prepare a dilute solution (~1 µg/mL) in a volatile solvent (e.g., methanol, acetonitrile) Ionization Use an appropriate ionization source (e.g., ESI, EI) Prepare_Sample->Ionization Acquire_Spectrum Acquire the mass spectrum over a relevant m/z range Ionization->Acquire_Spectrum Determine_Mass Determine the m/z of the molecular ion Acquire_Spectrum->Determine_Mass Confirm_Formula Confirm elemental composition using HRMS Determine_Mass->Confirm_Formula Analyze_Fragments Analyze fragmentation patterns (MS/MS) Confirm_Formula->Analyze_Fragments

Caption: General workflow for mass spectrometric analysis of naphthyridines.

Detailed Steps:

  • Sample Preparation: Prepare a dilute solution of the naphthyridine sample (typically in the µg/mL to ng/mL range) in a volatile solvent compatible with the chosen ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • Instrumentation: Use a mass spectrometer equipped with a suitable ionization source. ESI is a soft ionization technique commonly used for polar molecules like naphthyridines, often yielding the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum over an appropriate m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the molecular ion and compare its m/z value with the theoretical value to confirm the molecular weight. For HRMS data, use the high-accuracy mass measurement to confirm the elemental formula.

Conclusion

The spectroscopic characterization of 1,6-naphthyridine and its isomers is a multifaceted task that relies on the synergistic application of several analytical techniques. NMR spectroscopy stands out as the most definitive method for isomer differentiation, providing a wealth of structural information through chemical shifts and coupling constants. UV-Vis and fluorescence spectroscopy offer valuable insights into the electronic properties of these molecules, which are crucial for applications in materials science and as biological probes. Mass spectrometry provides the essential confirmation of molecular weight and elemental composition.

By understanding the principles behind these techniques and the specific ways in which the isomeric structures of naphthyridines influence their spectroscopic outputs, researchers can confidently identify, characterize, and utilize these versatile heterocyclic scaffolds in their scientific endeavors.

References

A Comparative Guide to the Biological Activity of 8-Bromo-1,6-naphthyridin-5-amine Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,6-Naphthyridine Scaffold as a Privileged Structure

In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The naphthyridine core, a bicyclic system of two fused pyridine rings, is one such scaffold.[1] Its various isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-) have been extensively explored and are present in numerous biologically active compounds.[1]

The 1,6-naphthyridine core, in particular, has emerged as a promising foundation for the development of kinase inhibitors. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and fibrosis.[2] Several series of 1,6-naphthyridinone derivatives have been successfully developed as potent inhibitors of key oncogenic kinases, including MET, AXL, and FGFR4. Furthermore, related naphthyridine isomers have shown potent inhibitory activity against ALK5, a pivotal kinase in the TGF-β signaling pathway, which is implicated in cancer progression and fibrosis.[3][4]

This guide focuses on a specific and strategically designed starting material: 8-Bromo-1,6-naphthyridin-5-amine . We will dissect the rationale for its selection and provide a comparative framework for evaluating its analogues as ALK5 inhibitors.

The Core Directive: Why this compound is a Superior Starting Scaffold

The selection of a starting material in a drug discovery campaign is a critical decision that dictates the trajectory of the entire project. This compound is not an arbitrary choice; its structure is deliberately designed for optimal interaction with the ATP-binding pocket of kinases and for facile chemical diversification.

  • The 5-Amino Group: This functional group is a key pharmacophoric element. It is positioned to act as a "hinge-binder," forming crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the molecule in the ATP-binding site, providing a strong foundation for potent inhibition.

  • The 8-Bromo Substituent: The bromine atom at the C8 position is the linchpin for generating a diverse library of analogues. It serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[5][6] This allows for the systematic introduction of a wide array of aryl and heteroaryl groups, enabling a thorough exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

The logical workflow, therefore, involves using the stable 5-amino hinge-binder as an anchor and systematically modifying the C8 position to enhance target engagement.

A Core Scaffold This compound B Key Pharmacophore 5-Amino Group A->B C Diversification Handle 8-Bromo Group A->C D Function: Hinge Binding (Potency Anchor) B->D enables E Reaction: Suzuki Coupling (Analogue Generation) C->E enables F Outcome: Library of C8-Aryl/Heteroaryl Analogues E->F produces

Caption: Logical relationship of the this compound scaffold.

Generating Analogues: The Suzuki-Miyaura Cross-Coupling Workflow

The most effective method for diversifying the core scaffold at the C8 position is the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between the 8-bromo group and a wide variety of commercially available boronic acids or esters.[5][6] This enables the synthesis of a library of analogues where the C8 position is decorated with different substituents designed to probe specific regions of the kinase active site.

Experimental Protocol 1: Generalized Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 8-aryl-1,6-naphthyridin-5-amine analogues.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or CataXCium A Pd G3, 3-5 mol%)[5][8]

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2.0 equivalents)[8]

  • Solvent system (e.g., 1,4-Dioxane/Water or Isopropanol/Water)[7][8]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (0.04 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane and 2 mL of Water).

  • Heating: Stir the reaction mixture vigorously and heat to the desired temperature (typically 85-100 °C) or using microwave irradiation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 8-aryl-1,6-naphthyridin-5-amine analogue.

cluster_0 Reaction Setup cluster_1 Reaction & Purification A Add Reactants: - this compound - Arylboronic Acid - Pd Catalyst & Base B Purge with Inert Gas A->B C Add Degassed Solvents B->C D Heat & Stir (85-100°C) C->D E Monitor by TLC / LC-MS D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Analogue G->H

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Comparative Biological Evaluation: Targeting the ALK5 Kinase

To assess the biological activity of the newly synthesized analogues, a primary screen against a relevant kinase target is essential. Based on extensive literature for related scaffolds, ALK5 is an excellent target.[3][4] Inhibition of ALK5 blocks the downstream phosphorylation of SMAD proteins, thereby interrupting the pro-fibrotic and immunosuppressive signals of the TGF-β pathway.

Structure-Activity Relationship (SAR) Analysis

The central hypothesis is that by varying the aryl or heteroaryl group at the C8 position, we can achieve improved potency and selectivity. Different substituents will explore different regions of the ALK5 active site, particularly the solvent-exposed region.

Below is a representative table of biological data. Note: This data is illustrative, compiled from potent 1,5-naphthyridine ALK5 inhibitors found in the literature, to demonstrate how a comparative analysis would be performed on a newly synthesized library derived from the 8-bromo-1,6-naphthyridine scaffold.[3] The goal is to identify trends that guide further optimization.

Table 1: Representative Biological Data for Naphthyridine Analogues against ALK5

Compound IDC8-Substituent (Analogous Position)ALK5 Autophosphorylation IC₅₀ (nM)Cellular Assay IC₅₀ (nM)
Lead-1 2-aminothiazole25150
Lead-2 4-methyl-2-aminothiazole1080
Lead-3 3-pyridyl855
Analogue-19 2-methyl-4-pyridyl-pyrazole428

Data is representative of potent 1,5-naphthyridine ALK5 inhibitors for illustrative purposes.[3][4]

Causality Behind Experimental Choices & SAR Insights:

  • Rationale for Pyrazole/Thiazole: Small, nitrogen-containing heterocycles like thiazole and pyrazole (as seen in Lead-1, Lead-2, and Analogue-19) are often chosen because their nitrogen atoms can act as hydrogen bond acceptors, forming additional favorable interactions within the active site.

  • Impact of Methyl Group: The addition of a methyl group to the thiazole ring (comparing Lead-1 and Lead-2) likely provides a beneficial hydrophobic interaction, leading to a modest increase in potency.

  • Superiority of Pyridyl-Pyrazole: The significant increase in potency for Analogue-19 suggests that the pyridyl-pyrazole moiety occupies the active site more effectively than simpler heterocycles. The pyrazole may form key interactions while the pyridyl group extends into a deeper pocket, optimizing the fit. This highlights a promising direction for further synthesis.

Mechanism of Action: Interrupting the TGF-β/ALK5 Signaling Cascade

The TGF-β signaling pathway is initiated when the TGF-β ligand binds to the type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5.[2] This activation of ALK5's kinase domain triggers the phosphorylation of intracellular effector proteins SMAD2 and SMAD3. Phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.

Our 8-aryl-1,6-naphthyridin-5-amine analogues are designed to be ATP-competitive inhibitors. They occupy the ATP-binding site of ALK5, preventing its autophosphorylation and subsequent phosphorylation of SMAD proteins, thereby halting the entire downstream signaling cascade.

cluster_membrane cluster_cytoplasm cluster_nucleus TGFBR2 TGF-βRII ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex binds SMAD4 SMAD4 SMAD4->Complex binds nComplex SMAD2/3/4 Complex Complex->nComplex translocates DNA Target Gene Transcription nComplex->DNA TGFB TGF-β Ligand TGFB->TGFBR2 binds Inhibitor Naphthyridine Analogue Inhibitor->ALK5 inhibits (ATP-competitive)

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by naphthyridine analogues.

Detailed Methodologies: In Vitro Kinase Assay

To generate the quantitative data required for SAR analysis, a robust and reproducible biochemical assay is necessary. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.

Experimental Protocol 2: ALK5 In Vitro Kinase Assay (ADP-Glo™ Format)

Principle: This is a two-step assay. First, the kinase reaction occurs, where ALK5 phosphorylates a substrate, converting ATP to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP produced and thus to the kinase activity.

Materials:

  • Recombinant human ALK5 kinase domain

  • ALK5 peptide substrate (e.g., a generic Ser/Thr kinase substrate)

  • ATP (at or near the Kₘ for ALK5)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (10-point, 3-fold serial dilution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, low-volume 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense test compounds from the dilution series into the 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) controls.

  • Kinase Reaction Initiation: Prepare a master mix containing Kinase Assay Buffer, ATP, and the peptide substrate. Add this mix to all wells. Add the diluted ALK5 enzyme to all wells except the "no enzyme" background controls to start the reaction.

  • Incubation: Shake the plate briefly and incubate at 30°C for 45-60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to all wells to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background signal from all other measurements.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold represents a highly strategic starting point for the development of novel kinase inhibitors. Its structure provides both a potent hinge-binding motif and a versatile chemical handle for rapid analogue synthesis via Suzuki-Miyaura coupling. The comparative analysis of C8-substituted analogues against targets like ALK5 allows for a clear elucidation of structure-activity relationships, guiding the rational design of compounds with enhanced potency and selectivity.

Future work should focus on expanding the library of C8-substituents to include a wider range of heterocycles and functional groups. Subsequent profiling of the most potent compounds against a panel of related kinases will be crucial to establish selectivity. Finally, promising lead compounds should be advanced into cell-based assays to confirm their mechanism of action and assess their therapeutic potential in models of cancer and fibrosis.

References

A Comparative Guide to the Synthetic Validation of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation of a proposed synthetic route to 8-Bromo-1,6-naphthyridin-5-amine, a valuable scaffold in medicinal chemistry and drug discovery. Recognizing the critical need for robust and reproducible synthetic strategies, we present a detailed, step-by-step protocol for a plausible and efficient synthesis. Furthermore, we offer an in-depth comparison with a modern alternative route, leveraging recent advancements in heterocyclic chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related compounds, providing not only procedural details but also the underlying chemical logic and experimental insights.

Introduction: The Significance of the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique arrangement of nitrogen atoms allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and target engagement. Specifically, the introduction of bromine and amine functionalities at the 8- and 5-positions, respectively, provides key handles for further chemical elaboration, making this compound a highly sought-after building block for the synthesis of novel therapeutic agents. The validation of a reliable synthetic pathway is therefore of paramount importance to accelerate research and development in this area.

Proposed Primary Synthetic Route: A Stepwise Approach

The proposed primary route is a logical, multi-step synthesis commencing from commercially available starting materials. The strategy involves the initial construction of a substituted 1,6-naphthyridin-5(6H)-one core, followed by bromination and subsequent conversion of the carbonyl group to the target amine.

Diagram of the Proposed Primary Synthetic Route

Primary Synthetic Route A 2-Chloronicotinonitrile C Intermediate Enamine A->C NaH, THF B Ethyl Cyanoacetate B->C D 5-Amino-8-bromo-1,6- naphthyridine-5(6H)-one C->D Heat, Dowtherm A E 8-Bromo-1,6-naphthyridin-5(6H)-one D->E Sandmeyer Reaction F 8-Bromo-5-chloro-1,6-naphthyridine E->F POCl3, heat G This compound F->G NH3, Cu(I) catalysis

Caption: Proposed primary synthetic pathway to this compound.

Experimental Protocols for the Primary Route

Step 1: Synthesis of Intermediate Enamine

This step involves the condensation of 2-chloronicotinonitrile with an active methylene compound, ethyl cyanoacetate, to form a key enamine intermediate. The use of a strong base like sodium hydride is crucial for the deprotonation of the active methylene group, facilitating the nucleophilic attack on the electron-deficient pyridine ring.

  • Protocol: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2), a solution of ethyl cyanoacetate (1.1 eq.) in THF is added dropwise at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of a solution of 2-chloronicotinonitrile (1.0 eq.) in THF. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Upon completion (monitored by TLC), the reaction is carefully quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Cyclization to 5-Amino-8-bromo-1,6-naphthyridin-5(6H)-one

The enamine intermediate undergoes a heat-induced intramolecular cyclization to form the 1,6-naphthyridine core. High-boiling solvents like Dowtherm A are often employed to achieve the necessary temperature for this transformation.

  • Protocol: The intermediate enamine (1.0 eq.) is added to Dowtherm A and heated to 250 °C for 1-2 hours. The reaction progress is monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with hexanes to precipitate the product. The solid is collected by filtration, washed with hexanes, and dried under vacuum.

Step 3: Bromination to 8-Bromo-1,6-naphthyridin-5(6H)-one

Electrophilic bromination of the naphthyridinone ring at the C8 position is a key step. The choice of brominating agent and reaction conditions is critical to achieve regioselectivity.

  • Protocol: To a solution of the 5-amino-1,6-naphthyridin-5(6H)-one (1.0 eq.) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours until the starting material is consumed. The product is then precipitated by the addition of water, filtered, washed with water, and dried.

Step 4: Chlorination of the 5-oxo group

Conversion of the 5-oxo group to a more reactive chloro group sets the stage for the final amination step. Phosphorus oxychloride (POCl3) is a standard reagent for this type of transformation.

  • Protocol: A mixture of 8-Bromo-1,6-naphthyridin-5(6H)-one (1.0 eq.) and phosphorus oxychloride (5-10 eq.) is heated at reflux for 2-4 hours. The excess POCl3 is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The mixture is neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried and concentrated to yield the crude 8-bromo-5-chloro-1,6-naphthyridine.

Step 5: Amination to this compound

The final step involves a nucleophilic aromatic substitution of the 5-chloro group with ammonia. Copper-catalyzed conditions are often employed to facilitate this amination.

  • Protocol: A mixture of 8-bromo-5-chloro-1,6-naphthyridine (1.0 eq.), a copper(I) catalyst (e.g., CuI, 0.1 eq.), a ligand (e.g., L-proline, 0.2 eq.), and a base (e.g., K2CO3, 2.0 eq.) in a suitable solvent (e.g., DMSO or DMF) is heated with a source of ammonia (e.g., aqueous ammonia or ammonia in dioxane) in a sealed tube at 100-120 °C for 12-24 hours. After cooling, the reaction mixture is diluted with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Alternative Synthetic Route: A Modern Approach via Ditriflates

Recent advancements in organic synthesis have opened up new avenues for the construction of complex heterocyclic systems. A notable alternative route to substituted 1,6-naphthyridines involves the use of highly reactive ditriflate intermediates. This approach offers a convergent and potentially more efficient synthesis of the target molecule.

Diagram of the Alternative Synthetic Route

Alternative_Synthetic_Route A Substituted 2-Chloronicotinate C Cyanoalkyl Nicotinate A->C Base B Bromoacetonitrile B->C D 8-Bromo-1,6-naphthyridine- 5,7-dione C->D Hydration/Cyclization E 8-Bromo-5,7-bis(trifluoromethanesulfonyl oxy)-1,6-naphthyridine D->E Tf2O, Base F 8-Bromo-5-amino-7-(trifluoromethanesulfonyl oxy)-1,6-naphthyridine E->F Amine Nucleophile G This compound F->G Reductive Detriflation

Caption: An alternative synthetic pathway to this compound via a ditriflate intermediate.

Experimental Protocols for the Alternative Route

This route begins with the synthesis of an 8-bromo-1,6-naphthyridine-5,7-dione, which is then converted to a reactive ditriflate. Regioselective substitution with an amine followed by removal of the remaining triflate group yields the final product.

Step 1: Synthesis of 8-Bromo-1,6-naphthyridine-5,7-dione

This step involves the reaction of a substituted 2-chloronicotinate with bromoacetonitrile to form a cyanoalkyl nicotinate, which then undergoes hydration and cyclization to the dione.

  • Protocol: A substituted 2-chloronicotinate is reacted with the anion of bromoacetonitrile (generated using a suitable base like NaH or LDA) to afford the corresponding 2-cyanoalkyl nicotinate. This intermediate is then subjected to tandem nitrile hydration and cyclization conditions, for instance, using strong acid or base, to yield the 8-bromo-1,6-naphthyridine-5,7-dione.[1]

Step 2: Formation of the Ditriflate Intermediate

The dione is converted to the highly reactive 5,7-ditriflate, which serves as an excellent electrophile for subsequent nucleophilic substitutions.

  • Protocol: The 8-bromo-1,6-naphthyridine-5,7-dione (1.0 eq.) is dissolved in a suitable solvent like dichloromethane and cooled to 0 °C. A base (e.g., diisopropylethylamine, 2.2 eq.) is added, followed by the dropwise addition of triflic anhydride (2.1 eq.). The reaction is typically rapid and can be monitored by TLC. Upon completion, the reaction is quenched and worked up to isolate the 8-bromo-5,7-bis(trifluoromethanesulfonyloxy)-1,6-naphthyridine.[1]

Step 3: Regioselective Amination at C5

The C5 position of the ditriflate is generally more reactive towards nucleophilic attack. This allows for a regioselective introduction of the amino group.

  • Protocol: To a solution of the ditriflate (1.0 eq.) in a solvent such as dichloromethane at room temperature, an amine nucleophile (e.g., a protected amine or an ammonia equivalent, 1.1 eq.) is added. The reaction is stirred until the mono-substituted product is the major component as determined by LC-MS analysis.[1]

Step 4: Reductive Detriflation at C7

The final step involves the removal of the triflate group at the C7 position to yield the target this compound.

  • Protocol: The 8-bromo-5-amino-7-(trifluoromethanesulfonyloxy)-1,6-naphthyridine (1.0 eq.) is subjected to reductive conditions. This can often be achieved using a palladium catalyst (e.g., Pd(PPh3)4) and a suitable reducing agent (e.g., triethylsilane or formic acid) in a solvent like DMF or THF. The reaction is heated until the detritylation is complete. The product is then isolated and purified by standard chromatographic techniques.[1]

Comparative Analysis of the Synthetic Routes

To provide a clear and objective comparison, the two synthetic routes are evaluated based on several key metrics crucial for practical synthesis in a research and development setting.

MetricProposed Primary RouteAlternative Route via DitriflatesRationale & Justification
Overall Yield Potentially lower due to the number of steps and potential for side reactions in bromination and amination.Potentially higher due to a more convergent and efficient strategy.[1]The ditriflate route may offer better overall efficiency by avoiding some of the more challenging transformations of the primary route.
Step Economy Less favorable, with five distinct transformations from the intermediate enamine.More favorable, with a more convergent approach from the dione intermediate.The alternative route consolidates several transformations, potentially reducing the number of isolation and purification steps.
Reagent Availability & Cost Utilizes common and relatively inexpensive reagents for most steps.Triflic anhydride is a more expensive reagent compared to those used in the primary route.The cost-effectiveness of the primary route may be an advantage for large-scale synthesis.
Scalability Each step would require individual optimization for scale-up, with potential challenges in the high-temperature cyclization and amination steps.The formation and reaction of the ditriflate are reported to be efficient on a gram scale.[1]The milder conditions for the key transformations in the alternative route may lend themselves better to scalability.
Safety & Environmental Impact The use of POCl3 and high-boiling solvents like Dowtherm A pose safety and environmental concerns.Triflic anhydride is corrosive and requires careful handling. The use of palladium catalysts also requires consideration for metal waste.Both routes have their safety and environmental considerations that need to be carefully managed in a laboratory setting.
Versatility for Analogue Synthesis The late-stage functionalization allows for the synthesis of analogues by varying the amination conditions or further modifying the final product.The ditriflate intermediate is highly versatile and allows for the introduction of a wide range of nucleophiles at both the C5 and C7 positions, enabling rapid library synthesis.[1]The alternative route offers superior flexibility for generating a diverse set of analogues from a common intermediate.

Conclusion and Expert Recommendations

Both the proposed primary route and the alternative route via ditriflates present viable pathways for the synthesis of this compound.

The primary route , while longer and potentially lower yielding, relies on more classical and cost-effective transformations. It may be a suitable choice for laboratories where access to more specialized reagents is limited or for initial exploratory work. However, careful optimization of the bromination and amination steps would be crucial to ensure acceptable yields and purity.

The alternative route via ditriflates represents a more modern and efficient approach. Its convergent nature, high reactivity of the key intermediate, and versatility for analogue synthesis make it the recommended strategy for research programs focused on exploring the structure-activity relationships of 1,6-naphthyridine derivatives. The higher cost of triflic anhydride may be offset by the improved overall efficiency and the ability to rapidly generate a library of compounds.

Ultimately, the choice of synthetic route will depend on the specific goals of the research program, available resources, and the desired scale of the synthesis. This guide provides the necessary foundational information and comparative analysis to make an informed decision and to successfully execute the synthesis of this important chemical entity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 8-Bromo-1,6-naphthyridin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Bromo-1,6-naphthyridin-5-amine (CAS No. 1820686-20-1) demands the highest standards of scientific rigor, not only in our experiments but also in our environmental and safety responsibilities. The proper disposal of this compound is not a mere procedural afterthought; it is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in established chemical safety principles.

The molecular structure of this compound—a halogenated aromatic amine—dictates its specific disposal pathway. Aromatic amines as a class can pose significant health and environmental risks, including potential carcinogenicity and toxicity to aquatic life.[1] The presence of bromine classifies it as a halogenated organic compound, which requires a distinct and more rigorous disposal process than non-halogenated waste to prevent the formation of hazardous byproducts during treatment.[2][3]

Part 1: Hazard Assessment and Waste Characterization

Before any handling or disposal, a thorough understanding of the compound's hazards is essential. While a complete toxicological profile for this specific novel compound may not be publicly available, data from structurally similar chemicals and supplier safety information provide a strong basis for a conservative risk assessment.

The primary hazards are associated with irritation and potential harm upon contact or inhalation.[4][5] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Identification and Personal Protective Equipment (PPE)
Hazard ClassDescriptionRequired PPE
Skin Contact May be harmful in contact with skin; may cause skin irritation.[4][5]Chemical-resistant gloves (Nitrile, Neoprene), lab coat.
Eye Contact May cause serious eye irritation.[5]Safety goggles with side-shields or a face shield.[6]
Inhalation May be harmful if inhaled; may cause respiratory irritation.[4][5]Use in a well-ventilated area or chemical fume hood.[7]
Ingestion May be harmful if swallowed.[4]Do not eat, drink, or smoke in the laboratory.

Based on its chemical structure, waste containing this compound must be classified as Hazardous Chemical Waste . Specifically, it falls into the category of Halogenated Organic Waste .[3] This classification is critical because mixing it with other waste streams, such as non-halogenated solvents, is prohibited and complicates the final disposal process.[8]

Part 2: On-Site Waste Management and Segregation

Proper segregation at the point of generation—the "Satellite Accumulation Area" in regulatory terms—is the most crucial step in a compliant disposal workflow.[9]

Step 1: Select the Correct Waste Container

The container must be chemically compatible, in good condition, and have a secure, leak-proof closure.[10] For this compound waste, high-density polyethylene (HDPE) or glass containers are appropriate.

  • Solid Waste: Use a wide-mouth, sealable HDPE container clearly designated for solid halogenated organic waste.

  • Liquid Waste: Use a sealable, chemical-resistant bottle (HDPE or glass) designated for liquid halogenated organic waste.[11]

Step 2: Label the Container Immediately

As soon as the first drop of waste is added, the container must be labeled.[8] This is a non-negotiable safety and compliance requirement. The label must include:

  • The words "Hazardous Waste "

  • Full Chemical Name(s): "this compound" and any solvents or other chemicals present.

  • Hazard Identification: Indicate relevant hazards (e.g., Irritant, Toxic).

  • Principal Investigator's Name and Lab Information. [8]

Step 3: Segregate Incompatible Chemicals

The core principle of waste segregation is preventing dangerous reactions.[10]

  • DO NOT mix this compound waste with non-halogenated organic waste (e.g., acetone, hexane, ethanol).[12]

  • DO NOT mix with acids or strong oxidizing agents . As an amine, it is basic and can react exothermically with acids.[1][3]

  • DO NOT dispose of this chemical down the drain or in regular trash.[10][13]

Step 4: Store Waste Properly

Waste containers must be stored in a designated Satellite Accumulation Area, which should be at or near the point of generation.[9]

  • Keep containers tightly closed except when adding waste.[7]

  • Use secondary containment (such as a spill tray) to prevent spills from reaching drains.[14]

  • Do not allow waste to accumulate for more than 12 months or exceed quantity limits (typically 55 gallons for hazardous waste).[9]

Part 3: Step-by-Step Disposal Procedures

Workflow for Unused or Expired Pure Compound
  • Ensure the original container is tightly sealed and the manufacturer's label is intact and legible.

  • If the label is damaged, re-label it with all necessary information.

  • Place the container in a secondary containment bin.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.

Workflow for Contaminated Solid Waste

(e.g., gloves, weighing paper, pipette tips, silica gel)

  • Collect all contaminated solid materials in a designated, labeled solid halogenated waste container.

  • Keep the container sealed when not in use.

  • Once full, arrange for pickup from your Satellite Accumulation Area.

Workflow for Contaminated Liquid Waste

(e.g., solutions in solvents, mother liquor from crystallization)

  • Carefully pour the liquid waste into the designated, labeled liquid halogenated waste container using a funnel.

  • Crucial Causality: If the solvent is halogenated (e.g., Dichloromethane, Chloroform), it belongs in this waste stream. If you used a non-halogenated solvent (e.g., Ethyl Acetate, Methanol), you have now created a mixed halogenated/non-halogenated waste stream . This must still be disposed of as halogenated waste, which is why it's best practice to use halogenated solvents for workups if the compound itself is halogenated, to avoid creating more complex waste mixtures.

  • Securely close the container. Do not overfill (leave at least 10% headspace).

  • Store in secondary containment until pickup.

Workflow for Spill Cleanup
  • Alert personnel in the area and, if necessary, evacuate.

  • Wear appropriate PPE (gloves, goggles, lab coat).

  • Contain the spill using a chemical spill kit absorbent.

  • For a small spill of the solid, carefully sweep it up and place it in the solid halogenated waste container. Avoid creating dust.[6]

  • For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), allow it to absorb, then carefully collect it into the solid halogenated waste container.[15]

  • All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous waste.[8]

Part 4: Final Disposal Pathway

Once collected by a licensed hazardous waste disposal company, halogenated organic waste like this compound is typically destroyed via high-temperature incineration .[2] This method is necessary to ensure the complete breakdown of the halogenated molecules into less harmful components under controlled conditions that prevent the release of toxic dioxins or furans. Disposal is regulated under federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[10][16]

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_state 1. Determine Physical State cluster_containment 2. Select & Label Container cluster_storage 3. Store for Disposal start Waste Generated (Containing this compound) is_solid Solid or Solid-Contaminated? (e.g., Gloves, Silica, Pure Compound) start->is_solid is_liquid Liquid Solution? start->is_liquid solid_container Place in Container: 'SOLID HALOGENATED ORGANIC WASTE' is_solid->solid_container Yes liquid_container Place in Container: 'LIQUID HALOGENATED ORGANIC WASTE' is_liquid->liquid_container Yes labeling Label Immediately: - 'Hazardous Waste' - Full Chemical Contents - Hazard Warnings - Accumulation Date solid_container->labeling liquid_container->labeling store Store in Secondary Containment in Satellite Accumulation Area labeling->store pickup Arrange Pickup via EHS / Licensed Waste Contractor store->pickup

References

A Senior Application Scientist's Guide to Handling 8-Bromo-1,6-naphthyridin-5-amine: A Framework for Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. 8-Bromo-1,6-naphthyridin-5-amine, a brominated heterocyclic amine, represents a class of compounds with significant potential in medicinal chemistry. However, its structure also suggests a clear need for meticulous handling protocols. This guide provides a comprehensive framework for managing this compound, grounded in the principles of chemical causality and laboratory best practices. The procedures outlined here are designed to ensure both the safety of laboratory personnel and the integrity of the research.

The structural alerts within this compound—specifically the aromatic amine and brominated heterocyclic moieties—necessitate a cautious approach. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[1][2] Similarly, brominated compounds can present irritant properties and require specific disposal considerations.[3] While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are synthesized from authoritative data on closely related analogues and the broader chemical classes it represents.[4][5][6]

Core Directive: Personal Protective Equipment (PPE)

Personal protective equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the compound's potential hazards. For this compound, a comprehensive PPE suite is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemStandard/SpecificationPurpose and Rationale
Eye and Face Protection Safety GogglesANSI Z87.1 Compliant[4]Protects against chemical splashes and airborne particulates. The tight seal is superior to safety glasses for preventing liquid ingress.
Face ShieldTo be worn over safety gogglesProvides full-face protection during procedures with a high risk of splashing or aerosol generation (e.g., preparing concentrated solutions, transfers).[7]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves[4]Prevents direct skin contact. Nitrile offers good resistance to a range of chemicals for short-term use. For prolonged contact, consult the manufacturer's glove compatibility chart. Always double-glove when handling the neat compound.
Body Protection Laboratory CoatFlame-resistant (e.g., Nomex®) or 100% cotton[4]Protects skin and personal clothing from contamination. Must be fully buttoned.[4][8] Synthetic blends can melt and adhere to skin in a fire.
Full-Length Pants & Closed-Toe ShoesNon-porous materialCovers all skin on the lower body and feet to prevent exposure from spills.[4][8]
Respiratory Protection NIOSH-Approved RespiratorN95 respirator or higherRequired when handling the solid powder outside of a certified fume hood (not recommended) or if there is a risk of aerosolization. The specific cartridge type should be selected based on a formal risk assessment.

Operational Plan: Engineering Controls and Safe Handling Workflow

The primary method for controlling exposure is through robust engineering controls, which are supplemented by diligent work practices.

Engineering Controls: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and solution preparation, must occur within a certified chemical fume hood.[4] This is non-negotiable. The fume hood contains airborne particulates and vapors, preventing their release into the laboratory environment. Ensure the sash is positioned as low as possible to maximize capture efficiency.

Step-by-Step Handling Protocol
  • Preparation: Before bringing the compound into the fume hood, ensure all necessary PPE is donned correctly. Cover the work surface within the hood with disposable, absorbent bench paper to contain any potential spills.[4]

  • Weighing and Transfer: To prevent static discharge from dispersing the fine powder, use anti-static weigh paper or a tared vial. Use a spatula for all transfers and handle the compound gently to avoid generating dust.[4]

  • Solution Preparation: Add the solid to the solvent slowly. If sonication is required, ensure the vessel is capped. Keep all containers tightly sealed when not in immediate use.[4]

  • Post-Handling: After completing the work, wipe down the spatula and any other equipment with a solvent-dampened cloth. Dispose of the cloth and bench paper as solid hazardous waste. Remove gloves using the proper technique and wash hands thoroughly with soap and water.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal prep_ppe Don Full PPE prep_hood Prepare Fume Hood (Absorbent Liner) prep_ppe->prep_hood handle_weigh Weigh Solid (Anti-Static Method) prep_hood->handle_weigh Begin Work handle_transfer Transfer to Solvent handle_weigh->handle_transfer handle_cap Cap & Seal Container handle_transfer->handle_cap clean_surface Wipe Down Surfaces handle_cap->clean_surface Conclude Work dispose_solid Dispose Solid Waste (Halogenated) clean_surface->dispose_solid dispose_liquid Dispose Liquid Waste (Halogenated) clean_surface->dispose_liquid dispose_ppe Dispose Contaminated PPE clean_surface->dispose_ppe

Caption: A procedural flowchart outlining the key stages from preparation to disposal.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill and Exposure Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[9] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[10]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a designated hazardous waste container. Clean the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area and alert laboratory personnel. Contact your institution's environmental health and safety (EHS) office immediately.

Waste Disposal Protocol

Chemical waste containing this compound must be treated as hazardous.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[4]

  • Waste Segregation:

    • Solid Waste: Collect any unused solid compound, contaminated weigh paper, absorbent materials, and other contaminated solids in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Solid Waste."[4]

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container for "Halogenated Organic Liquid Waste."

    • Contaminated PPE: Dispose of contaminated gloves, bench liners, and other disposable PPE in the solid hazardous waste stream.[4]

  • Disposal Methods: The final disposal of brominated waste often involves high-temperature incineration at a licensed facility equipped with scrubbers to manage harmful by-products.[11][12] Alternatively, neutralization or adsorption methods may be employed by your institution's waste management provider.[11] Always follow your institution's specific EHS guidelines for hazardous waste disposal.

By adhering to this comprehensive safety and handling framework, you can confidently work with this compound, ensuring your personal safety and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.